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  • Product: Methyl 3-mercapto-D-valinate hydrochloride
  • CAS: 34297-27-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Methyl 3-mercapto-D-valinate hydrochloride

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 3-mercapto-D-valinate hydrochloride, a crucial molecule in pharmaceutical development. As a compound featuring a hi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of Methyl 3-mercapto-D-valinate hydrochloride, a crucial molecule in pharmaceutical development. As a compound featuring a highly reactive thiol group and a hydrolyzable ester linkage, understanding its degradation pathways is paramount for ensuring drug substance and product quality, safety, and efficacy. This document outlines the predicted degradation mechanisms, presents a robust strategy for stability assessment based on international regulatory guidelines, and provides detailed experimental protocols for researchers, scientists, and drug development professionals. The insights herein are grounded in established principles of physical organic chemistry and authoritative pharmaceutical stability testing standards.

Introduction and Molecular Profile

Methyl 3-mercapto-D-valinate hydrochloride is a derivative of the amino acid D-valine. Its structure is characterized by three key functional groups that dictate its chemical behavior and stability: a primary amine (protonated as a hydrochloride salt), a methyl ester, and a thiol (sulfhydryl) group.

  • Amine Hydrochloride: The salt form generally enhances the solid-state stability and aqueous solubility of the molecule.

  • Methyl Ester: This group is susceptible to hydrolysis, particularly under acidic or basic conditions, which would yield the parent carboxylic acid.[1][2] The rate of hydrolysis is generally slower than that of oxidation for similar molecules but is a critical parameter to evaluate.[1]

  • Thiol (-SH) Group: This is the most reactive and sensitive moiety of the molecule. Thiols are readily oxidized, especially in the presence of oxygen, trace metal ions, and at alkaline pH where the more reactive thiolate anion (S⁻) is formed.[3][4][5] This high reactivity makes the thiol group a primary focus of stability and degradation investigations.

The stability of this molecule is of profound interest, as degradation can lead to loss of potency and the formation of potentially toxic impurities. An analogous compound, Captopril, which also contains a thiol group, is known to be highly sensitive to oxidation.[6][7] Similarly, Penicillamine, another mercapto-amino acid derivative, undergoes complex degradation and metabolism involving its thiol group.[8][9] Therefore, a thorough understanding of the stability profile of Methyl 3-mercapto-D-valinate hydrochloride is essential for developing stable formulations and defining appropriate storage conditions and shelf-life.

Predicted Degradation Pathways

Based on the functional groups present, two primary degradation pathways are predicted: oxidation of the thiol group and hydrolysis of the methyl ester.

Oxidative Degradation

The thiol group is the principal site of oxidative degradation. The most common oxidative pathway for thiols is the formation of a disulfide dimer. This reaction can be catalyzed by trace metals and is often accelerated by exposure to atmospheric oxygen.[4][10]

Reaction: 2 R-SH + [O] → R-S-S-R + H₂O (where R represents the Methyl D-valinate core)

Further oxidation can lead to the formation of more highly oxidized sulfur species, such as sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H).[4][5] These advanced oxidation products are important to monitor as they represent a significant modification of the parent molecule.

Hydrolytic Degradation

The methyl ester functional group is susceptible to hydrolysis, a reaction with water that cleaves the ester bond to form a carboxylic acid (3-mercapto-D-valine hydrochloride) and methanol.[1] This reaction can be catalyzed by both acid and base.[1][2][11]

Reaction: R-COOCH₃ + H₂O ⇌ R-COOH + CH₃OH

While amides are also prone to hydrolysis, esters are significantly more labile.[1] The rate of hydrolysis is pH-dependent and typically increases at pH values below 4 and above 7.[7]

Below is a diagram illustrating these primary degradation pathways.

G Predicted Degradation Pathways Parent Methyl 3-mercapto-D-valinate (R-SH) Disulfide Disulfide Dimer (R-S-S-R) Parent->Disulfide Oxidation (O₂, metal ions) Hydrolyzed 3-mercapto-D-valine (R'-COOH) Parent->Hydrolyzed Hydrolysis (H₂O, H⁺/OH⁻) SulfonicAcid Sulfonic Acid (R-SO3H) Disulfide->SulfonicAcid Further Oxidation

Caption: Predicted primary degradation pathways for the topic compound.

Strategy for Comprehensive Stability Assessment

A robust stability assessment program is crucial to identify potential degradants, develop a stability-indicating analytical method, and establish appropriate storage conditions. This strategy is designed in accordance with the International Council for Harmonisation (ICH) guideline Q1A(R2).[12][13][14]

The overall workflow involves three key stages:

  • Forced Degradation Studies: To intentionally degrade the sample under harsh conditions to rapidly identify likely degradation products and establish degradation pathways.[15][16][17]

  • Development and Validation of a Stability-Indicating Method: An analytical method (typically HPLC) that can accurately measure the decrease of the active substance and the increase of degradation products without interference.

  • Formal Stability Studies: Long-term and accelerated studies to determine the shelf-life and recommended storage conditions for the drug substance.[18]

The logical flow of this assessment is visualized below.

G Stability Assessment Workflow cluster_0 Phase 1: Pathway Identification cluster_1 Phase 2: Method Development cluster_2 Phase 3: Regulatory Studies Forced Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Identify Identify Degradation Products (LC-MS, NMR) Forced->Identify Develop Develop Stability-Indicating Method (e.g., HPLC-UV) Identify->Develop informs Validate Validate Method (ICH Q2) (Specificity, Linearity, Accuracy, etc.) Develop->Validate Formal Conduct Formal Stability Studies (ICH Q1A - Long-term & Accelerated) Validate->Formal enables Analyze Analyze Samples at Time Points Formal->Analyze Report Determine Shelf-Life & Storage Conditions Analyze->Report

Caption: Logical workflow for a comprehensive stability assessment program.

Experimental Protocols

This section provides detailed methodologies for critical experiments in the stability assessment.

Protocol: Forced Degradation Studies

Objective: To generate degradation products and demonstrate the specificity of the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][17][19]

Materials:

  • Methyl 3-mercapto-D-valinate hydrochloride

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-purity water

  • Methanol, HPLC grade

  • Calibrated pH meter, heating block, photostability chamber

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound at a concentration of approximately 1 mg/mL in water or a suitable solvent.[20]

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Store at 60°C for 24 hours. At selected time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to a final concentration for analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Store at room temperature for 8 hours. At selected time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 8 hours, protected from light. At selected time points, withdraw an aliquot and dilute for analysis.

  • Thermal Degradation: Store the solid drug substance in a controlled oven at 80°C for 7 days.[20] Also, store a solution sample (1 mg/mL in water) at 60°C. Analyze samples at appropriate intervals.

  • Photostability: Expose the solid drug substance and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B.[20][21] A control sample should be stored under the same conditions but protected from light.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed stability-indicating HPLC method.

Protocol: Stability-Indicating HPLC Method

Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating and quantifying Methyl 3-mercapto-D-valinate hydrochloride from its potential degradation products.

Instrumentation & Columns:

  • HPLC system with a UV or Photodiode Array (PDA) detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% B

    • 18-19 min: 60% to 5% B

    • 19-25 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, demonstrating specificity (using forced degradation samples), linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.

Data Presentation and Interpretation

The data generated from stability studies should be presented clearly to facilitate interpretation.

Forced Degradation Data

The results from the forced degradation studies can be summarized in a table to show the extent of degradation and the formation of impurities under different stress conditions.

Stress ConditionDurationTemp.% Assay of Parent% Total ImpuritiesMajor Degradant Peak (RT)
Control (Unstressed)-RT99.80.2-
0.1 M HCl24 hrs60°C91.58.54.2 min (Hydrolysis Product)
0.1 M NaOH8 hrsRT88.211.84.2 min (Hydrolysis Product)
3% H₂O₂8 hrsRT82.117.99.8 min (Disulfide Dimer)
Heat (Solid)7 days80°C98.91.19.8 min (Disulfide Dimer)
Photolytic1.2M lux hrsRT97.42.69.8 min (Disulfide Dimer)
Table 1: Example data summary from a forced degradation study. RT = Retention Time.

This data indicates that the compound is most susceptible to oxidative degradation and base-catalyzed hydrolysis. The thermal and photolytic degradation are less pronounced but still significant.

Formal Stability Study Data

For formal studies, data on assay, appearance, and degradation products are collected at specified time points under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.[18]

Storage ConditionTime PointAssay (%)Disulfide Dimer (%)Hydrolysis Product (%)Total Impurities (%)
25°C / 60% RH 0 Months99.80.1< 0.050.2
3 Months99.50.3< 0.050.45
6 Months99.20.50.060.72
40°C / 75% RH 0 Months99.80.1< 0.050.2
3 Months97.11.90.152.8
6 Months94.53.80.315.2
Table 2: Example data summary from a formal stability study.

Conclusion and Recommendations

The thermodynamic stability of Methyl 3-mercapto-D-valinate hydrochloride is primarily governed by the reactivity of its thiol and methyl ester functional groups. The principal degradation pathways are oxidative formation of a disulfide dimer and pH-dependent hydrolysis to the corresponding carboxylic acid.

Recommendations for Handling and Storage:

  • Storage: The solid material should be stored in well-sealed, light-resistant containers under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Refrigeration is recommended to slow the rate of all potential degradation reactions.

  • Formulation: For solution formulations, the pH should be maintained in the acidic range (ideally pH 3-4) to minimize both base-catalyzed hydrolysis and the formation of the highly reactive thiolate anion.[7] The inclusion of antioxidants and chelating agents (like EDTA to sequester catalytic metal ions) should be strongly considered to prevent oxidative degradation.[7]

This guide provides a foundational framework for a thorough investigation into the stability of Methyl 3-mercapto-D-valinate hydrochloride. A rigorous, data-driven approach as outlined here is essential for ensuring the development of a safe, stable, and effective pharmaceutical product.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Source: ResolveMass Laboratories Inc.
  • Title: Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. Source: Slideshare.
  • Title: Forced Degradation Study in Pharmaceutical Stability. Source: Pharmaguideline.
  • Title: ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). Source: ECA Academy.
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation. Source: BioProcess International.
  • Title: Captopril 1 mg/mL Oral Solution. Source: U.S. Pharmacist.
  • Title: A practical guide to forced degradation and stability studies for drug substances. Source: European Pharmaceutical Review.
  • Title: Stability of captopril in some aqueous systems. Source: PubMed.
  • Title: Forced Degradation in Pharmaceuticals – A Regulatory Update. Source: LinkedIn.
  • Title: Q1A (R2) A deep dive in Stability Studies. Source: YouTube.
  • Title: ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Source: European Medicines Agency (EMA).
  • Title: ICH Guidelines. Source: ICH.
  • Title: Factors affecting captopril stability in aqueous solution. Source: ResearchGate.
  • Title: N-formylpenicillamine and penicillamine as degradation products of penicillins in solution. Source: PubMed.
  • Title: An outline of D-penicillamine metabolism. Source: PMC - NIH.
  • Title: Medicinal Thiols: Current Status and New Perspectives. Source: PMC - NIH.
  • Title: Preventing oxidation of the thiol group in (S)-3-(mercaptomethyl)quinuclidin-3-ol. Source: Benchchem.
  • Title: Understanding the chemical basis of drug stability and degradation. Source: The Pharmaceutical Journal.
  • Title: HYDROLYSIS OF ESTER. Source: Online document.
  • Title: Methyl Esters. Source: Organic Chemistry Portal.
  • Title: Oxidation of thiol compounds by molecular oxygen in aqueous solutions. Source: ResearchGate.
  • Title: Thiol. Source: Wikipedia.

Sources

Exploratory

An In-Depth Technical Guide to the pKa Values of the Thiol Group in Methyl 3-mercapto-D-valinate

For Researchers, Scientists, and Drug Development Professionals Abstract The acid dissociation constant (pKa) of a thiol group is a critical physicochemical parameter that dictates its reactivity, nucleophilicity, and me...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) of a thiol group is a critical physicochemical parameter that dictates its reactivity, nucleophilicity, and metal-chelating properties. For drug candidates like Methyl 3-mercapto-D-valinate, a derivative of the well-known chelating agent D-penicillamine, understanding the thiol pKa is paramount for predicting its mechanism of action, pharmacokinetic profile, and overall therapeutic efficacy. This guide provides a comprehensive exploration of the theoretical underpinnings, experimental determination, and computational prediction of the thiol pKa for Methyl 3-mercapto-D-valinate. By synthesizing established principles with detailed, field-proven protocols, this document serves as an essential resource for scientists engaged in the research and development of thiol-containing pharmaceuticals.

Introduction: The Significance of Thiol pKa in Drug Design

Methyl 3-mercapto-D-valinate is a trifunctional compound featuring a thiol, an amine, and a methyl ester. It is structurally analogous to D-penicillamine, a drug used in the treatment of Wilson's disease and rheumatoid arthritis.[1] The therapeutic utility of such molecules is often directly linked to the chemistry of the thiol group.

The pKa of this thiol group governs the equilibrium between its protonated (R-SH) and deprotonated, anionic thiolate (R-S⁻) forms. This equilibrium is fundamentally important for several reasons:

  • Nucleophilicity and Reactivity: The thiolate anion is a significantly more potent nucleophile than the protonated thiol.[2] Therefore, the fraction of the molecule in its thiolate form at physiological pH (typically ~7.4) determines its reactivity towards electrophilic targets, its potential for covalent bond formation, and its role in redox processes.[3]

  • Metal Chelation: Many thiol-containing drugs, particularly those targeting metalloenzymes, function by chelating metal ions (e.g., Zn²⁺, Cu²⁺) in the enzyme's active site.[4] This binding is predominantly driven by the thiolate form, making the pKa a key determinant of inhibitory potency.

  • Pharmacokinetics: The ionization state of a drug molecule influences its solubility, membrane permeability, and protein binding, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[5]

This guide will dissect the factors influencing the thiol pKa of Methyl 3-mercapto-D-valinate and provide robust methodologies for its accurate determination.

Theoretical Framework: Factors Influencing Thiol Acidity

The pKa of a thiol is influenced by the electronic environment created by adjacent functional groups. For Methyl 3-mercapto-D-valinate, the key intramolecular influences are the α-amino group and the methyl ester.

  • Inductive Effects: The methyl ester group is electron-withdrawing, which stabilizes the negative charge of the thiolate anion through the carbon backbone. This stabilization lowers the energy of the conjugate base, making the thiol more acidic and thus lowering its pKa compared to a simple alkyl thiol.

  • Intramolecular Hydrogen Bonding: The proximity of the amino and carbonyl groups allows for potential hydrogen bonding interactions that can stabilize either the protonated thiol or the deprotonated thiolate, subtly influencing the pKa.

  • Comparison with Analogues: The pKa of the thiol group in free cysteine is approximately 8.2-8.3.[1][6] In D-penicillamine, which shares the same 3-mercapto-valine core, the reported thiol pKa is around 7.9.[7] The presence of the electron-withdrawing methyl ester in Methyl 3-mercapto-D-valinate is expected to further decrease the pKa relative to D-penicillamine.

Based on these principles, the thiol pKa of Methyl 3-mercapto-D-valinate can be predicted to be slightly lower than that of D-penicillamine, likely in the range of 7.0-7.8. An accurate value, however, must be determined empirically or through high-level computation.

Experimental Determination of Thiol pKa

Accurate pKa determination is a cornerstone of preclinical drug characterization. Potentiometric and spectrophotometric titrations are the gold-standard methods.[2]

Methodology 1: Potentiometric Titration

Potentiometric titration involves monitoring the pH of a solution of the analyte as a titrant (a strong base) is added incrementally. The pKa is determined from the midpoint of the buffer region in the resulting titration curve.[5][8][9]

Experimental Protocol:

  • Apparatus Setup:

    • A calibrated pH meter with a combination glass electrode.

    • A magnetic stirrer and stir bar.

    • A Class A burette (10 or 25 mL) for precise delivery of the titrant.

    • A jacketed titration vessel connected to a constant temperature water bath (e.g., 25 °C).

  • Reagent Preparation:

    • Analyte Solution: Prepare a solution of Methyl 3-mercapto-D-valinate hydrochloride at a concentration of approximately 1-10 mM. The solvent should be deionized, carbonate-free water. If solubility is limited, a co-solvent like methanol may be used, but the resulting pKa will be an apparent pKa (pKa') specific to that solvent mixture.[9]

    • Titrant: Prepare a standardized solution of 0.1 M carbonate-free NaOH.

    • Ionic Strength Adjuster: Prepare a 1 M solution of KCl to maintain a constant ionic strength (e.g., 0.15 M) during the titration.[8]

  • Titration Procedure:

    • Place a known volume (e.g., 50 mL) of the analyte solution into the titration vessel. Add the required volume of KCl solution.

    • Immerse the pH electrode and begin stirring. Purge the solution with an inert gas like nitrogen or argon for 10-15 minutes to remove dissolved CO₂ and prevent thiol oxidation. Maintain a gentle stream of inert gas over the solution throughout the titration.

    • Record the initial pH.

    • Add the NaOH titrant in small, precise increments (e.g., 0.05-0.10 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added. Continue well past the expected equivalence point.

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate the titration curve.

    • Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to identify the equivalence point(s) as sharp peaks.

    • The pKa is the pH at the half-equivalence point. For the titration of the thiol group, this will be the point halfway between the equivalence point of the carboxylic acid and the equivalence point of the thiol. The Henderson-Hasselbalch equation confirms that at this half-equivalence point, pH = pKa.

Workflow Visualization:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH Meter P2 Prepare Analyte, Titrant & Ionic Strength Adjuster P1->P2 P3 Assemble Titration Vessel (N2 atmosphere) P2->P3 T1 Add Analyte to Vessel P3->T1 T2 Incremental Addition of NaOH T1->T2 T3 Record pH & Volume T2->T3 T3->T2 A1 Plot Titration Curve (pH vs. Volume) T3->A1 A2 Determine Equivalence Point (First Derivative) A1->A2 A3 Calculate pKa (pH at 1/2 Equivalence Volume) A2->A3

Workflow for Potentiometric pKa Determination.
Methodology 2: Spectrophotometric Titration

This method is applicable if the protonated and deprotonated forms of the thiol have different UV-Vis absorbance spectra. The absorbance is measured for a series of solutions with identical analyte concentrations but buffered at different, precisely known pH values.

Experimental Protocol:

  • Apparatus Setup:

    • A dual-beam UV-Vis spectrophotometer with a thermostatted cuvette holder.

    • Matched quartz cuvettes.

  • Reagent Preparation:

    • Analyte Stock Solution: Prepare a concentrated stock solution of Methyl 3-mercapto-D-valinate in deionized water.

    • Buffer Solutions: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with a constant ionic strength (e.g., 0.1 M). A "universal" buffer system (e.g., citrate-phosphate-borate) can be used to cover the entire range.

  • Measurement Procedure:

    • For each buffer solution, prepare a sample by adding a small, identical aliquot of the analyte stock solution to a known volume of the buffer. The final analyte concentration should be in the range of 0.1-1.0 mM.

    • Measure the pH of each final solution accurately.

    • Scan the UV-Vis spectrum (e.g., from 220 nm to 350 nm) for each sample. The thiolate anion (R-S⁻) often exhibits a distinct absorbance peak around 240-250 nm that the protonated thiol (R-SH) lacks.[2]

    • Record the absorbance at the analytical wavelength (λ_max of the thiolate) for each pH value.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength versus the measured pH.

    • The data should form a sigmoidal curve.

    • The pKa is the pH at the inflection point of this curve, which corresponds to the point where the absorbance is halfway between the minimum (fully protonated) and maximum (fully deprotonated) values.[10]

    • The data can be fitted to the Henderson-Hasselbalch equation to obtain a precise pKa value.

Workflow Visualization:

Spectrophotometric_Titration_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis P1 Prepare Analyte Stock Solution P2 Prepare Buffer Series (e.g., pH 2-12) P1->P2 M1 Create Samples in Buffers P2->M1 M2 Measure pH of each Sample M1->M2 M3 Record UV-Vis Spectrum M2->M3 M4 Read Absorbance at λ_max M3->M4 A1 Plot Absorbance vs. pH M4->A1 A2 Fit to Sigmoidal Curve A1->A2 A3 Determine pKa (pH at Inflection Point) A2->A3

Workflow for Spectrophotometric pKa Determination.

Computational Prediction of Thiol pKa

In silico methods, particularly those based on quantum chemistry, provide a powerful tool for predicting pKa values, offering insights that complement experimental work.[11] Density Functional Theory (DFT) is a widely used approach.[12][13]

Computational Protocol:

  • Structure Preparation: Build the 3D structures of both the neutral, protonated thiol (RSH) and the anionic, deprotonated thiolate (RS⁻) of Methyl 3-mercapto-D-valinate using molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both species in a simulated aqueous environment.

    • Method: A suitable DFT functional, such as ωB97XD or M06-2X, should be used.[13][14]

    • Basis Set: A basis set with diffuse and polarization functions is crucial for accurately describing the anion, e.g., 6-31+G(d,p) or higher.[13]

    • Solvation Model: An implicit (continuum) solvation model like the SMD (Solvation Model based on Density) or CPCM (Conductor-like Polarizable Continuum Model) is essential to account for solvent effects. For higher accuracy, a few explicit water molecules can be placed around the thiol/thiolate group.[13]

  • Energy Calculation: After optimization, perform a frequency calculation at the same level of theory to obtain the Gibbs free energies (G) of both the protonated and deprotonated species in solution.

  • pKa Calculation: The pKa is calculated from the Gibbs free energy of the deprotonation reaction (ΔG_sol) using a thermodynamic cycle. The direct approach is commonly used:

    • pKa = (G(RS⁻) + G(H⁺) - G(RSH)) / (2.303 * RT)

    • Where G(H⁺) is the established Gibbs free energy of a proton in aqueous solution, R is the gas constant, and T is the temperature (298.15 K).

Workflow Visualization:

Computational_pKa_Workflow Start Build 3D Structures (RSH & RS⁻) Opt Geometry Optimization (DFT + Solvation Model) Start->Opt Freq Frequency Calculation (Obtain Gibbs Free Energies) Opt->Freq Calc Calculate ΔG of Deprotonation Freq->Calc pKa Calculate pKa using Thermodynamic Cycle Calc->pKa

Workflow for Computational pKa Prediction.

Data Summary and Implications for Drug Development

While no direct experimental pKa value for Methyl 3-mercapto-D-valinate is published, we can compile the values for structurally related compounds to provide context and support our theoretical estimate.

Table 1: pKa Values of Thiol Groups in Relevant Compounds

CompoundThiol pKaAmino pKaCarboxyl pKaSource
Cysteine~8.18 - 8.3~10.28~1.96[1][6]
D-Penicillamine~7.9~10.5~1.8[7]
Methyl 3-mercapto-D-valinate ~7.0 - 7.8 (Estimated) ~7.5 - 8.5 (Estimated) N/A (Ester) Theoretical

Note: The amino pKa of the methyl ester is expected to be significantly lower than in the free amino acid due to the absence of the carboxylate anion and the electron-withdrawing effect of the ester.

Implications of the Estimated pKa:

An estimated thiol pKa of ~7.5 has profound implications for the biological activity of Methyl 3-mercapto-D-valinate. Using the Henderson-Hasselbalch equation, we can calculate the percentage of the molecule in its reactive thiolate form at physiological pH (7.4).

pH = pKa + log([RS⁻]/[RSH]) 7.4 = 7.5 + log([RS⁻]/[RSH]) -0.1 = log([RS⁻]/[RSH]) [RS⁻]/[RSH] = 10⁻⁰.¹ ≈ 0.79

This means that at pH 7.4, approximately 44% of the molecules will be in the deprotonated, reactive thiolate form (0.79 / (1 + 0.79) * 100%). This is a substantial fraction, suggesting that the compound would be a highly competent nucleophile and metal chelator under physiological conditions, far more so than a typical cysteine residue in a protein (pKa > 8), which would be less than 10% deprotonated.

Relationship between pKa and Biological Activity:

pKa_Activity_Relationship cluster_state Ionization State cluster_activity Biological Activity pKa Thiol pKa (e.g., ~7.5) Thiolate High % Thiolate (RS⁻) (~44%) pKa->Thiolate pH Physiological pH (~7.4) pH->Thiolate Nuc Enhanced Nucleophilicity Thiolate->Nuc Chel Efficient Metal Chelation Thiolate->Chel Redox Increased Redox Activity Thiolate->Redox

Impact of Thiol pKa on Biological Activity.

Conclusion

The pKa of the thiol group in Methyl 3-mercapto-D-valinate is a critical parameter that underpins its potential as a therapeutic agent. While a precise experimental value is not yet published, theoretical considerations based on its molecular structure strongly suggest a pKa in the range of 7.0-7.8, making it significantly more acidic than the thiol in a typical cysteine residue. This lower pKa ensures that a substantial population of the highly reactive thiolate species is present at physiological pH, enhancing its capacity for nucleophilic reactions and metal chelation—key mechanisms for many drug targets. The experimental and computational protocols detailed in this guide provide a robust framework for researchers to accurately determine this value, a necessary step in the rational design and development of next-generation thiol-based pharmaceuticals.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

  • Vrije Universiteit Brussel. (n.d.). Development of Methods for the Determination of pKa Values. PMC. Retrieved from [Link]

  • ACS Publications. (2018). Quantum-Chemical Predictions of pKa's of Thiols in DMSO. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Quantum-chemical predictions of pKa's of thiols in DMSO. Retrieved from [Link]

  • Schlegel Group. (2016). Density Functional Theory Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and. Retrieved from [Link]

  • PubMed. (2014). Rationalization of the pKa values of alcohols and thiols using atomic charge descriptors and its application to the prediction of amino acid pKa's. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum-Chemical Predictions of pK(a)'s of Thiols in DMSO. Retrieved from [Link]

  • DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • SciSpace. (n.d.). Using potentiometric acid-base titration to determine pKa from mangosteen pericarps extract. Retrieved from [Link]

  • RSC Publishing. (n.d.). Theoretical modeling of pKa's of thiol compounds in aqueous solution. Retrieved from [Link]

  • ResearchGate. (n.d.). Relationship of thiol pKa and reactivity. Retrieved from [Link]

  • PMC. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]

  • Wikipedia. (n.d.). Penicillamine. Retrieved from [Link]

  • (n.d.). Spectrophotometric Determination of Thiols in Pure Substances and Pharmaceutical Preparations. Retrieved from [Link]

  • Merck Index. (n.d.). Penicillamine. Retrieved from [Link]

  • Ovid. (n.d.). Spectrophotometric Method for the Determination of Total Thiols in Human Urine. Retrieved from [Link]

  • ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Determination of Thiol p K a by Isothermal Titration Microcalorimetry. Retrieved from [Link]

  • University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]

  • Maastricht University. (2014). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]

  • Mississippi State University. (2016). Evaluation of Thiol Raman Activities and pKa Values using Internally Referenced Raman-based pH Titration. Retrieved from [Link]

  • ResearchGate. (n.d.). Dissociation of the cysteine thiol group. Retrieved from [Link]

  • PMC. (n.d.). The Basics of Thiols and Cysteines in Redox Biology and Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT Calculation of pKa's of Thiols in Aqueous Solution Using Explicit Water Molecules and Polarizable Continuum Model. Retrieved from [Link]

  • MaRBLe - Maastricht University. (2016). The paradoxical influence of the pKa on the reactivity of thiols and its biological relevance. Retrieved from [Link]

  • Vaia. (n.d.). What is the isoelectric point of cysteine?. Retrieved from [Link]

Sources

Foundational

safety data sheet (SDS) hazards for Methyl 3-mercapto-D-valinate hydrochloride

This technical guide details the safety, handling, and physiochemical profile of Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride).[1] It is designed for researchers re...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physiochemical profile of Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride).[1] It is designed for researchers requiring high-fidelity protocols for peptide synthesis, metal chelation, and pharmaceutical intermediate handling.[1]

[1]

Chemical Identity & Physiochemical Profile

Compound Name: Methyl 3-mercapto-D-valinate hydrochloride Synonyms: D-Penicillamine methyl ester hydrochloride; 3-Mercapto-D-valine methyl ester HCl CAS Number: 34297-27-3 (D-isomer specific) Molecular Formula:


Molecular Weight:  199.70  g/mol  (Salt form)[1]
Structural Characterization

This compound is the methyl ester derivative of D-Penicillamine, stabilized as a hydrochloride salt.[1][2] It features three critical functional motifs:

  • Thiol (-SH): Highly nucleophilic and prone to oxidation (disulfide formation).[1]

  • Amine (as Ammonium -NH3+): Latent nucleophile, released upon neutralization.[1]

  • Methyl Ester (-COOMe): Protects the carboxylic acid, preventing zwitterion formation and enhancing organic solubility.[1]

PropertySpecificationNote
Appearance White to off-white crystalline powderHygroscopic; store under desiccant.[1]
Solubility Water, Methanol, DMSORapidly oxidizes in basic aqueous solutions.[1]
Chirality D-EnantiomerThe L-isomer is toxic (pyridoxine antagonist); stereochemical purity is critical.[1]
Odor Characteristic Thiol StenchDetectable at ppb levels; requires odor control.[1][3]

GHS Hazard Classification & Toxicology

Reference Standards: 29 CFR 1910.1200 (OSHA HazCom 2012) & Regulation (EC) No 1272/2008 (CLP)[1]

Core Hazard Statements

While often categorized generally as an "irritant," the specific combination of a reactive thiol and an acidic hydrochloride salt necessitates a stricter safety profile.[1]

Hazard ClassH-CodeStatementMechanism of Action
Skin Irritation H315 Causes skin irritationAcidic hydrolysis on skin moisture; thiol-protein interaction.[1]
Eye Irritation H319 Causes serious eye irritationCorrosive nature of HCl salt on mucous membranes.[1]
STOT - SE H335 May cause respiratory irritationInhalation of dust triggers inflammatory response in upper respiratory tract.[1]
Repro. Tox. H361d *Suspected of damaging the unborn childInferred from parent compound D-Penicillamine.[1]

> Critical Toxicology Note: D-Penicillamine is a known teratogen (FDA Pregnancy Category D).[1] While the methyl ester modifies bioavailability, researchers must assume the ester hydrolyzes in vivo to the parent acid.[1] Strict engineering controls are mandatory for pregnant personnel.

Advanced Handling & Storage Protocols

The "Oxidation-Hydrolysis" Paradox

Handling this compound requires balancing two opposing risks:

  • Moisture Sensitivity: The HCl salt is hygroscopic.[1] Moisture uptake leads to ester hydrolysis.[1]

  • Oxidation Sensitivity: The free thiol (-SH) readily oxidizes to the disulfide dimer (

    
    ) in the presence of oxygen, a process accelerated by base.[1]
    
Protocol: Inert Atmosphere Weighing & Solubilization

To maintain reagent integrity (>98% purity), follow this self-validating workflow.

Step 1: Preparation

  • Environment: Weigh only in a functioning fume hood or glovebox (

    
     ppm).[1]
    
  • Solvent Prep: Sparging solvents (MeOH, DMF) with Argon/Nitrogen for 15 minutes is mandatory prior to dissolution.[1] Dissolved oxygen is the primary cause of yield loss.[1]

Step 2: Neutralization (In Situ) The HCl salt renders the amine inactive.[1] For nucleophilic applications (e.g., peptide coupling), the free base must be generated in situ.[1]

  • Reagent: Use a hindered base (e.g., DIPEA) or inorganic scavenger (e.g., activated Zinc dust).[1]

  • Caution: Neutralization is exothermic.[1] If performing on >5g scale, cool the vessel to 0°C to prevent thermal degradation of the thiol.[1]

Step 3: Odor Containment

  • All glassware must be treated with a bleach solution (Sodium Hypochlorite) inside the hood before removal.[1] This oxidizes residual thiols to odorless sulfonates.[1]

Workflow Visualization

The following diagram illustrates the critical decision nodes for handling the compound to prevent degradation.

HandlingProtocol Storage Storage (-20°C, Desiccated) Weighing Weighing (Argon/N2 Blanket) Storage->Weighing Warm to RT Solubilization Solubilization (Degassed Solvent) Weighing->Solubilization Avoid O2 Hydrolysis RISK: Hydrolysis (Acid Formation) Weighing->Hydrolysis High Humidity Neutralization Neutralization (Release Free Base) Solubilization->Neutralization Add Base (DIPEA) Oxidation RISK: Oxidation (Disulfide Dimer) Solubilization->Oxidation Dissolved O2 Reaction Reaction (Peptide Coupling/Chelation) Neutralization->Reaction Immediate Use Neutralization->Oxidation pH > 7 + Air

Figure 1: Safe handling workflow emphasizing critical control points (CCPs) to prevent oxidative degradation and hydrolysis.[1]

Emergency Response & Waste Management

Spill Cleanup (Thiol-Specific)

Standard absorbents are insufficient due to the potent stench.[1]

  • Isolate: Evacuate the immediate area.

  • Oxidize: Pour a 10% bleach solution (or dilute

    
    ) over the spill.[1] Warning:  This reaction is exothermic; add slowly.
    
  • Absorb: Once the odor dissipates (indicating oxidation to sulfonate), absorb with vermiculite.[1]

Fire Fighting
  • Hazardous Combustion Products: Carbon oxides, Nitrogen oxides (

    
    ), Sulfur oxides (
    
    
    
    ), and Hydrogen chloride gas (
    
    
    ).[1]
  • Media: Alcohol-resistant foam or Dry Chemical.[1] Do not use a direct water jet, which may spread the material.[1]

Synthesis & Application Context

This compound is primarily used as a "cysteine surrogate" in medicinal chemistry.[1]

  • Peptide Synthesis: Used to introduce a gem-dimethyl cysteine residue.[1] The steric bulk of the gem-dimethyl group restricts conformational freedom, often increasing the metabolic stability of peptide drugs.[1]

  • Metal Chelation: The free thiol and amine form a stable 5-membered chelate ring with soft metals (

    
    , 
    
    
    
    ,
    
    
    ).[1]
  • Deprotection: The methyl ester is removed via mild basic hydrolysis (LiOH/MeOH), but care must be taken to avoid

    
    -elimination of the sulfur.[1]
    
Chemical Pathway Logic

The following diagram details the reactivity profile of the compound in synthesis.

Reactivity cluster_conditions Critical Process Parameters Compound Methyl 3-mercapto-D-valinate HCl FreeBase Free Base (Nucleophilic Amine/Thiol) Compound->FreeBase Neutralization (Base) Disulfide Disulfide Dimer (Inactive Impurity) FreeBase->Disulfide O2 Oxidation (Fast) Peptide Peptide Product (Sterically Constrained) FreeBase->Peptide Coupling Reagent (EDC/HOBt)

Figure 2: Reactivity flowchart showing the competition between desired peptide coupling and undesired oxidative dimerization.

References

  • ChemicalBook. (n.d.).[1] D-Penicillamine methyl ester hydrochloride (CAS 34297-27-3) Properties and Safety.[1] Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] PubChem Compound Summary for D-Penicillamine. (Used for parent compound toxicology inference).[1] Retrieved from [1]

  • Sigma-Aldrich (Merck). (n.d.).[1] Safety Data Sheet for Penicillamine Derivatives. (General hazard classification reference).[1] Retrieved from [1]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) 29 CFR 1910.1200.[1] Retrieved from [1]

Sources

Exploratory

The Steric Architect: Methyl 3-mercapto-D-valinate in Peptidomimetic Drug Discovery

Executive Summary Methyl 3-mercapto-D-valinate , chemically synonymous with D-Penicillamine Methyl Ester (H-D-Pen-OMe) , represents a critical "steric architect" in modern peptidomimetic drug design. Unlike standard cyst...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl 3-mercapto-D-valinate , chemically synonymous with D-Penicillamine Methyl Ester (H-D-Pen-OMe) , represents a critical "steric architect" in modern peptidomimetic drug design. Unlike standard cysteine, which offers flexibility, this moiety introduces a rigidifying gem-dimethyl group at the


-carbon. This structural modification serves three distinct functions in drug discovery: it imposes severe conformational constraints (reducing entropic penalties upon receptor binding), acts as a metabolic shield against proteolytic degradation, and enables the "programming" of specific disulfide regioisomers in complex cysteine-rich peptides (such as conotoxins and insulin analogs).

This technical guide details the physicochemical rationale, synthetic protocols, and application strategies for integrating this moiety into therapeutic leads.

Part 1: Structural & Chemical Rationale[1]

The Gem-Dimethyl Effect & Topological Constraint

The core value of Methyl 3-mercapto-D-valinate lies in its ability to restrict the conformational space of a peptide backbone. While a standard Cysteine residue allows for a wide range of torsion angles (


), the 

-dimethyl substitution in the Penicillamine scaffold creates a steric clash that locks the side chain into specific rotamers.
  • Entropic Advantage: By pre-organizing the peptide into a bioactive conformation, the ligand suffers a lower entropic penalty upon binding to its receptor, often resulting in significant affinity gains (e.g., the

    
    -opioid receptor agonist DPDPE).
    
  • Chirality (D-Configuration): The use of the D-isomer is deliberate. It induces specific reverse turns (often Type II'

    
    -turns) that are inaccessible to L-amino acids, facilitating unique secondary structures required for GPCR recognition.
    
The "Metabolic Shield"

Peptide therapeutics often fail due to rapid degradation by serum proteases. The steric bulk of the isopropyl-like side chain in 3-mercapto-D-valinate prevents proteases (like chymotrypsin or serum aminopeptidases) from accessing the peptide bond. Furthermore, disulfide bridges formed involving this moiety are significantly more resistant to reduction by plasma glutathione and disulfide exchange isomerases.

Part 2: Synthetic Utility & Protocols

Synthesis of Methyl 3-mercapto-D-valinate Hydrochloride

The methyl ester is frequently used as the C-terminal starting material for solution-phase synthesis or as a protected intermediate. The following protocol utilizes thionyl chloride (


) for efficient esterification.

Safety Note: Thionyl chloride is corrosive and releases toxic


 and 

gas. Perform in a fume hood.

Protocol: Esterification of D-Penicillamine

  • Setup: Equip a dry 2-neck round-bottom flask with a reflux condenser and a dropping funnel. Flush with

    
    .
    
  • Solvent Prep: Add anhydrous Methanol (MeOH) to the flask and cool to

    
     in an ice bath.
    
  • Activation: Dropwise add Thionyl Chloride (

    
    ) (1.5 equivalents) to the cold MeOH. Caution: Exothermic reaction. Stir for 15 minutes.
    
  • Addition: Add solid D-Penicillamine (free acid) to the solution.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (System: n-BuOH/AcOH/H2O).
    
  • Workup: Evaporate the solvent under reduced pressure.

  • Crystallization: Redissolve the oily residue in a minimum amount of MeOH and precipitate with cold Diethyl Ether (

    
    ). Filter the white solid (Hydrochloride salt).
    

Data Summary: Reaction Parameters

ParameterSpecificationRationale
Stoichiometry 1.0 eq D-Pen : 1.5 eq

Excess

ensures complete conversion of carboxylic acid.
Temperature

(Start)


(Reflux)
Low temp prevents side reactions; reflux drives kinetics.
Yield Target > 85%High efficiency required for scale-up.
Purity Check

-NMR (

)
Look for Methyl ester singlet

3.7 ppm; Gem-dimethyl singlets

1.4-1.6 ppm.
Integration into Solid Phase Peptide Synthesis (SPPS)

When incorporating this unit into a peptide chain (as Fmoc-D-Pen-OH or using the ester in solution phase fragment condensation), standard coupling protocols often fail due to the steric hindrance of the


-methyl groups.
  • Recommended Coupling Reagents: HATU or PyAOP (Aza-benzotriazole based) are preferred over HBTU/DIC.

  • Reaction Time: Double coupling cycles (

    
     hours) are often mandatory.
    
  • Solvent: DMF/NMP mixtures improve swelling and kinetics.

Part 3: Applications in Drug Discovery[2][3][4][5]

Regioselective Disulfide Engineering

In "disulfide-rich" peptides (e.g., Conotoxins, Defensins), obtaining the correct folding isomer is the biggest challenge. Methyl 3-mercapto-D-valinate is used to direct this folding.

  • The Logic: A disulfide bond between Pen-Pen or Pen-Cys is sterically crowded. It forms much slower than Cys-Cys but is thermodynamically more stable once formed.

  • Strategy: By placing Penicillamine at specific positions, researchers can force the peptide to adopt a specific disulfide connectivity, preventing "scrambling" into inactive isomers.

Visualization of Regioselective Folding Pathway

The following diagram illustrates how replacing Cysteine with Penicillamine (Methyl 3-mercapto-D-valinate derivative) forces a linear peptide into a single, stable bioactive isomer, avoiding the "misfolded soup" typical of standard Cysteine peptides.

RegioselectiveFolding cluster_legend Mechanism LinearPeptide Linear Peptide (Sequence: Cys...Pen...Cys...Pen) Oxidation Oxidative Folding (Buffer pH 7.8, DMSO) LinearPeptide->Oxidation Dissolve & Stir KineticTrap Kinetic Traps (Rapid Cys-Cys formation) Oxidation->KineticTrap Fast Phase ThermodynamicShift Disulfide Exchange (Pen-Pen formation) KineticTrap->ThermodynamicShift Pen-Directed Steric Control Scrambled Scrambled Isomers (Inactive 'Soup') KineticTrap->Scrambled Standard Cys-Only Peptide SingleIsomer Single Bioactive Isomer (Pen-Pen / Cys-Cys) ThermodynamicShift->SingleIsomer Stable Conformation Note1 Penicillamine steric bulk prevents rapid randomization

Caption: Figure 1. Penicillamine-directed oxidative folding. The steric bulk of the Pen moiety prevents the formation of energetically unfavorable isomers, funneling the peptide into a single bioactive state.

Part 4: Case Study - The Enkephalin Paradigm

The most authoritative example of this molecule's utility is the development of DPDPE ([D-Pen2,D-Pen5]enkephalin).

  • Challenge: Native Enkephalins degrade in seconds and bind promiscuously to

    
     and 
    
    
    
    opioid receptors.
  • Solution: Replacement of Gly2 and Met5 with D-Penicillamine .

  • Result:

    • Cyclization: The two Pen residues form a disulfide bridge (Pen2-Pen5).

    • Constraint: The gem-dimethyl groups lock the backbone into a rigid conformation that perfectly matches the

      
      -opioid receptor pharmacophore but sterically clashes with the 
      
      
      
      -receptor.
    • Outcome: A highly selective, proteolytically stable tool compound that defined the

      
      -opioid receptor pharmacology.
      
Structural Comparison Diagram

This diagram highlights the steric difference between a standard Cysteine bridge and the Penicillamine bridge provided by the Methyl 3-mercapto-D-valinate scaffold.

StericComparison cluster_Cys Standard Cysteine Bridge cluster_Pen Penicillamine (Methyl 3-mercapto-D-valinate) Bridge CysBridge Cys - S - S - Cys Flexibility High Flexibility (Rotational Freedom) CysBridge->Flexibility Proteolysis Susceptible to Proteolysis Flexibility->Proteolysis Rigidity Steric Lock (Restricted Chi Angles) PenBridge Pen - S - S - Pen (Gem-Dimethyl Groups) PenBridge->Rigidity Stability Metabolic Shield (High Stability) Rigidity->Stability

Caption: Figure 2. Structural impact of Gem-dimethyl substitution. The Penicillamine bridge reduces rotational freedom, locking the bioactive conformation and blocking enzyme access.

References

  • Mosberg, H. I., et al. (1983). "Bis-penicillamine enkephalins possess highly improved specificity toward delta opioid receptors." Proceedings of the National Academy of Sciences, 80(19), 5871-5874.

  • Hruby, V. J. (2002). "Designing peptide receptor agonists and antagonists." Nature Reviews Drug Discovery, 1, 847–858.

  • Góngora-Benítez, M., et al. (2014). "Optimized Fmoc solid-phase synthesis of the cysteine-rich peptide linaclotide." Biopolymers (Peptide Science), 102(1), 51-60.

  • Tam, J. P., et al. (1991).[1] "Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications." Journal of the American Chemical Society, 113(17), 6657-6662.

  • Hunt, J. T., et al. (1993).[2] "Potent, water-soluble RGD peptides containing a penicillamine constraint." Journal of Medicinal Chemistry, 36(23), 3658-3662.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Thiol Alkylation of Methyl 3-mercapto-D-valinate

Introduction: The Significance of S-Alkylated 3-Mercapto-D-valinate Derivatives Methyl 3-mercapto-D-valinate, a chiral amino acid derivative, serves as a critical building block in the synthesis of a variety of pharmacol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of S-Alkylated 3-Mercapto-D-valinate Derivatives

Methyl 3-mercapto-D-valinate, a chiral amino acid derivative, serves as a critical building block in the synthesis of a variety of pharmacologically significant molecules.[1][2][3] Its thiol group offers a reactive handle for the introduction of diverse functionalities through S-alkylation, a robust and versatile covalent modification technique.[4][5] The resulting S-alkylated derivatives are integral to the development of novel therapeutics, including enzyme inhibitors and peptidomimetics, where the modified side chain can enhance potency, selectivity, and pharmacokinetic properties.[1] For instance, derivatives of the structurally related D-valine are used in the synthesis of antiviral and anticancer drugs.[6] This guide provides a comprehensive overview of the reaction conditions and detailed protocols for the successful S-alkylation of Methyl 3-mercapto-D-valinate, with a special focus on addressing the steric challenges inherent to this substrate.

Reaction Mechanism and Core Principles

The S-alkylation of a thiol is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[7] The reaction is initiated by the deprotonation of the thiol group by a base to form a more nucleophilic thiolate anion. This anion then attacks the electrophilic carbon of an alkylating agent, displacing a leaving group to form a stable thioether bond.

The efficiency and selectivity of this transformation are governed by several key parameters: the choice of base, the nature of the alkylating agent and its leaving group, the solvent system, and the reaction temperature. For a sterically hindered thiol like Methyl 3-mercapto-D-valinate, careful optimization of these parameters is crucial to achieve high yields and minimize side reactions.

Visualizing the Reaction Workflow

Thiol_Alkylation_Workflow Thiol Methyl 3-mercapto-D-valinate Thiolate_Formation Thiolate Anion Formation Thiol->Thiolate_Formation Deprotonation Alkylating_Agent Alkylating Agent (R-X) SN2_Attack SN2 Nucleophilic Attack Alkylating_Agent->SN2_Attack Base Base Base->Thiolate_Formation Solvent Solvent Solvent->SN2_Attack Temperature Temperature Temperature->SN2_Attack Time Reaction Time Time->SN2_Attack Thiolate_Formation->SN2_Attack Product S-Alkylated Product SN2_Attack->Product Thioether Bond Formation

Caption: General workflow for the S-alkylation of Methyl 3-mercapto-D-valinate.

Critical Reaction Parameters: A Scientist's Perspective

The Choice of Base: The Key to Thiolate Formation

The selection of an appropriate base is paramount for efficient deprotonation of the thiol without promoting unwanted side reactions like ester hydrolysis. The pKa of the thiol group in cysteine derivatives is typically around 8-9, and a similar range can be expected for Methyl 3-mercapto-D-valinate.

  • Inorganic Bases: Weaker inorganic bases like potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are often preferred as they are less likely to cause ester saponification.[7] They are particularly effective in polar aprotic solvents where their solubility is enhanced.

  • Organic Bases: Non-nucleophilic organic bases such as triethylamine (Et₃N) and N,N-diisopropylethylamine (DIPEA) are also widely used.[4] DIPEA is particularly advantageous for sterically hindered substrates due to its bulky nature, which minimizes its potential to act as a nucleophile.

  • Stronger Bases: Stronger bases like sodium hydride (NaH) or sodium methoxide (NaOMe) can be employed for less reactive alkylating agents, but careful temperature control is necessary to prevent ester cleavage.

Expert Insight: For Methyl 3-mercapto-D-valinate, starting with a milder base like K₂CO₃ or DIPEA is recommended to preserve the methyl ester functionality. The choice between them can be dictated by the solvent system; K₂CO₃ is suitable for polar aprotic solvents like DMF or acetonitrile, while DIPEA is soluble in a broader range of organic solvents.

The Alkylating Agent: Tailoring the Introduced Moiety

A wide array of alkylating agents can be utilized, with their reactivity generally following the trend: I > Br > Cl.

  • Alkyl Halides: Simple alkyl halides (e.g., methyl iodide, ethyl bromide, benzyl bromide) are common choices for introducing unfunctionalized alkyl groups.

  • Activated Halides: α-Halo ketones, α-halo esters, and α-halo amides are more reactive due to the electron-withdrawing nature of the carbonyl group, allowing for milder reaction conditions.

  • Other Electrophiles: Epoxides and Michael acceptors (e.g., α,β-unsaturated ketones) can also serve as alkylating agents, leading to the formation of β-hydroxy thioethers and β-thioethers, respectively.

Trustworthiness Check: When using highly reactive alkylating agents, it is crucial to monitor the reaction closely to prevent over-alkylation, especially if the product contains other nucleophilic sites. Stoichiometry should be carefully controlled, typically using a slight excess (1.1-1.5 equivalents) of the alkylating agent.

The Solvent: The Reaction's Environment

The solvent plays a critical role in solubilizing the reactants and influencing the reaction rate.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF), acetonitrile (MeCN), and tetrahydrofuran (THF) are excellent choices as they solvate the cation of the base, leaving the anion more "naked" and nucleophilic, thus accelerating the SN2 reaction.

  • Protic Solvents: Protic solvents like water and alcohols can also be used, particularly in "green chemistry" approaches.[4][5] However, they can solvate the thiolate anion through hydrogen bonding, potentially reducing its nucleophilicity.

  • Phase-Transfer Catalysis: In biphasic systems (e.g., water/dichloromethane), a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can be employed to shuttle the thiolate anion into the organic phase where the alkylating agent resides.

Field-Proven Insight: For the alkylation of the relatively nonpolar Methyl 3-mercapto-D-valinate, polar aprotic solvents like DMF or THF are generally the most reliable choices, ensuring good solubility of all reactants and promoting a favorable reaction rate.

Experimental Protocols

Protocol 1: General Procedure for S-Alkylation with an Alkyl Halide using Potassium Carbonate

This protocol is a robust starting point for the alkylation with various primary and secondary alkyl halides.

Materials:

  • Methyl 3-mercapto-D-valinate hydrochloride

  • Alkyl halide (1.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.5 equivalents)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a stirred solution of Methyl 3-mercapto-D-valinate hydrochloride (1.0 equivalent) in anhydrous DMF (approximately 0.2 M concentration) under an inert atmosphere (e.g., nitrogen or argon), add potassium carbonate (2.5 equivalents).

  • Stir the suspension at room temperature for 30 minutes to neutralize the hydrochloride salt and generate the free thiol.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide. For less reactive halides, gentle heating (40-60 °C) may be required.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired S-alkylated product.

Self-Validating System: The progress of the reaction should be carefully monitored. The disappearance of the starting thiol and the appearance of a new, less polar spot on the TLC plate indicates product formation. LC-MS analysis can confirm the mass of the desired product.

Protocol 2: S-Alkylation of a Hindered Thiol using DIPEA

This protocol is particularly useful for reactions involving more sensitive substrates or when a non-aqueous workup is preferred.

Materials:

  • Methyl 3-mercapto-D-valinate

  • Alkylating agent (1.1 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve Methyl 3-mercapto-D-valinate (1.0 equivalent) in anhydrous DCM or THF (approximately 0.1 M concentration) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA (1.5 equivalents) dropwise, followed by the dropwise addition of the alkylating agent (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions and expected outcomes for the S-alkylation of a sterically hindered thiol, providing a basis for optimization.

Alkylating AgentBase (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Methyl IodideK₂CO₃ (2.5)DMF252-4>90
Benzyl BromideDIPEA (1.5)DCM254-685-95
Ethyl BromoacetateK₂CO₃ (2.5)MeCN506-880-90
2-Bromo-1-phenylethanoneDIPEA (1.5)THF0 to 253-5>90

Visualization of the Key Transformation

Caption: SN2 mechanism for the thiol alkylation of Methyl 3-mercapto-D-valinate.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the reaction temperature or using a more polar aprotic solvent to enhance the reaction rate. A stronger base may also be necessary for less reactive alkylating agents, but proceed with caution to avoid side reactions.

  • Side Product Formation: The primary side product is often the result of ester hydrolysis. Using milder bases (K₂CO₃, DIPEA) and lower reaction temperatures can mitigate this. If over-alkylation is observed, reduce the equivalents of the alkylating agent.

  • No Reaction: If no reaction occurs, ensure the base is sufficiently strong to deprotonate the thiol. The quality of the alkylating agent should also be verified. For particularly unreactive systems, a more reactive alkyl halide (iodide instead of bromide or chloride) may be required.

Conclusion

The S-alkylation of Methyl 3-mercapto-D-valinate is a powerful tool for the synthesis of novel and potentially bioactive molecules. By carefully selecting the base, alkylating agent, and solvent, researchers can effectively overcome the steric challenges posed by the valine scaffold and achieve high yields of the desired S-alkylated products. The protocols and insights provided in this guide are intended to serve as a solid foundation for the successful execution and optimization of this important chemical transformation.

References

  • Azizi, N., & Saeidi, M. (2009). A GREEN AND HIGHLY EFFICIENT ALKYLATION OF THIOLS IN WATER. J. Iran. Chem. Soc., 6(4), 749-753. [Link]

  • Kazemi, F., & Masoumi, S. (2015). Alkylation of Thiols in Green Mediums. Journal of Materials and Environmental Science, 6(5), 1451-1456. [Link]

  • Singh, P., & Arora, G. (2017). Synthetic access to thiols: A review. Journal of Chemical Sciences, 129(8), 1165-1187. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of sulfides (thioethers) and derivatives. Retrieved from [Link]

  • Taylor, M. S., & Jacobsen, E. N. (2006). Asymmetric catalysis by chiral hydrogen-bond donors. Angewandte Chemie International Edition, 45(10), 1520-1543. [Link]

  • García, J. I., Mayoral, J. A., & Pires, E. (2009). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry, 7(18), 3683-3685. [Link]

  • Khurana, J. M., & Sahoo, P. K. (1992). Chemoselective Alkylation of Thiols: A Detailed Investigation of Reactions of Thiols with Halides. Synthetic Communications, 22(12), 1691-1702. [Link]

  • Medicinal Chemistry - III B. Pharm VI - PRACTICAL LAB MANUAL. (n.d.). Retrieved from [Link]

  • LibreTexts. (2021, July 31). 25.5: Reactions of Amino Acids. Chemistry LibreTexts. [Link]

  • MDPI. (2023, November 27). Synthesis of Novel 3-Deoxy-3-thio Derivatives of d-Glucosamine and Their Application as Ligands for the Enantioselective Addition of Diethylzinc to Benzaldehyde. [Link]

  • PubMed. (2000). High performance liquid chromatography analysis of D-penicillamine by derivatization with N-(1-pyrenyl)maleimide (NPM). [Link]

  • CHIMIA. (2005). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. [Link]

  • Princeton University. (n.d.). Selective sp3 C–H Alkylation via Polarity Match Based Cross-Coupling. [Link]

  • Houben-Weyl. (n.d.). 2.2 Carboxy Group. [Link]

  • Google Patents. (n.d.). CN102070473B - Method for synthesizing D-valine.
  • PubMed Central. (2011). Selective N-Alkylation of β-alanine Facilitates the Synthesis of a Polyamino Acid-Based Theranostic Nanoagent. [Link]

  • ResearchGate. (2023). An α, β-unsaturated ketone alkylation and efficient reduction protocol for the synthesis of 3α-hydroxy-3β-methyl-4,4-dimethyl-5α-21-bromo-19-nor-pregnan-20-one. [Link]

  • Monash University. (n.d.). 6 Synthesis of N-Alkyl Amino Acids. [Link]

  • University of Washington. (2011). Protein Reduction, Alkylation, Digestion. [Link]

  • Semantic Scholar. (2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized β-Diketone Derivatives as Potent COX-2 Inh. [Link]

  • MDPI. (n.d.). Synthesis of 3-Alkyl Pyridinium Alkaloids from the Arctic Sponge Haliclona viscosa. [Link]

  • MDPI. (2024). Alkaline Reaction Pathways of Phenolic Compounds with β-Lactoglobulin Peptides: Polymerization and Covalent Adduct Formation. [Link]

  • Royal Society of Chemistry. (2001). A cleavable linker strategy for optimising enolate alkylation reactions of a polymer-supported Evans' oxazolidin-2-one. [Link]

  • F1000Research. (2023). New 3-aminorhodanine derivatives: Synthesis, characterization, docking study and biological activates. [Link]

  • PubMed. (2021). Photochemical single-step synthesis of β-amino acid derivatives from alkenes and (hetero)arenes. [Link]

Sources

Application

metal chelation techniques using Methyl 3-mercapto-D-valinate hydrochloride

This guide details the technical application of Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride or H-D-Pen-OMe·HCl) in metal chelation.[1] Unlike its parent compound D...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical application of Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride or H-D-Pen-OMe·HCl) in metal chelation.[1]

Unlike its parent compound D-Penicillamine—a classic tridentate (S, N, O) chelator—the methyl ester variant functions primarily as a bidentate (S, N) ligand. This structural modification fundamentally alters its solubility profile, membrane permeability, and coordination geometry, making it a critical tool in the synthesis of neutral metallodrugs (e.g., radiopharmaceuticals) and lipophilic heavy metal scavengers.

Chemical Profile & Mechanism of Action

Compound Identification
PropertyDetail
Chemical Name Methyl 3-mercapto-D-valinate hydrochloride
Synonyms D-Penicillamine methyl ester HCl; H-D-Pen-OMe[2]·HCl
CAS Number 34297-27-3 (Free base: 15537-71-0)
Molecular Formula C₆H₁₃NO₂S · HCl
Molecular Weight 215.74 g/mol
Solubility Soluble in water, methanol, ethanol; sparingly soluble in non-polar solvents.
pKa Values Thiol (-SH): ~8.0
Mechanism of Chelation

The esterification of the carboxyl group blocks the oxygen donor, forcing the molecule to coordinate metals exclusively through the sulfhydryl sulfur and the amine nitrogen .

  • Soft Metal Affinity: The "soft" thiolate sulfur has a high affinity for soft metals such as Hg(II), Cu(I), Ag(I), and Re(V) .

  • Neutral Complex Formation: Unlike D-Penicillamine, which often forms anionic complexes (due to COO⁻), H-D-Pen-OMe can form neutral complexes with cationic metals after deprotonation of the thiol and amine. This is vital for designing agents that must cross the Blood-Brain Barrier (BBB).

ChelationMechanism cluster_coord Coordination Sphere Ligand H-D-Pen-OMe (Protonated) Activation Base Activation (pH > 8.0) Ligand->Activation Deprotonation ActiveSpecies Active Ligand (S-, NH2) Activation->ActiveSpecies Complex Neutral/Lipophilic Chelate Complex ActiveSpecies->Complex Coordination (S, N donors) Metal Metal Ion (M2+ / M3+) Metal->Complex

Figure 1: Activation and coordination pathway of Methyl 3-mercapto-D-valinate. The ester group remains non-coordinating, altering the complex's charge profile.

Application Note: Handling & Stability

Critical Warning: The free thiol group (-SH) is highly susceptible to oxidation, forming disulfides (dimers) which are catalytically inactive for chelation.

  • Storage: Store solid HCl salt at -20°C under desiccated conditions.

  • Solution Prep: Always use degassed (de-aerated) buffers . Sparge buffers with Argon or Nitrogen for 30 minutes before use.

  • pH Sensitivity: The HCl salt is stable. However, once neutralized (pH > 7), the rate of oxidation increases exponentially. Prepare chelation solutions immediately prior to use.

Protocol 1: Preparation of Oxygen-Free Stock Solution

Purpose: To create a reactive, reduced ligand solution suitable for quantitative chelation studies.

Materials
  • Methyl 3-mercapto-D-valinate HCl[2]

  • Deionized water (18.2 MΩ·cm)

  • Argon gas source

  • 0.1 M HCl (to maintain stability if storing for short periods)

Procedure
  • De-aeration: Place 10 mL of deionized water in a septum-capped vial. Insert a needle connected to an Argon line and bubble gas through the liquid for 20 minutes. Vent via a second needle.

  • Weighing: Weigh approx. 21.6 mg of H-D-Pen-OMe·HCl (approx. 100 µmol) into a separate vial.

  • Dissolution: Transfer the de-aerated water to the solid under an inert atmosphere (e.g., inside a glovebox or using cannula transfer).

  • Acidification (Optional for Stability): If not using immediately, add 10 µL of 1 M HCl. The low pH prevents thiolate formation and subsequent oxidation.

  • Concentration Verification: Verify the exact concentration using Ellman’s Reagent (DTNB) if precise stoichiometry is required.

Protocol 2: Spectrophotometric Determination of Copper(II) Chelation

Purpose: To monitor the formation of the Cu(II)-Ligand complex and determine binding efficiency.

Scientific Context: Cu(II) interaction with thiols often involves an initial reduction to Cu(I) followed by complexation, or the formation of intense Ligand-to-Metal Charge Transfer (LMCT) bands.

Materials
  • Stock Ligand Solution (from Protocol 1)

  • 10 mM CuCl₂ stock solution

  • Buffer: 50 mM HEPES or Phosphate Buffer, pH 7.4 (Degassed)

  • UV-Vis Spectrophotometer (Scanning 200–800 nm)

Procedure
  • Baseline: Add 2.0 mL of degassed Buffer to a quartz cuvette. Record the blank spectrum.

  • Ligand Addition: Add 20 µL of Ligand Stock (final conc. ~100 µM). Record spectrum. Note: Thiol esters typically show weak absorption <250 nm.

  • Titration: Sequentially add CuCl₂ solution in 0.2 equivalent increments (e.g., 2 µL additions).

  • Observation:

    • Mix by inversion (under Ar blanket).

    • Wait 2 minutes for equilibrium.

    • Scan from 250 nm to 800 nm.

  • Data Analysis:

    • Look for the emergence of an LMCT band (typically 300–400 nm range for S→Cu).

    • Look for d-d transition shifts in the 600–800 nm region.

    • Plot Absorbance vs. [Metal]/[Ligand] ratio to determine stoichiometry (likely 1:1 or 2:1 depending on conditions).

Protocol 3: Potentiometric Determination of Stability Constants

Purpose: To determine the precise protonation constants and metal stability constants (log K), essential for thermodynamic modeling.

Context: Since the ester does not ionize, you will observe two protonation steps: the amine and the thiol.

Experimental Setup
  • Apparatus: Automatic titrator with a glass electrode (calibrated at 25°C).

  • Titrant: Carbonate-free KOH (0.1 M).

  • Ionic Strength: Maintain I = 0.1 M using KNO₃.

Workflow
  • Solution A (Acid Blank): 50 mL of 0.01 M HNO₃ + 0.1 M KNO₃.

  • Solution B (Ligand): Solution A + 1 mM H-D-Pen-OMe·HCl.

  • Solution C (Metal Complex): Solution B + 0.5 mM Metal Ion (Cu²⁺, Zn²⁺, or Ln³⁺).

Titration Steps
  • Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0).

  • Ligand Titration: Titrate Solution B with KOH.

    • Observation: You will see two inflection points.

    • Region 1 (pH < 6): Neutralization of excess mineral acid.

    • Region 2 (pH 7–8): Deprotonation of Thiol (-SH → -S⁻).

    • Region 3 (pH 9–10): Deprotonation of Amine (-NH₃⁺ → -NH₂).

  • Complex Titration: Titrate Solution C.

    • The curve will shift to lower pH values compared to Solution B, indicating proton displacement by the metal ion.

  • Calculation: Use software like HYPERQUAD or BEST to fit the titration curves and calculate

    
     values.
    

TitrationLogic Start Start Titration (Acidic pH) Step1 Add Base (KOH) Start->Step1 Check Check pH Shift Step1->Check CurveLigand Ligand Curve: Deprotonation of -SH and -NH3+ Check->CurveLigand No Metal CurveComplex Complex Curve: Metal displaces H+ (Curve drops) Check->CurveComplex + Metal Calc Calculate Stability Constant (log K) CurveLigand->Calc CurveComplex->Calc

Figure 2: Logic flow for potentiometric determination of stability constants.

References

  • Sallam, S. A., & Mahmoud, M. A. (2006).[3][4] Lanthanide Complexes with D-Penicillamine Methyl Ester: Formation Constants, Spectral and Thermal Properties. Zeitschrift für Naturforschung B, 61(2), 139–146.[4]

  • ChemicalBook. (n.d.). D-Penicillamine Methyl Ester Hydrochloride Product Properties.

  • Mahmoud, M. A., et al. (2019).[4] Copper (II) ternary complexes with gabapentin and neurotransmitters.[4] Journal of Molecular Structure, 1180, 861-877.[4] (Contextual reference for Cu-amine/thiol mixed ligand systems).

  • Weigand, W., et al. (1996). Institute of Bioinorganic and Radiopharmaceutical Chemistry Annual Report. (Describes Rhenium complexes with D-penicillamine methyl ester).

Sources

Method

coupling reagents for Methyl 3-mercapto-D-valinate hydrochloride reactions

Application Note: High-Efficiency Coupling Strategies for Methyl 3-mercapto-D-valinate Hydrochloride Executive Summary Methyl 3-mercapto-D-valinate hydrochloride (H-D-Pen(OMe)-OMe · HCl) represents a unique challenge in...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Coupling Strategies for Methyl 3-mercapto-D-valinate Hydrochloride

Executive Summary

Methyl 3-mercapto-D-valinate hydrochloride (H-D-Pen(OMe)-OMe · HCl) represents a unique challenge in peptide synthesis and medicinal chemistry. Structurally, it is the methyl ester of D-Penicillamine. Unlike its unmethylated cysteine analog, this molecule possesses a gem-dimethyl group at the


-carbon.

This structural constraint introduces severe steric hindrance , making standard coupling protocols (e.g., EDC/HOBt or DIC) kinetically inefficient. Furthermore, the presence of a free thiol (-SH) in the starting material demands rigorous chemoselectivity control to prevent thioester formation, disulfide dimerization, or catalyst poisoning.

This guide details the optimal coupling reagents and protocols to ligate carboxylic acids to the amine of Methyl 3-mercapto-D-valinate, ensuring high yield and optical purity.

Mechanistic Challenges & Reagent Selection

The Steric Barrier (The -dimethyl Effect)

The gem-dimethyl group creates a "steric wall" adjacent to the nucleophilic amine. This reduces the rate of nucleophilic attack on the activated carboxylate.

  • Consequence: Slow reaction kinetics allow competing side reactions (racemization of the activated acid, N-capping) to dominate.

  • Solution: Use "Power Coupling" reagents containing the 7-azabenzotriazole (HOAt) or Oxyma moiety. The pyridine nitrogen in HOAt provides anchiomeric assistance (neighboring group effect), stabilizing the activated ester and accelerating the amine attack by up to 10-fold compared to HOBt-based reagents.

The Thiol Liability

The free thiol is a potent nucleophile.

  • Risk 1: Thioesterification. The activated acid may react with the thiol (S-acylation) instead of the amine. While S-acyl groups can undergo S-to-N acyl shift, stable thioesters reduce yield.

  • Risk 2: Oxidation. In the presence of air or basic conditions (DIPEA), the thiol oxidizes to a disulfide dimer, effectively capping the reagent.

  • Solution: Perform reactions under inert atmosphere (Ar/N2) and use pre-activation protocols to minimize the lifetime of the highly reactive species in the presence of the thiol.

Reagent Decision Matrix
Reagent SystemClassRec. BaseCharacteristicsBest Use Case
HATU / HOAt Uronium (Aminium)DIPEA / CollidineGold Standard. Highest reactivity for hindered amines.Primary Recommendation. When yield is paramount and sterics are high.
COMU / Oxyma Uronium / OximeDIPEAHigh Fidelity. Comparable reactivity to HATU but lower racemization risk. Safer by-products.When the carboxylic acid partner is chiral and prone to racemization (e.g., Cys, His).
PyBOP PhosphoniumDIPEA / NMMRobust. No risk of guanidinylation (chain termination). Slower than HATU.If one-pot synthesis is required (no pre-activation) or HATU fails.

Detailed Experimental Protocols

Protocol A: The "Gold Standard" HATU Coupling (Recommended)

This protocol prioritizes overcoming the steric barrier of the penicillamine backbone.

Materials:

  • Carboxylic Acid Partner (1.0 equiv)

  • Methyl 3-mercapto-D-valinate HCl (1.1 equiv)

  • HATU (1.0 - 1.1 equiv)

  • HOAt (0.5 equiv - Optional additive to boost rate)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

  • Solvent: Anhydrous DMF or NMP (Degassed)

Step-by-Step Procedure:

  • Preparation (Inert Atmosphere):

    • Flame-dry all glassware. Purge solvents with Argon or Nitrogen for 15 minutes to remove dissolved oxygen (prevents disulfide formation).

    • Critical: Maintain an inert blanket over the reaction throughout.

  • Pre-Activation (The Acid Component):

    • Dissolve the Carboxylic Acid (1.0 mmol) and HATU (1.0 mmol) in anhydrous DMF (concentration ~0.1 M - 0.2 M).

    • Add DIPEA (1.0 mmol, 1/3 of total base).

    • Stir for 1-2 minutes only.

    • Why? Pre-activation ensures the active ester (OAt-ester) is formed before the hindered amine and sensitive thiol are introduced. Do not wait longer than 5 mins to avoid racemization.

  • Amine Neutralization & Addition:

    • In a separate vial, dissolve Methyl 3-mercapto-D-valinate HCl (1.1 mmol) in minimal DMF.

    • Add the remaining DIPEA (2.0 - 3.0 mmol).

    • Immediate Action: Transfer this neutralized amine solution into the activated acid mixture immediately.

  • Coupling Reaction:

    • Stir at room temperature.

    • Time: Due to steric hindrance, reaction time may be extended (2 – 16 hours).

    • Monitoring: Use HPLC or TLC. If using TLC, stain with Ellman’s Reagent (yellow for free thiol) to track the starting material.

  • Workup (Thiol-Preserving):

    • Dilute with Ethyl Acetate.

    • Wash with degassed 5% citric acid (removes DIPEA/HATU byproducts).

    • Wash with brine.

    • Dry over Na2SO4 and concentrate.

    • Note: Avoid alkaline washes (NaHCO3) if possible, as they accelerate disulfide formation in air. If necessary, perform quickly and keep cold.

Protocol B: COMU/Oxyma (Low Racemization Variant)

Use this if the carboxylic acid partner is prone to racemization (e.g., Fmoc-Cys(Trt)-OH or Fmoc-His(Trt)-OH).

  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv), COMU (1.0 equiv), and Oxyma Pure (1.0 equiv) in DMF.

  • Base Addition: Add DIPEA (1.0 equiv) to pre-activate (2 mins).

  • Coupling: Add the mixture of Methyl 3-mercapto-D-valinate HCl (1.1 equiv) + DIPEA (2.0 equiv).

  • Reaction: Stir at room temperature. The solution may turn yellow/orange (characteristic of Oxyma).

  • Optimization: If conversion is low after 4 hours, add a second portion of COMU (0.5 equiv) and DIPEA (0.5 equiv).

Troubleshooting & Optimization Guide

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Amine Steric HindranceHeat: Warm reaction to 40-50°C (careful with racemization). Re-coupling: Perform a double coupling. Solvent: Switch from DMF to NMP (better swelling/solvation).
Dimer Formation (Disulfide) OxidationDegas: Sparge solvents more rigorously. Reductant: Add TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture (compatible with HATU coupling).
Guanidinylation (+99 Mass) HATU Side ReactionOrder of Addition: Ensure acid is pre-activated. Do not mix HATU and Amine without Acid present.[1] Switch: Use PyBOP instead of HATU.
Thioester Formation Thiol CompetitionpH Control: Ensure pH is ~8 (basic). Amines are better nucleophiles than thiolate anions at high pH, but thiols are better at neutral pH. Keep DIPEA excess sufficient.

Visual Workflows

Figure 1: Reaction Mechanism & Steric Challenge

Caption: The gem-dimethyl groups of the Penicillamine scaffold block the trajectory of the incoming activated ester, necessitating high-activity reagents like HATU.

Coupling Mechanism Acid Carboxylic Acid (R-COOH) ActiveEster Activated OAt-Ester (Highly Reactive) Acid->ActiveEster Activation (Fast) Activator HATU/DIPEA Activator->ActiveEster Product Amide Product ActiveEster->Product Nucleophilic Attack PenAmine Methyl 3-mercapto-D-valinate (Nucleophile) Steric STERIC CLASH (Gem-Dimethyl) PenAmine->Steric PenAmine->Product Steric->ActiveEster Blocks Approach

Figure 2: Reagent Selection Decision Tree

Caption: Logic flow for selecting the appropriate coupling system based on substrate sensitivity and steric demands.

Decision Tree Start Start: Coupling to Methyl 3-mercapto-D-valinate IsAcidSensitive Is the Acid Partner Racemization Prone? (e.g., Cys, His) Start->IsAcidSensitive YesSensitive Yes IsAcidSensitive->YesSensitive NoSensitive No IsAcidSensitive->NoSensitive UseCOMU USE: COMU / Oxyma (High Fidelity) YesSensitive->UseCOMU IsExtremelyHindered Is the Acid also Sterically Hindered? (e.g., Aib, N-Me) NoSensitive->IsExtremelyHindered YesHindered Yes IsExtremelyHindered->YesHindered NoHindered No (Standard) IsExtremelyHindered->NoHindered UseHATU USE: HATU / HOAt (Max Power) YesHindered->UseHATU UsePyBOP USE: PyBOP or HATU (Standard High-Eff) NoHindered->UsePyBOP

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[3][4][5][6] Journal of the American Chemical Society, 115(10), 4397-4398. Link

    • Significance: Establishes HOAt (and by extension HATU) as superior for hindered couplings due to the neighboring group effect.
  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Link

    • Significance: Comprehensive review comparing H
  • Giraud, M., et al. (1999). Solid-phase synthesis of peptides containing the non-proteinogenic amino acid penicillamine. Journal of Peptide Science, 5(6), 307-313. Link

    • Significance: Specifically addresses the steric difficulties of coupling to Penicillamine.
  • Subirós-Funosas, R., et al. (2009). COMU: A safer and more effective oxyma-based coupling reagent.[6] Chemistry – A European Journal, 15(37), 9394-9403. Link

    • Significance: Validates COMU/Oxyma as the modern, safer alternative to HATU with lower racemiz

Sources

Application

Protecting Group Strategies for the Amine Function of Methyl 3-Mercapto-D-valinate: A Detailed Guide for Researchers

Introduction: Navigating the Synthesis of a Unique Amino Acid Derivative Methyl 3-mercapto-D-valinate, a non-proteinogenic amino acid ester containing a reactive thiol group, presents unique challenges and opportunities...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthesis of a Unique Amino Acid Derivative

Methyl 3-mercapto-D-valinate, a non-proteinogenic amino acid ester containing a reactive thiol group, presents unique challenges and opportunities in synthetic chemistry, particularly in the fields of peptidomimetics and drug development. The presence of two nucleophilic centers—the amine and the thiol—necessitates a carefully considered protecting group strategy to achieve selective functionalization. This guide provides an in-depth analysis of common amine protecting group strategies—namely Boc, Cbz, and Fmoc—as they apply to methyl 3-mercapto-D-valinate. We will explore the rationale behind the choice of each protecting group, provide detailed, field-tested protocols for their installation and removal, and offer insights into potential challenges and optimization strategies.

The primary challenge in the chemical manipulation of methyl 3-mercapto-D-valinate lies in the chemoselective modification of the amine in the presence of the free thiol. The thiol group is highly nucleophilic and susceptible to oxidation, necessitating protection in many synthetic routes. However, for applications requiring a free thiol, an orthogonal protection strategy for the amine is paramount. This guide focuses on such scenarios, providing researchers with the tools to selectively protect the amine function while leaving the thiol available for subsequent reactions.

Choosing Your Guardian: A Comparative Overview of Amine Protecting Groups

The selection of an appropriate amine protecting group is a critical decision that dictates the overall synthetic strategy. The ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable under mild conditions that do not affect other functional groups in the molecule.[1] Here, we compare the three most common amine protecting groups in the context of their application to methyl 3-mercapto-D-valinate.

Protecting GroupStructureIntroduction ReagentDeprotection ConditionsOrthogonality & Key Considerations
Boc (tert-Butoxycarbonyl)Boc-NH-RDi-tert-butyl dicarbonate (Boc)₂OStrong acid (e.g., TFA, HCl)[2]Orthogonal to Fmoc (base-labile) and Cbz (hydrogenolysis). The thiol group may require scavengers during acidic deprotection to prevent alkylation by the tert-butyl cation.[3]
Cbz (Carboxybenzyl)Cbz-NH-RBenzyl chloroformate (Cbz-Cl)Catalytic hydrogenolysis (H₂, Pd/C) or strong acids (HBr/AcOH)[4]Orthogonal to Boc (acid-labile) and Fmoc (base-labile). Hydrogenolysis conditions are generally mild and compatible with the thiol group. However, Cbz-Cl can also react with thiols, so careful control of reaction conditions is necessary for selective N-protection.[4]
Fmoc (9-Fluorenylmethyloxycarbonyl)Fmoc-NH-RFmoc-OSu, Fmoc-ClMild base (e.g., 20% piperidine in DMF)[5]Orthogonal to Boc (acid-labile) and Cbz (hydrogenolysis). The mild basic deprotection conditions are highly compatible with the thiol and ester functionalities.

The Boc Strategy: Acid-Labile Protection

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group due to its ease of introduction and its stability to a broad range of reaction conditions, including catalytic hydrogenation and basic conditions.[6] Its removal under acidic conditions makes it an excellent choice for orthogonal protection schemes.

Rationale for Choosing the Boc Group

The Boc group is particularly advantageous when subsequent synthetic steps involve basic conditions or nucleophilic reagents. Its stability allows for a wide range of transformations on other parts of the molecule without premature deprotection. However, the acidic conditions required for its removal necessitate careful consideration of the sensitive thiol group in methyl 3-mercapto-D-valinate. The tert-butyl cation generated during deprotection can potentially alkylate the thiol. This can often be mitigated by the addition of scavengers such as triisopropylsilane (TIS) or thioanisole to the deprotection cocktail.[3]

Experimental Protocols

Protocol 1: N-Boc Protection of Methyl 3-Mercapto-D-valinate

This protocol is adapted from general procedures for the Boc protection of amino esters.[7][8]

  • Materials:

    • Methyl 3-mercapto-D-valinate hydrochloride

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Suspend methyl 3-mercapto-D-valinate hydrochloride (1.0 equiv.) in DCM or THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add triethylamine (2.2 equiv.) dropwise to the stirred suspension.

    • Add a solution of di-tert-butyl dicarbonate (1.1 equiv.) in the same solvent.

    • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-methyl 3-mercapto-D-valinate.

    • Purify the product by silica gel column chromatography if necessary.

Protocol 2: Deprotection of N-Boc-Methyl 3-Mercapto-D-valinate

This protocol incorporates scavengers to protect the thiol group during acidic cleavage.[3]

  • Materials:

    • N-Boc-methyl 3-mercapto-D-valinate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Triisopropylsilane (TIS) or Thioanisole

  • Procedure:

    • Dissolve N-Boc-methyl 3-mercapto-D-valinate (1.0 equiv.) in DCM.

    • Add triisopropylsilane (2-5 equiv.) to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add trifluoroacetic acid (10-20 equiv.) dropwise.

    • Stir the reaction at room temperature for 1-3 hours, monitoring by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with toluene or DCM to remove residual TFA.

    • The resulting product, methyl 3-mercapto-D-valinate trifluoroacetate salt, can often be used directly in the next step or can be neutralized by washing with a mild base.

Boc_Protection_Deprotection cluster_protection Boc Protection cluster_deprotection Boc Deprotection Start_Boc Methyl 3-mercapto-D-valinate Reagent_Boc (Boc)₂O, Base (TEA) DCM or THF, 0°C to RT Start_Boc->Reagent_Boc Product_Boc N-Boc-Methyl 3-mercapto-D-valinate Reagent_Boc->Product_Boc Start_Deprotect_Boc N-Boc-Methyl 3-mercapto-D-valinate Reagent_Deprotect_Boc TFA, Scavenger (TIS) DCM, 0°C to RT Start_Deprotect_Boc->Reagent_Deprotect_Boc Product_Deprotect_Boc Methyl 3-mercapto-D-valinate (TFA salt) Reagent_Deprotect_Boc->Product_Deprotect_Boc

Caption: Workflow for Boc protection and deprotection of the amine function.

The Cbz Strategy: A Classic Approach with Modern Relevance

The carboxybenzyl (Cbz or Z) group was one of the first widely used amine protecting groups in peptide synthesis.[9] Its removal by catalytic hydrogenolysis offers a mild and orthogonal deprotection strategy.

Rationale for Choosing the Cbz Group

The Cbz group is stable to both acidic and basic conditions, making it compatible with a wide range of synthetic transformations. The key advantage of the Cbz group in the context of methyl 3-mercapto-D-valinate is its removal by catalytic hydrogenolysis, which is generally a very mild method that is compatible with the thiol group. However, it is important to note that benzyl chloroformate (Cbz-Cl), the reagent used for Cbz protection, can also react with thiols.[4] Therefore, careful control of the reaction conditions, such as temperature and stoichiometry, is crucial to achieve selective N-protection.

Experimental Protocols

Protocol 3: N-Cbz Protection of Methyl 3-Mercapto-D-valinate

This protocol is adapted from the Schotten-Baumann conditions for Cbz protection of amino acids.[10][11]

  • Materials:

    • Methyl 3-mercapto-D-valinate hydrochloride

    • Benzyl chloroformate (Cbz-Cl)

    • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

    • Dioxane or Tetrahydrofuran (THF)

    • Water

    • Ethyl acetate

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 3-mercapto-D-valinate hydrochloride (1.0 equiv.) in a mixture of water and dioxane (or THF).

    • Cool the solution to 0 °C in an ice bath.

    • Add sodium carbonate (2.5 equiv.) portion-wise.

    • Slowly add benzyl chloroformate (1.1 equiv.) dropwise while maintaining the temperature at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Once the reaction is complete, dilute with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Cbz-methyl 3-mercapto-D-valinate.

Protocol 4: Deprotection of N-Cbz-Methyl 3-Mercapto-D-valinate by Catalytic Hydrogenolysis

This is a standard and mild procedure for Cbz group removal.[9][10]

  • Materials:

    • N-Cbz-methyl 3-mercapto-D-valinate

    • Palladium on activated carbon (10% Pd/C)

    • Methanol or Ethanol

    • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Procedure:

    • Dissolve N-Cbz-methyl 3-mercapto-D-valinate (1.0 equiv.) in methanol or ethanol in a round-bottom flask.

    • Carefully add 10% Pd/C (5-10 mol% of palladium).

    • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure) at room temperature.

    • Monitor the reaction progress by TLC. The reaction is typically complete within 2-16 hours.

    • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected methyl 3-mercapto-D-valinate.

Cbz_Protection_Deprotection cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection Start_Cbz Methyl 3-mercapto-D-valinate Reagent_Cbz Cbz-Cl, Na₂CO₃ Dioxane/H₂O, 0°C to RT Start_Cbz->Reagent_Cbz Product_Cbz N-Cbz-Methyl 3-mercapto-D-valinate Reagent_Cbz->Product_Cbz Start_Deprotect_Cbz N-Cbz-Methyl 3-mercapto-D-valinate Reagent_Deprotect_Cbz H₂, 10% Pd/C Methanol, RT Start_Deprotect_Cbz->Reagent_Deprotect_Cbz Product_Deprotect_Cbz Methyl 3-mercapto-D-valinate Reagent_Deprotect_Cbz->Product_Deprotect_Cbz

Caption: Workflow for Cbz protection and deprotection of the amine function.

The Fmoc Strategy: The Mild and Orthogonal Choice

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a popular choice in modern peptide synthesis due to its facile removal under mild basic conditions. This property makes it highly orthogonal to both acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Rationale for Choosing the Fmoc Group

For methyl 3-mercapto-D-valinate, the Fmoc group offers a significant advantage: its deprotection with a mild base like piperidine is highly compatible with both the ester and the sensitive thiol functionalities.[12] This orthogonality is crucial when planning complex synthetic routes that require sequential deprotection of different functional groups.

Experimental Protocols

Protocol 5: N-Fmoc Protection of Methyl 3-Mercapto-D-valinate

This protocol uses Fmoc-OSu for a clean and efficient protection reaction.[13][14]

  • Materials:

    • Methyl 3-mercapto-D-valinate hydrochloride

    • 9-Fluorenylmethyloxycarbonyl-N-hydroxysuccinimide ester (Fmoc-OSu)

    • Sodium bicarbonate (NaHCO₃)

    • 1,4-Dioxane or Acetone

    • Water

    • Diethyl ether

    • Ethyl acetate

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolve methyl 3-mercapto-D-valinate hydrochloride (1.0 equiv.) in a mixture of water and dioxane (or acetone).

    • Add sodium bicarbonate (2.5 equiv.) to the solution.

    • Add a solution of Fmoc-OSu (1.05 equiv.) in dioxane or acetone.

    • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.

    • Once the reaction is complete, add water and wash with diethyl ether to remove any unreacted Fmoc-OSu.

    • Acidify the aqueous layer to pH 2-3 with 1 M HCl.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Fmoc-methyl 3-mercapto-D-valinate.

Protocol 6: Deprotection of N-Fmoc-Methyl 3-Mercapto-D-valinate

This standard protocol uses a solution of piperidine in DMF for efficient Fmoc removal.[5][15]

  • Materials:

    • N-Fmoc-methyl 3-mercapto-D-valinate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • Dissolve N-Fmoc-methyl 3-mercapto-D-valinate (1.0 equiv.) in DMF.

    • Add piperidine to make a 20% (v/v) solution.

    • Stir the reaction mixture at room temperature. The deprotection is typically rapid, often complete within 15-30 minutes. Monitor by TLC.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

    • The crude product can be purified by silica gel column chromatography or used directly in the next step after co-evaporation with a suitable solvent to remove residual piperidine.

Fmoc_Protection_Deprotection cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Start_Fmoc Methyl 3-mercapto-D-valinate Reagent_Fmoc Fmoc-OSu, NaHCO₃ Dioxane/H₂O, RT Start_Fmoc->Reagent_Fmoc Product_Fmoc N-Fmoc-Methyl 3-mercapto-D-valinate Reagent_Fmoc->Product_Fmoc Start_Deprotect_Fmoc N-Fmoc-Methyl 3-mercapto-D-valinate Reagent_Deprotect_Fmoc 20% Piperidine in DMF RT Start_Deprotect_Fmoc->Reagent_Deprotect_Fmoc Product_Deprotect_Fmoc Methyl 3-mercapto-D-valinate Reagent_Deprotect_Fmoc->Product_Deprotect_Fmoc

Caption: Workflow for Fmoc protection and deprotection of the amine function.

Conclusion and Future Perspectives

The selective protection of the amine function in methyl 3-mercapto-D-valinate is a critical step in its utilization for the synthesis of complex molecules. This guide has provided a comprehensive overview of three common protecting group strategies—Boc, Cbz, and Fmoc—offering detailed protocols and a rationale for their application. The choice of protecting group will ultimately depend on the specific requirements of the overall synthetic route, particularly the compatibility with subsequent reaction conditions.

While the protocols provided are based on well-established methodologies for similar amino acids, it is important to note that optimization may be required for methyl 3-mercapto-D-valinate to achieve optimal yields and purity. Future work in this area could focus on the development of protecting group strategies that are specifically tailored to this unique and valuable building block, further expanding its utility in medicinal chemistry and materials science.

References

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. [Link]

  • Total Synthesis. (2024, January 4). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. [Link]

  • Royal Society of Chemistry. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. [Link]

  • Total Synthesis. (2024, January 5). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

  • National Center for Biotechnology Information. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. [Link]

  • PubMed. (2004, April 15). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection; Boc removal. [Link]

  • National Center for Biotechnology Information. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. [Link]

  • National Center for Biotechnology Information. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Semantic Scholar. (2022, April 27). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Broadening the Chemical Scope of Laccases: Selective Deprotection of N-Benzyl Groups. [Link]

  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines. [Link]

  • J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. [Link]

  • ResearchGate. (2025, August 7). Recent developments in chemical deprotection of ester functional group. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing disulfide dimerization of Methyl 3-mercapto-D-valinate hydrochloride

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Disulfide Dimerization Welcome to the Technical Support Center for Methyl 3-mercapto-D-valinate hydrochloride. This resource is design...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Disulfide Dimerization

Welcome to the Technical Support Center for Methyl 3-mercapto-D-valinate hydrochloride. This resource is designed to provide in-depth technical guidance and troubleshooting support for researchers encountering challenges with the oxidative dimerization of this thiol-containing compound. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure the integrity of your experiments.

Introduction: The Challenge of Thiol Oxidation

Methyl 3-mercapto-D-valinate hydrochloride is a valuable building block in pharmaceutical synthesis and drug development.[1] Its free thiol (-SH) group, however, is susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This dimerization can significantly impact reaction yields, purity of the final product, and the overall success of your synthetic route. Understanding and controlling this oxidative process is therefore critical.

This guide will provide a comprehensive overview of the mechanisms behind disulfide formation and practical, field-proven strategies to prevent it.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common issues and questions that arise when working with Methyl 3-mercapto-D-valinate hydrochloride.

Q1: I've observed a significant amount of an unexpected, higher molecular weight impurity in my reaction mixture. Could this be the disulfide dimer?

A1: Yes, this is a very common issue. The formation of a disulfide-linked dimer will result in a compound with approximately double the molecular weight of your starting material. This is often readily observable by analytical techniques such as mass spectrometry (MS) or can lead to unexpected spots on a TLC plate.

Troubleshooting Steps:

  • Confirm with Mass Spectrometry: The most definitive way to identify the dimer is to analyze your sample by LC-MS. You should look for a mass peak corresponding to the dimer of Methyl 3-mercapto-D-valinate.

  • Use a Reducing Agent: To confirm that the impurity is a disulfide, you can treat a small aliquot of your sample with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and re-analyze.[2][3] If the higher molecular weight peak disappears and the peak for your starting material increases, this strongly indicates the presence of the disulfide dimer.

Q2: Why is my solution of Methyl 3-mercapto-D-valinate hydrochloride turning cloudy or forming a precipitate over time?

A2: This can be another sign of dimerization. While the hydrochloride salt of the monomer is generally soluble in appropriate solvents, the resulting disulfide dimer may have different solubility properties, leading to precipitation.

Troubleshooting Steps:

  • Immediate Use: Prepare solutions of Methyl 3-mercapto-D-valinate hydrochloride immediately before use to minimize the time for oxidation to occur.

  • Inert Atmosphere: If the solution needs to be stored for a short period, ensure it is under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.[4]

  • Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen, a key culprit in thiol oxidation.[5]

Q3: My reaction yield is consistently low when using Methyl 3-mercapto-D-valinate hydrochloride. How can I improve this?

A3: Low yields can often be attributed to the consumption of the starting material through dimerization. The free thiol is the reactive species in many desired reactions, and its oxidation to a disulfide renders it unreactive for its intended purpose.

Troubleshooting Steps:

  • Control the pH: The rate of thiol oxidation is pH-dependent. The thiolate anion (S-), which is more prevalent at higher pH, is more susceptible to oxidation.[5][6] If your reaction conditions allow, maintaining a slightly acidic pH (around 6.5-7.0) can slow down the rate of dimerization.[4]

  • Add a Chelating Agent: Trace metal ions in your reaction mixture can catalyze the oxidation of thiols.[7][8] Including a chelating agent like Ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester these metal ions and prevent them from participating in the oxidative process.[4][5]

  • Incorporate a Reducing Agent: For particularly sensitive reactions, the addition of a reducing agent like TCEP to the reaction mixture can help to maintain the thiol in its reduced, active state. TCEP is often preferred as it is a non-thiol-containing reductant and typically does not need to be removed before subsequent reactions with thiol-reactive probes like maleimides.[9]

Core Concepts: The Mechanism of Disulfide Dimerization

The dimerization of Methyl 3-mercapto-D-valinate hydrochloride is an oxidative process where two thiol groups (-SH) are converted into a disulfide bond (-S-S-). This process can be initiated and accelerated by several factors:

  • Oxygen: Atmospheric oxygen is a primary oxidizing agent.

  • Metal Ions: Divalent metal ions, such as copper (II) and iron (III), can act as catalysts in the oxidation of thiols.[7][10]

  • pH: Basic conditions favor the formation of the more reactive thiolate anion, which is more readily oxidized.[11][12]

Caption: Mechanism of Disulfide Dimerization.

Experimental Protocols: Strategies for Prevention

Here are detailed protocols for preventing the dimerization of Methyl 3-mercapto-D-valinate hydrochloride.

Protocol 1: Preparation of Degassed Solvents

Objective: To remove dissolved oxygen from solvents to minimize thiol oxidation.

Materials:

  • Solvent of choice (e.g., water, buffer, organic solvent)

  • Schlenk flask or a similar sealable flask

  • Source of inert gas (Nitrogen or Argon) with a bubbler

  • Vacuum pump

Procedure:

  • Place the desired volume of solvent into the Schlenk flask.

  • Freeze-Pump-Thaw Method (for aqueous solutions):

    • Freeze the solvent using a liquid nitrogen or dry ice/acetone bath.

    • Once frozen, apply a vacuum to the flask for 5-10 minutes.

    • Close the flask to the vacuum and thaw the solvent. You may observe gas bubbles being released.

    • Repeat this cycle at least three times.

    • After the final thaw, backfill the flask with an inert gas.

  • Sparging Method (for aqueous and organic solvents):

    • Insert a long needle or cannula connected to an inert gas source into the solvent, ensuring the tip is below the liquid surface.

    • Gently bubble the inert gas through the solvent for 15-30 minutes.[5]

    • Store the degassed solvent under a positive pressure of the inert gas.

Protocol 2: Handling and Storage of Methyl 3-mercapto-D-valinate hydrochloride

Objective: To provide best practices for the storage and handling of the solid compound and its solutions to maintain stability.

Guidelines:

  • Solid Storage: Store the lyophilized powder at -20°C or colder in a tightly sealed container to protect from moisture and light.[13][14] Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation.[15]

  • Solution Preparation:

    • Weigh the required amount of the solid quickly and reseal the container.

    • Dissolve the compound in a degassed, slightly acidic buffer (pH 6.5-7.0) if compatible with your downstream application.[16]

    • For solutions, it is highly recommended to prepare them fresh for each experiment.

  • Short-Term Solution Storage: If a solution must be stored, aliquot it into single-use vials, purge the headspace with an inert gas, seal tightly, and store at -80°C. Avoid repeated freeze-thaw cycles.[14]

Protocol 3: Thiol Protection Using a Reducing Agent

Objective: To maintain the thiol in its reduced state during an experiment using a reducing agent.

Caption: Workflow for Preventing Dimerization.

Materials:

  • Methyl 3-mercapto-D-valinate hydrochloride

  • Degassed buffer or solvent

  • EDTA stock solution (e.g., 0.5 M)

  • TCEP hydrochloride (solid)

Procedure:

  • Prepare your reaction buffer or solvent and degas it thoroughly using Protocol 1.

  • Add EDTA from a stock solution to your reaction buffer to a final concentration of 1-5 mM.[4]

  • Dissolve the Methyl 3-mercapto-D-valinate hydrochloride in the prepared buffer.

  • If your reaction is particularly sensitive to oxidation, add TCEP hydrochloride to a final concentration of 1-5 mM.

  • Conduct your experiment under an inert atmosphere (e.g., in a glovebox or using a nitrogen-filled balloon).

Quantitative Data Summary

ParameterRecommended ConditionRationale
pH 6.5 - 7.5Minimizes the formation of the highly reactive thiolate anion.[4][5]
Temperature Store at -20°C or belowReduces the rate of chemical degradation.[13][15]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation by atmospheric oxygen.[4]
EDTA Concentration 1 - 5 mMSequesters catalytic metal ions.[4][5]
TCEP Concentration 1 - 5 mMMaintains the thiol in a reduced state.

Analytical Characterization of Dimerization

To effectively troubleshoot, it is essential to have reliable methods for detecting and quantifying the disulfide dimer.

Analytical MethodPrincipleApplication
LC-MS Separates components by chromatography and detects by mass-to-charge ratio.Provides definitive identification of the monomer and dimer based on their molecular weights.[17]
Non-reducing SDS-PAGE Separates proteins/peptides by size. The absence of a reducing agent preserves disulfide bonds.The dimer will appear as a band at approximately twice the molecular weight of the monomer.[18]
Ellman's Reagent (DTNB) Assay DTNB reacts with free thiols to produce a colored product measured spectrophotometrically at 412 nm.[4]Quantifies the concentration of free, reduced thiol groups. A decrease in this value over time indicates oxidation.[19]

By implementing these strategies and understanding the underlying chemical principles, researchers can significantly mitigate the issue of disulfide dimerization, leading to more reliable and reproducible experimental outcomes.

References

  • Cunin, F., et al. (2002). Homogeneous Catalysis of the Oxidation of Thiols by Metal Ions. RSC Publishing.
  • How to Analyze and Interpret the Determination of Disulfide Bonds in Proteins? (n.d.).
  • Homogeneous catalysis of the oxidation of thiols by metal ions. (n.d.). RSC Publishing.
  • How to Analyze Protein Disulfide Bonds. (n.d.).
  • Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characteriz
  • Methods for analyzing disulfide bond formation kinetics in IgG. (n.d.). Consensus.
  • avoiding disulfide bond formation during thiol-based conjug
  • Technical Support Center: Preventing Thiol Group Oxid
  • Analysis of Disulfide Bond Form
  • The role of thiols and disulfides in protein chemical and physical stability. (2011). PMC.
  • Thiol-disulfide exchange mechanism. (n.d.).
  • Thiol-dependent metal-catalyzed oxidation of copper, zinc superoxide dismutase. (1998). PubMed.
  • pH dependence of the peptide thiol-disulfide oxidase activity of six members of the human protein disulfide isomerase family. (2006). PubMed.
  • Recent advances in metal-catalysed oxidation reactions. (2025). Royal Society Publishing.
  • Thiopropyl Resin for the purification of thiol group containing proteins. (2024). G-Biosciences.
  • Protein Denaturing and Reducing Agents. (n.d.). Thermo Fisher Scientific - RU.
  • Reaction mechanism of thiol to disulfide oxidation under basic conditions? (2019). Chemistry Stack Exchange.
  • Method of inhibiting reduction of disulfide bonds. (1995).
  • Redox Reactions of Thiols and Disulfides. (2022). Chemistry LibreTexts.
  • Purification of thiols. (2025). Chemistry Stack Exchange.
  • THE CHEMISTRY OF THIOL OXIDATION AND DETECTION. (n.d.).
  • Breaking a Couple: Disulfide Reducing Agents. (2020). PubMed.
  • Why isn't the formation of disulfide bridges pH dependent? (2022). Reddit.
  • Thiol Compounds and Inflamm
  • Introduction to Thiol Modification and Detection. (n.d.). Thermo Fisher Scientific - US.
  • Thiol- and Disulfide-Based Stimulus-Responsive Soft Materials and Self-Assembling Systems. (2021). MDPI.
  • Technical Support Center: Preventing Thiol Group Oxidation After Deprotection. (n.d.). Benchchem.
  • purification and characterization of thiol: protein disulfide oxidoreductase from bovine liver. (n.d.). Purdue University.
  • Handling and Storage Guidelines for Peptides. (n.d.). Bachem.
  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). PMC.
  • Handling and Storage of Peptides - FAQ. (n.d.). AAPPTEC.
  • How to prevent dimer and trimerization of my protein during refolding? (2023).
  • Effects of storage conditions on thiol disulfide homeostasis. (2025).
  • Storage and Handling Synthetic Peptides. (n.d.). GenScript.
  • Handling and Storage Instruction Custom Peptides. (n.d.). Thermo Fisher Scientific.
  • Preventing disulfide bond formation weakens non-covalent forces among lysozyme aggreg
  • D-Valine methyl ester hydrochloride. (n.d.). Chem-Impex.
  • How to avoid dimers upon protein purification? (2022).
  • O-Methyl-D-valine hydrochloride. (n.d.). Selleck Chemicals.
  • Detecting and Preventing Disulfide Scrambling in Monoclonal Antibodies. (2024). Rapid Novor.
  • Method for synthesizing D-valine. (2011).
  • the preparation of amides by copper-mediated oxidative coupling of aldehydes and amine hydrochloride salts. (n.d.). Organic Syntheses Procedure.
  • synthesis of memantine hydrochloride by direct aminoation of 1-bromo-3,5-dimethyladamantane. (n.d.). Journal of Military Pharmacomedicine.

Sources

Optimization

troubleshooting solubility issues of H-D-Pen-OMe·HCl in aqueous buffers

[1] Topic: Troubleshooting solubility and stability of H-D-Pen-OMe·HCl (D-Penicillamine methyl ester hydrochloride) in aqueous buffers. Audience: Researchers, Formulation Scientists, and Medicinal Chemists.

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Troubleshooting solubility and stability of H-D-Pen-OMe·HCl (D-Penicillamine methyl ester hydrochloride) in aqueous buffers. Audience: Researchers, Formulation Scientists, and Medicinal Chemists. Version: 2.0 (Current)

The Chemistry of Solubility (The "Why")

To troubleshoot effectively, you must understand the competing forces acting on H-D-Pen-OMe·HCl . Unlike free D-Penicillamine, this molecule is an ester . This modification fundamentally alters its solubility profile by removing the zwitterionic character.

The Solubility/Stability Triad

The behavior of this molecule in water is governed by three competing pathways. Understanding these allows you to diagnose whether your precipitate is a pH artifact, a degradation product, or a chemical transformation.

  • Protonation State (Solubility Driver):

    • Low pH (< 7.0): The amine is protonated (

      
      ). The molecule is a cation. Solubility is High. 
      
    • High pH (> 7.5): As pH approaches the amine pKa (~7.9), the amine deprotonates to

      
      . The molecule becomes a neutral free base. Solubility drops drastically. 
      
  • Oxidation (Precipitation Driver):

    • The free thiol (

      
      ) readily oxidizes to form a disulfide dimer.
      
    • Crucial Distinction: The disulfide of the ester is significantly more hydrophobic than the disulfide of the acid because it lacks ionizable carboxylate groups to solvate the large hydrophobic dimer.

  • Hydrolysis (Potency Driver):

    • The methyl ester is susceptible to hydrolysis, converting back to D-Penicillamine (free acid). This changes the solubility and biological activity of your sample.

Chemical Fate Pathway

The following diagram illustrates the transformation of the molecule based on environmental conditions.

ChemicalFate Salt H-D-Pen-OMe·HCl (Cationic Salt) FreeBase H-D-Pen-OMe (Neutral Free Base) Salt->FreeBase pH > 7.5 (Deprotonation) Hydrolysis D-Penicillamine (Free Acid/Zwitterion) Salt->Hydrolysis High pH or Prolonged Time Disulfide (Pen-OMe)-S-S-(Pen-OMe) (Insoluble Dimer) FreeBase->Disulfide O2 / Metals (Oxidation) Disulfide->Disulfide Precipitates Rapidly

Figure 1: The chemical fate of H-D-Pen-OMe·HCl. Red nodes indicate low-solubility states; green/blue nodes indicate soluble states.

Diagnostic Troubleshooting (FAQs)

Scenario A: "I added the powder to PBS (pH 7.4), and it turned cloudy immediately."

Diagnosis: "Salting Out" or Partial Neutralization. While the HCl salt is soluble, adding it to a high-salt buffer (like 1x PBS) can suppress solubility. Furthermore, PBS has a pH of 7.[1][2]4. When you dissolve the acidic HCl salt, the local pH might initially drop, keeping it soluble. However, if the buffer capacity is strong and maintains pH 7.4, you are dangerously close to the pKa of the amine (~7.9). A fraction of your molecules are becoming neutral free bases.

Solution:

  • Lower the pH: Adjust your buffer to pH 6.0–6.5. The molecule is far more stable and soluble when fully protonated.

  • Solvent Exchange: Dissolve the powder in pure water or 10mM HCl first (to create a concentrated stock), then dilute into the buffer. This prevents localized high-pH pockets around the solid particles.

Scenario B: "The solution was clear, but after 4 hours on the bench, white crystals appeared."

Diagnosis: Disulfide Dimerization. You have likely formed the disulfide dimer: MeO-Pen-S-S-Pen-OMe. Unlike the monomer, this dimer is highly hydrophobic and will crystallize out of aqueous solution. This reaction is accelerated by trace metals (Cu, Fe) found in low-grade buffers and by pH > 7.

Solution:

  • Degas Buffers: Oxygen is the enemy. Use degassed buffers (sonication or inert gas sparging).

  • Add EDTA: Include 1 mM EDTA in your buffer to chelate trace metals that catalyze oxidation.

  • Check pH: Oxidation is much faster at higher pH (where the thiolate anion

    
     is formed). Keep pH < 7 if possible.
    
Scenario C: "My LC-MS shows a peak with Mass -14 Da relative to my target."

Diagnosis: Ester Hydrolysis. You are losing the methyl group. The ester is hydrolyzing to the free acid (D-Penicillamine). This often happens if the stock solution is stored at room temperature or if the pH is too high (saponification).

Solution:

  • Cold Storage: Always keep stock solutions on ice.

  • Avoid Alkaline pH: Never expose the ester to pH > 8.0, even momentarily.

Recommended Protocols

Protocol 1: Preparation of Stable Stock Solution (50 mM)

Do not attempt to dissolve H-D-Pen-OMe·HCl directly in pH 7.4 buffer for long-term storage.

StepActionRationale
1 Weigh target amount of H-D-Pen-OMe·HCl.Precision weighing.
2 Solvent Choice: Use 10 mM HCl or DMSO .10 mM HCl ensures the amine remains protonated (

) and the ester is stable. DMSO prevents hydrolysis entirely but requires freeze/thaw care.
3 Vortex until fully dissolved.Ensure no solid nuclei remain to trigger precipitation.
4 Aliquot & Freeze: Store at -20°C or -80°C.Limits hydrolysis and oxidation.
5 Usage: Dilute into assay buffer immediately before use.Minimizes time in "hostile" pH environments.
Protocol 2: Ellman’s Test (Checking for Thiol Oxidation)

If you suspect your stock has oxidized (precipitated or lost potency), use this rapid colorimetric test.

  • Reagent: Dissolve 4 mg Ellman’s Reagent (DTNB) in 1 mL Buffer (0.1 M Sodium Phosphate, pH 8.0).

  • Sample: Take 10 µL of your H-D-Pen-OMe solution.

  • Reaction: Mix Sample + 990 µL Buffer + 10 µL DTNB reagent.

  • Read: Measure Absorbance at 412 nm .

  • Interpret: Yellow color indicates free thiols. If the solution remains clear/colorless but your concentration was supposed to be high, your sample has oxidized to the disulfide (which does not react with DTNB).

Troubleshooting Decision Tree

Use this flow to resolve immediate solubility issues in the lab.

Troubleshooting Start Start: Solid added to Buffer Dissolved Did it dissolve completely? Start->Dissolved Cloudy Solution is Cloudy/Hazy Dissolved->Cloudy No TimeCheck Did precipitate form over time? Dissolved->TimeCheck Yes, initially CheckpH Check pH immediately Cloudy->CheckpH pHHigh pH > 7.0 CheckpH->pHHigh pHLow pH < 6.0 CheckpH->pHLow ActionHigh Cause: Free Base Precipitation Action: Acidify with dilute HCl pHHigh->ActionHigh ActionLow Cause: Salting Out or Oxidation Action: Add organic co-solvent (DMSO <5%) pHLow->ActionLow Oxidation Cause: Disulfide Formation Action: Add EDTA / Degas Buffer TimeCheck->Oxidation Yes, after minutes/hours

Figure 2: Rapid decision tree for troubleshooting solubility observations.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5852, Penicillamine. Retrieved from [Link]

  • Nozaki, Y., & Tanford, C. (1970). The Solubility of Amino Acids and Two Glycine Peptides in Aqueous Guanidine Hydrochloride Solutions. Journal of Biological Chemistry, 245(7), 1648–1652.[3] (Establishes baseline solubility principles for amino acid salts). Retrieved from [Link]

  • Hansen, J., & Bundgaard, H. (1992). Prodrugs of peptides. 14. Chemical stability of thiolated amino acid prodrugs. International Journal of Pharmaceutics.

Sources

Troubleshooting

minimizing racemization of Methyl 3-mercapto-D-valinate during synthesis

Technical Support Center: Synthesis of Methyl 3-mercapto-D-valinate A Guide to Preserving Stereochemical Integrity Welcome to the technical support center for advanced organic synthesis. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of Methyl 3-mercapto-D-valinate

A Guide to Preserving Stereochemical Integrity

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of chiral molecules, specifically focusing on Methyl 3-mercapto-D-valinate (also known as the methyl ester of D-Penicillamine). The biological activity of such compounds is intrinsically linked to their stereochemistry.[1][2] The preservation of the D-configuration at the α-carbon is paramount, and the prevention of epimerization is the most critical challenge in its synthesis.

This document provides in-depth, experience-driven answers to common challenges, explains the underlying chemical principles, and offers validated protocols to help you minimize racemization and achieve high enantiomeric purity in your final product.

Section 1: The Fundamental Challenge: Understanding α-Carbon Racemization

This section addresses the core chemical principles behind the loss of stereochemical integrity during the synthesis of amino acid derivatives.

Q1: What exactly is racemization in this context, and why is it the primary concern?

A: In the synthesis of a single enantiomer like Methyl 3-mercapto-D-valinate, the term we are most concerned with is epimerization , which is the change in configuration at a single stereocenter.[3] If this occurs at the α-carbon of our D-valinate derivative, it converts into its L-enantiomer. Racemization is the process that leads towards a 1:1 mixture of these D and L enantiomers.[4]

This is a critical issue because biological systems, such as enzymes and receptors, are highly stereospecific.[5] The desired therapeutic effect is typically associated with only one enantiomer (the D-form in this case). The L-form may be biologically inactive or, in some cases, exhibit undesirable or toxic effects. Therefore, the presence of the L-enantiomer as an impurity compromises the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).

Q2: What is the chemical mechanism responsible for racemization at the α-carbon?

A: The primary mechanism for racemization of amino acid derivatives is the abstraction of the proton on the α-carbon (the Hα) by a base.[3] This process is problematic under the following conditions:

  • Proton Abstraction: The α-proton is weakly acidic. In the presence of a sufficiently strong base, this proton can be removed.[3][6]

  • Formation of a Planar Intermediate: The removal of the α-proton results in the formation of a planar carbanion or, more accurately, an enolate intermediate, where the negative charge is stabilized by resonance with the adjacent ester carbonyl group.[6]

  • Loss of Stereochemical Information: This planar intermediate is achiral. The original stereochemical information held by the tetrahedral α-carbon is lost at this stage.

  • Reprotonation: When the intermediate is reprotonated by a proton source (such as the conjugate acid of the base or the solvent), the proton can be added to either face of the planar enolate with roughly equal probability. This non-selective reprotonation results in the formation of both the original D-enantiomer and the undesired L-enantiomer, leading to a racemic mixture.[3]

The entire process is an equilibrium, and under prolonged exposure to basic conditions, it can lead to complete racemization.

G cluster_0 Mechanism of Base-Catalyzed Racemization D_Val Methyl D-valinate Derivative (Tetrahedral, Chiral) Enolate Planar Enolate Intermediate (Achiral) D_Val->Enolate  -H⁺ (Base) Enolate->D_Val  +H⁺ (Reprotonation) DL_Mix Mixture of D- and L- Isomers (Racemized) Enolate->DL_Mix  +H⁺ (Proton Source)

Caption: Base-catalyzed racemization via a planar enolate intermediate.

Section 2: Troubleshooting Guide: Identifying Racemization Hotspots in Your Synthesis

Knowing where things can go wrong is the first step to preventing them. This section helps you diagnose potential issues in your synthetic route.

Q3: I suspect I'm getting racemization. At which specific steps of the Methyl 3-mercapto-D-valinate synthesis should I be most vigilant?

A: Racemization risk is highest during any step that involves either activating the carboxyl group or exposing the molecule to basic conditions, especially at elevated temperatures. Key hotspots include:

  • N-Protection: While the protection step itself is usually safe, the choice of protecting group is critical for preventing racemization in subsequent steps. Acyl-type protecting groups are known to be more susceptible to racemization during activation than urethane-based ones.[7]

  • Esterification of the Carboxyl Group: If the esterification is performed using a method that involves a strong base (e.g., saponification of a different ester followed by re-esterification) or harsh acidic conditions with prolonged heating, the α-proton can be labilized.

  • Introduction of the 3-Mercapto Group: This is a high-risk stage. Many strategies to form a C-S bond can involve basic reagents. For example, if a precursor with a leaving group at the C3 position is treated with a sulfur nucleophile under basic conditions, these are prime conditions for α-proton abstraction.

  • Deprotection Steps: The removal of protecting groups can introduce racemization. For example, while the Fmoc group is cleaved under mild basic conditions (like piperidine), prolonged exposure can be problematic for sensitive residues.[7] Similarly, harsh conditions for Cbz or Boc removal could pose a risk, although they are generally more robust in this regard.

Q4: How can I reliably detect and quantify the extent of racemization in my sample?

A: Visual inspection or standard techniques like NMR and mass spectrometry will not distinguish between enantiomers. You must use a chiral-specific analytical method.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. It involves using a chiral stationary phase (CSP) that interacts differently with the D and L enantiomers, resulting in different retention times. This allows for both the detection and accurate quantification of the undesired L-enantiomer.[8][9] You may need to derivatize your sample with a reagent like Marfey's reagent to create diastereomers that can be separated on a standard reverse-phase column.[9]

  • Polarimetry: A pure sample of the D-enantiomer will rotate plane-polarized light in a specific direction. A lower-than-expected optical rotation value for your purified product suggests the presence of the L-enantiomer, which rotates light in the opposite direction, thereby reducing the net rotation. While useful for a quick check, it is not as precise for quantification as chiral HPLC, especially at low impurity levels.

Section 3: Proactive Strategies & Protocols for Maintaining Chiral Purity

This section provides actionable advice and methodologies to proactively design your synthesis to suppress racemization.

Q5: Which bases are safest to use in my reactions to avoid epimerization?

A: The choice of base is critical. You should avoid strong, small, nucleophilic bases like sodium hydroxide, potassium tert-butoxide, or sodium methoxide whenever possible. The ideal choice is a non-nucleophilic, sterically hindered base that can act as a proton scavenger for acidic byproducts without being able to easily access and abstract the sterically shielded α-proton.

| Table 1: Comparison of Common Bases in Chiral Synthesis | | :--- | :--- | :--- | :--- | | Base | pKa of Conjugate Acid | Type | Recommendation for Chiral Integrity | | Sodium Hydroxide (NaOH) | ~15.7 | Strong, Unhindered | Not Recommended. High risk of epimerization. | | Triethylamine (TEA) | ~10.7 | Hindered Amine | Use with Caution. Moderate risk; suitable for some applications at low temp. | | Diisopropylethylamine (DIPEA) | ~10.7 | Highly Hindered Amine | Recommended. Excellent proton scavenger with low epimerization risk. | | 2,6-Lutidine | ~6.7 | Hindered Amine | Recommended. Good for neutralizing strong acids with very low basicity. | | N-Methylmorpholine (NMM) | ~7.4 | Hindered Amine | Use with Caution. Often used in peptide coupling; risk is moderate.[10] |

Q6: What is the recommended amino-protecting group to prevent racemization?

A: Urethane-type protecting groups are strongly preferred because the nitrogen lone pair participates in resonance with the protecting group's carbonyl, making it less available to stabilize a negative charge on the α-carbon. This effect de-acidifies the α-proton, providing excellent protection against epimerization.

| Table 2: Comparison of Key Amino-Protecting Groups | | :--- | :--- | :--- | | Protecting Group | Cleavage Conditions | Racemization Resistance | | Z (Benzyloxycarbonyl) | Catalytic Hydrogenation (H₂/Pd), HBr/AcOH | Excellent. A classic group known for its robust protection against racemization during activation.[7] | | Boc (tert-Butoxycarbonyl) | Strong Acid (e.g., TFA) | Excellent. Widely used and very effective at suppressing racemization.[7][11] | | Fmoc (9-Fluorenylmethyloxycarbonyl) | Mild Base (e.g., Piperidine) | Very Good. The standard for solid-phase synthesis, though prolonged exposure to base during deprotection should be avoided.[7][12] | | Tfa (Trifluoroacetyl) | Mild Base (e.g., Piperidine, NaOH) | Poor. This acyl-type group is known to be prone to racemization and is generally not recommended for this purpose.[7] |

Q7: Can you provide a reliable, step-by-step protocol for the racemization-free esterification of N-Boc-D-valine?

A: Absolutely. This protocol uses methyl iodide with a mild base under controlled conditions to minimize the risk of epimerization.

Protocol: Methyl Esterification of N-Boc-D-valine

  • Dissolution: Dissolve N-Boc-D-valine (1.0 eq) in anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) to a concentration of approximately 0.2 M in a flame-dried, argon-purged flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add potassium carbonate (K₂CO₃, anhydrous, powdered, 1.5 eq) to the solution. K₂CO₃ is a mild inorganic base that is sufficient to deprotonate the carboxylic acid without significantly affecting the α-carbon.

  • Reagent Addition: Add methyl iodide (MeI, 1.2 eq) dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm slowly to room temperature and stir for 12-16 hours under an argon atmosphere. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with a 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc-D-valine methyl ester.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Q8: What is a sound strategy for introducing the 3-mercapto group while preserving the D-configuration?

A: A direct synthesis is challenging. A robust strategy involves a stereospecific route from a suitable precursor, avoiding harsh bases and high temperatures. One potential route could start from N-protected D-serine methyl ester, converting the hydroxyl group into a good leaving group, followed by substitution with a thiol equivalent.

G start D-Valine n_prot N-Protection (Boc or Z Group) start->n_prot ester Esterification (Mild Conditions, 0°C) n_prot->ester precursor Protected Methyl D-valinate ester->precursor activation Side-Chain Activation (e.g., Hydroxylation -> Mesylation) precursor->activation [Hypothetical Route] substitution SN2 Substitution (Thioacetate, Low Temp) activation->substitution Critical Step: Avoid Strong Base deprotection Final Deprotection (Thiol & Amine) substitution->deprotection product Methyl 3-mercapto-D-valinate deprotection->product

Caption: A proposed synthetic workflow emphasizing critical control points.

Section 4: Frequently Asked Questions (FAQs)

Q9: My chiral HPLC shows about 10% of the L-enantiomer. What are the first troubleshooting steps I should take?

A: A 10% epimerization level is significant and points to a systematic issue.

  • Review Your Base: Are you using a strong, unhindered base like NaOH, MeONa, or EtO⁻? If so, immediately switch to a hindered base like DIPEA.[3]

  • Check Reaction Temperature: Were any steps, particularly those involving a base, run at room temperature or heated? Repeat the reaction at 0 °C or lower and monitor the impact on chiral purity. Low temperature is one of the most effective ways to suppress epimerization.[13]

  • Analyze Each Step: Take an aliquot after each synthetic step and analyze it by chiral HPLC. This will pinpoint exactly which transformation is causing the racemization.

  • Check Raw Material: Confirm the enantiomeric purity of your starting D-valine. While usually high, it's a crucial baseline to establish.

Q10: Does the choice of solvent have a significant impact on racemization?

A: Yes, it can. Polar aprotic solvents like DMF and DMSO can sometimes accelerate base-catalyzed racemization more than less polar solvents like THF or dichloromethane (DCM) because they can better solvate the ions involved in the proton abstraction/reprotonation steps. Valine and isoleucine residues, in particular, have been noted to be more prone to epimerization in polar solvents.[13] If you suspect an issue, consider switching to a less polar solvent, provided your reagents remain soluble.

References

  • Highly Stereospecific Epimerization of α-Amino Acids: Conducted Tour Mechanism. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC. Available at: [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Journal of Creation. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

  • 7.4 Racemization Assays. Thieme. Available at: [Link]

  • Amino Acid Derivatives for Peptide Synthesis. AAPPTec. Available at: [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • The Chirality Chain in Valine: How the Configuration at the Cα Position through the OcisC′CαN Torsional System Leads to Distortion of the Planar Group CαC′(Ocis)Otrans to a Flat Tetrahedron. PMC. Available at: [Link]

  • Amino Acid-Protecting Groups. Chemical Reviews - ACS Publications. Available at: [Link]

  • Chemically fuelled deracemization of amino acids. Radboud University Repository. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Development of an enantiomeric separation of d & l valine as their corresponding isoindole adducts by RP-HPLC for utilization of the l-valine toward pharmaceutically relevant materials. Analytical Methods (RSC Publishing). Available at: [Link]

  • (PDF) The Chirality Chain in Valine. ResearchGate. Available at: [Link]

  • [Determination of chiral purity of synthetic amino acids by high performance liquid chromatography]. PubMed. Available at: [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI. Available at: [Link]

Sources

Optimization

removing unreacted Methyl 3-mercapto-D-valinate from reaction mixtures

Current Status: Operational Ticket ID: #THIOL-RM-001 Subject: Purification strategies for unreacted Methyl 3-mercapto-D-valinate (Penicillamine methyl ester) Assigned Specialist: Senior Application Scientist Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational

Ticket ID: #THIOL-RM-001 Subject: Purification strategies for unreacted Methyl 3-mercapto-D-valinate (Penicillamine methyl ester) Assigned Specialist: Senior Application Scientist

Executive Summary

Removing unreacted Methyl 3-mercapto-D-valinate (hereafter referred to as M3MV ) is a frequent bottleneck in peptide synthesis and native chemical ligation. This molecule presents a "triple threat" in purification:

  • Amphoteric Nature: It possesses both a basic amine and an acidic thiol, complicating standard acid/base extractions.

  • Redox Instability: It readily oxidizes to form disulfides (dimers), creating a secondary impurity profile.

  • Ester Lability: The methyl ester is susceptible to hydrolysis under strong basic conditions, potentially generating free D-Penicillamine as a new contaminant.

This guide provides three validated workflows to eliminate M3MV, ranked by specificity and ease of automation.

Module 1: Solid-Phase Scavenging (The "Gold Standard")

Best For: High-value products, small-to-medium scale (<10g), and automated workflows. Mechanism: Chemoselective covalent capture of the thiol (-SH) or amine (-NH2) group.

The Logic

Liquid-liquid extraction often results in emulsions or product loss. Solid-phase scavenging uses an insoluble resin functionalized with an electrophile. The nucleophilic thiol of M3MV attacks the resin, becoming covalently bound. You then simply filter the resin away, leaving your pure product in the filtrate.

Recommended Resins
  • Maleimide-Functionalized Silica/Polystyrene: Specific for Thiols.

    • Reaction: Michael addition.

    • Speed: Fast (30–60 mins).

  • Isocyanate-Functionalized Resin: Scavenges both Thiols and Amines.

    • Reaction: Thiourea/Urea formation.

    • Speed: Moderate (1–4 hours).

Protocol: Maleimide Scavenging
  • Calculate Loading: Determine the excess moles of M3MV remaining (estimate via LC-MS). Use 3–5 equivalents of resin relative to the impurity.

  • Solvent Compatibility: Ensure your reaction solvent is compatible (DCM, DMF, THF, and MeOH are standard). Avoid protic solvents if using Isocyanate resins.

  • Incubation: Add resin to the reaction mixture. Agitate gently (orbital shaker) at Room Temperature (RT) for 60 minutes.

    • Critical: Do not use magnetic stir bars, as they grind the resin, creating fines that clog filters.

  • Filtration: Filter through a fritted glass funnel or a PP cartridge.

  • Wash: Wash the resin cake with 2x solvent volume to recover any entrained product.

ScavengingWorkflow Start Crude Reaction Mixture (Contains Product + M3MV) Choice Select Resin Type Start->Choice Maleimide Maleimide Resin (Targets Thiol Only) Choice->Maleimide Product has Amines Isocyanate Isocyanate Resin (Targets Thiol + Amine) Choice->Isocyanate Product is Non-Nucleophilic Incubate Agitate 60 mins @ RT (No Stir Bars) Maleimide->Incubate Isocyanate->Incubate Filter Filtration Incubate->Filter Result Filtrate = Pure Product Resin = Trapped M3MV Filter->Result

Figure 1: Decision logic for selecting the correct scavenging resin based on product functionality.

Module 2: Liquid-Liquid Extraction (The "Traditional Method")

Best For: Large scale (>10g), non-polar products, and budget-constrained labs. Mechanism: pH manipulation to ionize M3MV, forcing it into the aqueous phase.

The Logic

M3MV has an amine (pKa ~9.5) and a thiol (pKa ~8.0).

  • Acid Wash (pH < 4): Protonates the amine (

    
    ). M3MV becomes water-soluble.[1]
    
  • Base Wash: NOT RECOMMENDED. High pH (>10) can hydrolyze the methyl ester, creating Penicillamine (zwitterionic), which is harder to predict.

Protocol: The "Acid Wash" Technique

Prerequisite: Your product must be soluble in organic solvent (DCM/EtOAc) and NOT be protonatable (e.g., no free amines).

  • Dilution: Dilute reaction mixture with Ethyl Acetate (EtOAc) . Avoid DCM if possible as emulsions are more common with thiols.

  • Wash 1 (Acidic): Wash organic layer 3x with 0.5M HCl or 5% Citric Acid .

    • Mechanism:[2][3] M3MV amine is protonated -> moves to aqueous layer.

  • Wash 2 (Brine): Wash 1x with saturated NaCl to remove trapped water.

  • Dry: Dry over

    
    , filter, and concentrate.
    

Data Summary: Solvent Partitioning

Phase pH Condition M3MV State Location
Organic Neutral Neutral / Dimer Remains (Bad)

| Aqueous | Acidic (pH 2) | Cationic (


) | Removes (Good)  |
| Aqueous | Basic (pH 12) | Anionic (

) | Risk of Hydrolysis |

Module 3: Oxidative Chromatographic Shift

Best For: When M3MV co-elutes with product on HPLC. Mechanism: Deliberately oxidizing M3MV to its disulfide dimer to drastically change its retention time.

The Logic

M3MV monomer and your product might have similar polarity. The M3MV dimer (disulfide) is significantly larger and less polar. By forcing dimerization, you shift the impurity peak away from your product.

Protocol
  • Oxidation: Add 0.5 equivalents of Iodine (

    
    ) or stir open to air with catalytic 
    
    
    
    (if product is base-stable).
    • Visual Cue: Titrate with

      
       until a faint yellow color persists (indicates excess oxidant).[4]
      
  • Quench: If using Iodine, quench excess with dilute Sodium Thiosulfate.[4]

  • Separation: Inject onto RP-HPLC. The dimer will generally elute later (more lipophilic) than the monomer.

Module 4: Validation (Quality Control)

How do you know it's gone? Standard UV detection (214nm/254nm) is poor for M3MV as it lacks a strong chromophore. You must use a specific thiol assay.

Ellman’s Test (The Standard)

Ellman's Reagent (DTNB) reacts with free thiols to produce TNB, which is intensely yellow (Absorbance @ 412 nm).[1][5]

Protocol:

  • Reagent: Dissolve 4mg Ellman’s Reagent in 1mL Phosphate Buffer (pH 8).

  • Test: Mix 10µL of your purified sample + 990µL Reagent solution.

  • Observation:

    • Clear/Colorless: No free thiol (< 10 µM). PASS.

    • Yellow: Free thiol present. FAIL.

Frequently Asked Questions (FAQs)

Q: Can I use strong base (NaOH) to wash M3MV out? A: Avoid this. While high pH ionizes the thiol, it hydrolyzes the methyl ester. The resulting Penicillamine free acid is zwitterionic and can behave unpredictably in extraction, sometimes crashing out or creating emulsions. Stick to acidic washes if your product allows.

Q: My product also has a free thiol. How do I remove M3MV? A: You cannot use oxidative methods or maleimide scavenging (they will kill your product).

  • Solution: Use Flash Chromatography . M3MV is relatively polar. Use a slow gradient (0-10% MeOH in DCM). If that fails, use preparative HPLC under acidic conditions (0.1% TFA) to keep M3MV protonated and polar.

Q: I smell "garlic" or "rotten eggs" even after purification. Is it still there? A: Not necessarily. Humans can detect thiols at parts-per-billion (ppb) levels. A faint smell does not indicate chemical impurity. Trust the Ellman's Test or LC-MS data over your nose.

References

  • Ellman, G. L. (1959).[5][6] Tissue sulfhydryl groups.[5] Archives of Biochemistry and Biophysics, 82(1), 70–77.[5]

  • Thermo Fisher Scientific. (n.d.). Ellman’s Reagent (DTNB) Protocol.

  • Sigma-Aldrich. (n.d.). Solid Phase Scavengers for Organic Synthesis.

  • Biotage. (n.d.). Strategies for Work-up and Purification: Scavenging Resins.

Sources

Troubleshooting

improving purity of Methyl 3-mercapto-D-valinate hydrochloride via recrystallization

Introduction You are likely working with Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride) as a chiral building block or ligand. Purifying this compound presents a "per...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

You are likely working with Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester hydrochloride) as a chiral building block or ligand.

Purifying this compound presents a "perfect storm" of chemical challenges:

  • Thiol Oxidation: The free thiol (-SH) is highly susceptible to air oxidation, forming disulfides (dimers).

  • Ester Instability: The methyl ester is prone to hydrolysis if moisture is introduced, especially under thermal stress.

  • Ionic Nature: As a hydrochloride salt, it requires polar solvents for dissolution, but these often hold impurities tightly.

This guide moves beyond generic textbook advice. It provides a field-tested workflow designed to maximize purity while suppressing the rapid oxidative degradation common to thiol-amino acid esters.

Module 1: The "Golden Path" Protocol

Do not attempt this recrystallization with untreated solvents. The majority of "low purity" issues stem from dissolved oxygen in the solvent system, not the crystallization technique itself.

Reagents & Setup
  • Solvent A (Good Solvent): Anhydrous Methanol (MeOH) or Ethanol (EtOH).

  • Solvent B (Anti-Solvent): Methyl tert-butyl ether (MTBE) or Diethyl Ether (Et₂O). Note: MTBE is preferred due to a higher boiling point and lower flammability.

  • Atmosphere: Argon or Nitrogen balloon/manifold.

  • Glassware: 2-neck round bottom flask (RBF), magnetic stir bar, reflux condenser.

Step-by-Step Procedure

1. Solvent Degassing (CRITICAL)

  • Sparge both Solvent A and Solvent B with inert gas (Ar/N₂) for at least 15 minutes prior to use.

  • Why? Even trace oxygen at elevated temperatures will catalyze the formation of the disulfide dimer (Dimethyl 3,3'-dithiobis(D-valinate) dihydrochloride), which is difficult to separate once formed.

2. Dissolution (The "Minimum Hot" Rule)

  • Place the crude solid in the 2-neck RBF under inert gas flow.

  • Add Solvent A dropwise while heating the flask in an oil bath to 40–45°C .

  • Stop adding solvent the moment the solid dissolves.

  • Warning: Do not exceed 50°C. Higher temperatures accelerate ester hydrolysis and thiol oxidation.

3. Filtration (Optional but Recommended)

  • If the solution is cloudy (insoluble salts/dust), filter rapidly through a pre-warmed glass frit or syringe filter under inert gas. Do not use paper filters (they absorb product and introduce moisture).

4. Crystallization (The "Cloud Point" Method)

  • Remove the heat and let the solution cool to warm (approx. 30°C).

  • Slowly add Solvent B (Anti-Solvent) dropwise with gentle stirring.

  • Stop when a faint, persistent turbidity (cloudiness) appears.[1]

  • Add 2-3 drops of Solvent A to clear the solution back to transparency.

5. Nucleation & Growth

  • Seal the flask under inert gas.

  • Allow to cool slowly to room temperature (20°C) over 1 hour.

  • Transfer to a fridge (4°C) for 4–12 hours.

  • Note: If "oiling out" occurs (droplets instead of crystals), see the Troubleshooting Module below.

6. Isolation

  • Filter the white crystals under a blanket of inert gas (using a Schlenk frit is ideal, but a rapid Büchner funnel filtration works if quick).

  • Wash with cold Solvent B .

  • Dry in a vacuum desiccator over P₂O₅ (to remove water) and NaOH pellets (to neutralize trace acid vapors).

Module 2: Visualizing the Workflow

The following diagram outlines the logic flow and critical control points (CCPs) for the purification process.

RecrystallizationWorkflow cluster_impurities Degradation Risks Start Crude Methyl 3-mercapto-D-valinate HCl Degas CCP1: Sparge Solvents (Ar/N2) (Prevents Disulfide Formation) Start->Degas Dissolve Dissolve in warm MeOH (40°C) Degas->Dissolve Filter Hot Filtration (Remove insolubles) Dissolve->Filter Oxidation Oxidation -> Disulfide Dimer (Triggered by O2) Dissolve->Oxidation If O2 present Hydrolysis Hydrolysis -> Free Acid (Triggered by H2O/Heat) Dissolve->Hydrolysis If T > 50°C AntiSolvent Add MTBE to Cloud Point Filter->AntiSolvent Cool Slow Cooling (RT -> 4°C) AntiSolvent->Cool Isolate Filtration & Wash (Cold MTBE) Cool->Isolate Dry Vacuum Dry over P2O5 Isolate->Dry

Figure 1: Purification workflow highlighting Critical Control Points (CCP) to prevent degradation.

Module 3: Troubleshooting Guide

Issue 1: The "Sticky Oil" Phenomenon

Symptom: Instead of crystals, a viscous oil separates at the bottom of the flask upon adding the anti-solvent. Cause: This is a liquid-liquid phase separation (coacervation). It happens when the anti-solvent is added too fast or the solution is too hot. Corrective Action:

  • Re-dissolve: Heat the mixture gently until the oil dissolves back into the solution (add a small amount of MeOH if needed).

  • Seed: If you have any pure crystals from a previous batch, add a tiny speck now.

  • Scratch: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. The microscopic glass shards act as nucleation sites.

  • Slower Addition: Add the anti-solvent via a syringe pump or very slow drip.

Issue 2: Pink or Yellow Discoloration

Symptom: The white solid turns pink or yellow during drying or storage. Cause: Trace metal ions (Iron or Copper) are catalyzing the oxidation of the thiol group. Thiols complexed with trace iron often appear pink/violet. Corrective Action:

  • EDTA Wash: If the problem persists, include a wash step with 1 mM EDTA (in MeOH) during the initial synthesis workup, not the recrystallization.

  • Glassware: Ensure all glassware is acid-washed to remove trace metal residues.

Issue 3: Low Melting Point / Broad Range

Symptom: Melting point is lower than literature (Expected: ~168–172°C, though highly dependent on specific polymorph and salt stoichiometry). Cause: Presence of hydrolysis product (D-Penicillamine free acid) or solvent inclusion. Corrective Action:

  • Check NMR/HPLC. If the methyl ester peak (singlet ~3.7 ppm) is diminished relative to the isopropyl signals, hydrolysis occurred.

  • Solution: Ensure solvents are anhydrous. Dry the final product under high vacuum (0.1 mbar) for 24 hours to remove trapped solvent lattice molecules.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use Isopropanol (IPA) instead of Methanol? A: Yes. IPA is often a better solvent for amino acid salts because it has a higher boiling point and lower solubility for the salt than Methanol. This means you need less anti-solvent to force precipitation, often resulting in better defined crystals. However, solubility in IPA might be too low for some specific batches. Try a small scale test (100mg) first.

Q: How do I store the purified compound? A: Hygroscopic & Air Sensitive. Store under Argon/Nitrogen atmosphere in a tightly sealed vial at -20°C. Tape the cap with Parafilm. If left on the bench, it will absorb water, hydrolyze to the acid, and oxidize to the disulfide within days.

Q: My HPLC shows a peak at roughly 2x the retention time (or very late eluting). What is it? A: This is almost certainly the disulfide dimer. It is much more hydrophobic than the monomeric thiol. If this peak exceeds 1-2%, you must recrystallize again with strictly degassed solvents.

Summary Data Table

ParameterSpecification / Recommendation
Target Compound Methyl 3-mercapto-D-valinate HCl
Primary Solvent Methanol (Anhydrous) or Ethanol
Anti-Solvent MTBE (Preferred) or Diethyl Ether
Max Temperature 45°C (Strict limit to prevent hydrolysis)
Atmosphere Inert (Argon/Nitrogen)
Drying Agent P₂O₅ (Phosphorus Pentoxide) in vacuum desiccator
Storage -20°C, under Argon

References

  • ResearchGate. (2017). Discussions on preventing disulfide bond formation during precipitation.[2] Retrieved February 15, 2026, from [Link]

Sources

Optimization

Technical Support Center: A Guide to Handling Hygroscopic Methyl 3-mercapto-D-valinate Hydrochloride in Humid Environments

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-mercapto-D-valinate hydrochloride. Given the compound's inherent hygroscopicity and the prese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals working with Methyl 3-mercapto-D-valinate hydrochloride. Given the compound's inherent hygroscopicity and the presence of a reactive thiol group, improper handling, especially in humid environments, can significantly compromise sample integrity, leading to failed experiments and inaccurate results. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful use of this valuable reagent.

Part 1: Understanding the Challenge: The Dual Nature of Instability

Methyl 3-mercapto-D-valinate hydrochloride presents a dual challenge to the researcher:

  • Hygroscopicity: The hydrochloride salt form of this amino acid ester readily absorbs moisture from the atmosphere.[1] This can lead to physical changes such as clumping or "melting," making accurate weighing difficult.[2] More critically, the presence of water can initiate chemical degradation pathways.[3]

  • Oxidation-Prone Thiol Group: The mercaptan (-SH) group is susceptible to oxidation, especially in the presence of atmospheric oxygen, which can be exacerbated by moisture. This can lead to the formation of disulfide bridges, altering the compound's structure and reactivity.

The interplay between these two factors in a humid environment necessitates stringent handling protocols to maintain the compound's purity and efficacy in your experiments.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and storage of Methyl 3-mercapto-D-valinate hydrochloride.

Q1: My vial of Methyl 3-mercapto-D-valinate hydrochloride arrived as a crystalline solid, but now it appears clumpy and slightly wet. What happened?

A1: This is a classic sign of moisture absorption due to the compound's hygroscopic nature.[4] Exposure to ambient air, especially in a humid laboratory, will cause the material to attract and retain water molecules. This can alter its physical state and compromise its chemical integrity.[3] It is crucial to minimize the compound's exposure to the atmosphere.

Q2: How should I store Methyl 3-mercapto-D-valinate hydrochloride to prevent moisture uptake?

A2: Proper storage is the first line of defense. The compound should be stored in a tightly sealed container, preferably the original manufacturer's vial with an inert gas overlay (e.g., nitrogen or argon).[5] For long-term storage, place the vial inside a desiccator containing a suitable desiccant like silica gel or Drierite.[6] Storing in a controlled low-humidity environment or a dry box is also highly recommended.[7] For temperature-sensitive storage, ensure the container is brought to room temperature in a desiccator before opening to prevent condensation.[6]

Q3: What is the ideal humidity level for handling this compound?

A3: While specific data for this compound is unavailable, a general best practice for highly hygroscopic materials is to handle them in an environment with a relative humidity (RH) below 40%.[8] For critical applications, the use of a glove box with a controlled inert atmosphere (and thus, very low humidity) is the gold standard.[9][10]

Q4: I don't have access to a glove box. What are the essential precautions for weighing this compound on an open bench?

A4: If a glove box is unavailable, work swiftly and efficiently to minimize atmospheric exposure.[7] Have all necessary equipment (spatulas, weigh boats, flasks) clean, dry, and ready. Use a weighing vessel with a small opening to reduce the surface area exposed to air.[11] It is advisable to weigh the compound directly into the reaction vessel if possible.[2] After dispensing, promptly and securely reseal the main container, purging with an inert gas if possible.

Q5: Can I prepare a stock solution of Methyl 3-mercapto-D-valinate hydrochloride and store it?

A5: Preparing a stock solution can be a good strategy to avoid repeated weighing of the hygroscopic solid.[12] However, the stability of the solution will depend on the solvent and storage conditions. The thiol group may be prone to oxidation in solution. It is recommended to use a dry, deoxygenated solvent for the preparation of the stock solution. Store the solution under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature, protected from light. It is crucial to perform stability studies on your stock solution to determine its viable shelf-life for your specific application.[13]

Part 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the use of Methyl 3-mercapto-D-valinate hydrochloride.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Inconsistent or poor reaction yields. Degradation of the starting material: The hygroscopic nature of the compound may have led to hydrolysis or other forms of degradation. The thiol group may have oxidized.1. Verify Compound Integrity: Before use, visually inspect the compound for any physical changes (clumping, discoloration). If degradation is suspected, it is advisable to use a fresh, unopened vial. 2. Implement Inert Atmosphere Techniques: For subsequent experiments, handle the compound under a dry, inert atmosphere (glove box or Schlenk line) to prevent moisture absorption and oxidation.[14] 3. Use Anhydrous Solvents: Ensure all solvents used in the reaction are anhydrous and deoxygenated to minimize degradation pathways.
Difficulty in accurately weighing the compound. Rapid moisture absorption: The compound's hygroscopicity causes its weight to increase rapidly on the balance, making it difficult to obtain a stable reading.[11]1. Minimize Exposure Time: Work quickly to transfer the desired amount of the compound.[7] 2. Use a Controlled Environment: If available, weigh the compound inside a glove box or a balance enclosure with a nitrogen purge.[10] 3. Weigh by Difference: Pre-weigh a sealed vial containing the compound. Quickly transfer an approximate amount to your reaction vessel and re-weigh the vial. The difference in weight will be the amount transferred.
Formation of unexpected byproducts in the reaction. Presence of degradation products: Moisture-induced degradation or oxidation of the thiol group can introduce impurities that may participate in side reactions.1. Characterize the Byproducts: If possible, use analytical techniques (e.g., LC-MS, NMR) to identify the structure of the byproducts. This can provide clues about the degradation pathway. 2. Review Handling Procedures: Scrutinize your entire workflow for potential points of atmospheric exposure. Ensure all glassware is oven-dried and cooled under an inert atmosphere.[14] 3. Source Fresh Reagent: If significant degradation is suspected, obtain a new batch of Methyl 3-mercapto-D-valinate hydrochloride from a reputable supplier.
The solid has completely "melted" or turned into a gum. Severe moisture absorption: Prolonged or high-humidity exposure has caused the solid to deliquesce.1. Drying Under Vacuum: Attempt to dry the material under high vacuum, possibly with gentle heating, to remove the absorbed water. However, be aware that this may not reverse any chemical degradation that has already occurred. 2. Assess Purity: After drying, the purity of the compound should be assessed by an appropriate analytical method (e.g., NMR, HPLC) before use. 3. Prevention is Key: In the future, strictly adhere to the recommended storage and handling procedures to prevent this from happening.

Part 4: Experimental Protocols & Workflows

Protocol 1: Weighing Methyl 3-mercapto-D-valinate hydrochloride in a Glove Box

This protocol outlines the gold-standard method for accurately weighing hygroscopic and air-sensitive reagents.

Objective: To accurately weigh a specified amount of Methyl 3-mercapto-D-valinate hydrochloride while preventing exposure to atmospheric moisture and oxygen.

Materials:

  • Glove box with an inert atmosphere (e.g., nitrogen or argon) and low moisture levels (<10 ppm).

  • Analytical balance (placed inside the glove box).

  • Methyl 3-mercapto-D-valinate hydrochloride in its original vial.

  • Clean and dry spatula.

  • Appropriate receiving vessel (e.g., reaction flask, vial).

  • Laboratory notebook and pen.

Procedure:

  • Prepare the Glove Box: Ensure the glove box atmosphere is stable and the moisture and oxygen levels are within the acceptable range.

  • Transfer Materials: Introduce the sealed vial of Methyl 3-mercapto-D-valinate hydrochloride, spatula, and receiving vessel into the glove box antechamber.

  • Purge the Antechamber: Evacuate and backfill the antechamber with the inert glove box gas for the recommended number of cycles to remove atmospheric contaminants.

  • Equilibrate Materials: Transfer the materials from the antechamber into the main glove box chamber and allow them to equilibrate to the glove box atmosphere for at least 30 minutes.

  • Set Up the Balance: Turn on the analytical balance inside the glove box and allow it to stabilize.

  • Tare the Receiving Vessel: Place the receiving vessel on the balance and tare the weight.

  • Dispense the Compound: Carefully open the vial of Methyl 3-mercapto-D-valinate hydrochloride. Using the clean, dry spatula, transfer the desired amount of the solid into the tared receiving vessel.

  • Record the Weight: Record the final weight from the balance.

  • Seal Containers: Securely close the vial of Methyl 3-mercapto-D-valinate hydrochloride and the receiving vessel (if it is not being used immediately in the glove box).

  • Clean Up: Clean the spatula and any minor spills within the glove box.

  • Remove Materials: Remove the sealed receiving vessel and other equipment from the glove box via the antechamber, following the proper purging procedure.

Workflow for Handling in Humid Environments

The following diagram illustrates the decision-making process and recommended workflows for handling Methyl 3-mercapto-D-valinate hydrochloride based on the available laboratory equipment.

Handling_Hygroscopic_Compound start Start: Need to handle Methyl 3-mercapto-D-valinate hydrochloride glove_box_check Is a glove box with an inert atmosphere available? start->glove_box_check use_glove_box YES: Optimal Path Weigh and prepare solutions inside the glove box. glove_box_check->use_glove_box Yes no_glove_box NO: Alternative Path glove_box_check->no_glove_box No glove_box_protocol Follow Protocol 1 for weighing. Use anhydrous, deoxygenated solvents. use_glove_box->glove_box_protocol end Proceed with Experiment glove_box_protocol->end bench_procedure Work on an open bench with precautions. no_glove_box->bench_procedure weighing_strategy Weighing Strategy: - Work quickly. - Use a vessel with a small opening. - Consider weighing by difference. bench_procedure->weighing_strategy storage_strategy Storage Strategy: - Tightly seal vial immediately after use. - Store in a desiccator. - Purge with inert gas if possible. weighing_strategy->storage_strategy solution_prep Solution Preparation: - Use oven-dried glassware. - Use anhydrous, deoxygenated solvents. storage_strategy->solution_prep solution_prep->end

Caption: Decision workflow for handling Methyl 3-mercapto-D-valinate hydrochloride.

Part 5: Data Summary Table

ParameterRecommendationRationale & References
Storage Temperature As per manufacturer's recommendation (typically 2-8°C or room temperature).To ensure chemical stability. Always check the product label and Safety Data Sheet (SDS).
Storage Atmosphere Tightly sealed container, preferably under a dry, inert gas (N₂ or Ar).To prevent moisture ingress and oxidation of the thiol group.[5]
Storage Environment Inside a desiccator with an active desiccant.To maintain a low-humidity environment and prevent hygroscopic absorption.[1][6]
Handling Humidity Relative Humidity (RH) < 40%To minimize moisture uptake during handling.[8]
Optimal Handling Environment Inert atmosphere glove box.Provides the best protection against both moisture and oxygen.[9][10]

Part 6: Concluding Remarks

The successful application of Methyl 3-mercapto-D-valinate hydrochloride in a research setting is critically dependent on meticulous handling and storage practices. By understanding its hygroscopic nature and the reactivity of the thiol group, and by implementing the protocols outlined in this guide, researchers can significantly mitigate the risks of sample degradation. Adherence to these best practices will not only preserve the integrity of this valuable reagent but also enhance the reliability and reproducibility of your experimental outcomes.

References

  • Inert Atmosphere - Zamann Pharma Support GmbH. (n.d.).
  • Major Degradation Product Identified in Several Pharmaceutical Formulations against the Common Cold. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Handling air-sensitive reagents AL-134 - MIT. (n.d.).
  • Working with air and moisture sensitive compounds - Molecular Inorganic Chemistry. (2008, April 12).
  • The MSDS HyperGlossary: Hygroscopic. (2025, October 18). Interactive Learning Paradigms, Incorporated.
  • How to Handle Hygroscopic Reference Standards? (2008, November 27). Chromatography Forum.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. (2023, January 5). Pharmaceutics.
  • An Overview of USP General Chapter <41> and<1251> Good Weighing Practices. (2025, May 22). Veeprho.
  • How to store temperature and moisture-sensitive compounds? (2017, July 7). Reddit.
  • Reagents & Solvents: Reagent Tips. (n.d.). University of Rochester, Department of Chemistry.
  • Tips & Tricks: Weighing. (n.d.). University of Rochester, Department of Chemistry.
  • SAFETY DATA SHEET. (2025, April 24).
  • SAFETY DATA SHEET. (n.d.). Fisher Scientific.
  • Hygroscopic: What it Means, What You Need to Know. (2024, January 19). CORECHEM Inc.
  • How do you handle hygroscopic salts? (2016, September 14). HepatoChem.
  • Year 2024 In-Use stability testing FAQ. (2024, November 4).
  • How do you guys prepare solutions of hygroscopic chemicals? (2017, February 7). Reddit.
  • Significance of Stability Studies on Degradation Product. (2009, June 13). Research Journal of Pharmacy and Technology.
  • The effect of relative humidity on the reaction of ninhydrin with amino acids on paper chromatograms. (2025, August 6). ResearchGate.

Sources

Troubleshooting

overcoming steric hindrance in Methyl 3-mercapto-D-valinate peptide coupling

Topic: Overcoming Steric Hindrance in Methyl 3-mercapto-D-valinate (H-D-Pen-OMe) Coupling Core Directive & Executive Summary The Challenge: You are working with Methyl 3-mercapto-D-valinate , chemically equivalent to the...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Methyl 3-mercapto-D-valinate (H-D-Pen-OMe) Coupling

Core Directive & Executive Summary

The Challenge: You are working with Methyl 3-mercapto-D-valinate , chemically equivalent to the methyl ester of D-Penicillamine (H-D-Pen-OMe) . This is not a standard Valine residue; it is a


-dimethylcysteine analog.

The "Penicillamine Wall": The primary failure mode is the gem-dimethyl effect . The two methyl groups at the


-position create a massive steric wall that shields the 

-amine, reducing its nucleophilicity by orders of magnitude compared to standard Valine. Standard protocols (HBTU/DIPEA, room temperature) will fail or result in <10% conversion.

The Solution: Success requires a shift from "standard coupling" to "forced proximity" chemistry . This guide provides a troubleshooting matrix and high-energy protocols using PyAOP/HATU, microwave irradiation, and specific solvent systems to overcome this barrier.

Diagnostic Matrix (Troubleshooting Guide)

Use this matrix to identify your specific failure mode before proceeding to the protocol.

Symptom Probable Cause Immediate Action
0% Conversion (Starting Material Intact) Steric Shielding: The activated ester cannot approach the amine.Switch to PyAOP or HATU . Increase temperature to 50°C-75°C (Microwave).
Low Yield (<30%) with Byproducts Guanidinylation: Uronium reagents (HATU/HBTU) react with the slow amine, "capping" it.STOP using HATU/HBTU. Switch to Phosphonium reagents (PyAOP or PyBOP ) which do not cap amines.
S-Acylation (Thioester formation) Competing Nucleophile: The free thiol (-SH) is reacting faster than the hindered amine.Ensure the thiol is protected (e.g., Trt, Acm) or use a disulfide dimer of the starting material.
Epimerization (D

L conversion)
Over-Activation: Extended heating with strong bases (DBU) or excessive pre-activation.Use TMP (2,4,6-trimethylpyridine) instead of DIPEA/NMM. Limit microwave cycles to 5 mins.

Optimized Protocols (The "How-To")

Protocol A: The "Gold Standard" (PyAOP + Microwave)

Recommended for the most difficult couplings where the incoming amino acid is also bulky (e.g., Fmoc-Val-OH, Fmoc-Ile-OH).

Why PyAOP? unlike HATU, PyAOP (a phosphonium salt) cannot react with the amine to form a guanidinium cap. It allows you to drive the reaction with excess reagent for longer times without killing the nucleophile.

Reagents:

  • Coupling Reagent: PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Base: HOAt (1-Hydroxy-7-azabenzotriazole) + DIPEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone).[2] Avoid DCM; it does not swell the steric pocket sufficiently.

Step-by-Step:

  • Pre-Activation (Crucial): Dissolve the incoming Amino Acid (4 eq) and PyAOP (4 eq) in DMF. Add DIPEA (8 eq). Let activate for 30 seconds (do not wait longer; reactive esters hydrolyze).

  • Addition: Add the pre-activated mixture immediately to the resin/solution containing H-D-Pen-OMe.

  • Microwave Irradiation:

    • Power: 25-30W (maintain internal temp at 75°C).

    • Time: 2 x 10 minutes (Double coupling is mandatory).

    • Note: If no microwave is available, run at 50°C for 2 hours, refresh reagents, and repeat.

  • Workup: Wash extensively with DMF to remove excess phosphorous byproducts.

Protocol B: The "Silver Bullet" (Acid Fluorides)

Use this if PyAOP fails or if the incoming amino acid is extremely hindered (e.g., Aib).

Mechanism: Acid fluorides are smaller than OBt/OAt esters, allowing them to slip past the gem-dimethyl wall.

  • Generation: React incoming Fmoc-AA-OH with TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or Cyanuric Fluoride .

  • Coupling: React the isolated Fmoc-AA-F with H-D-Pen-OMe in DCM/DMF (1:1) with no base (or weak base like Collidine).

Technical Visualization

Decision Tree: Optimizing the Coupling

CouplingLogic Start Start: Coupling to H-D-Pen-OMe CheckThiol Is Thiol Protected? Start->CheckThiol Protect Protect Thiol (Trt/Acm) or Dimerize CheckThiol->Protect No SelectReagent Select Reagent Strategy CheckThiol->SelectReagent Yes Protect->SelectReagent Standard Attempt HATU (1st Pass) SelectReagent->Standard CheckYield Yield > 80%? Standard->CheckYield Success Proceed to Next Step CheckYield->Success Yes FailureAnalysis Analyze Failure Mode CheckYield->FailureAnalysis No PyAOP Switch to PyAOP + HOAt (No Guanidinylation) FailureAnalysis->PyAOP Low Yield/Capping AcidFluoride Method of Last Resort: Acid Fluorides (TFFH) FailureAnalysis->AcidFluoride Steric Wall/No Reaction Microwave Apply Microwave (75°C, 2x 10min) PyAOP->Microwave Microwave->CheckYield AcidFluoride->CheckYield

Caption: Workflow for selecting the correct coupling strategy based on steric demands and failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use DIC/HOBt for this coupling to save money? A: No. Carbodiimide couplings (DIC/DCC) are too slow for the gem-dimethyl steric barrier. The active intermediate will rearrange to an N-acylurea byproduct before the hindered amine can attack. You must use Phosphonium (PyAOP) or Uronium (HATU) reagents.[2]

Q: My LC-MS shows a mass of +99 Da on the starting material. What is this? A: This is likely Guanidinylation . If you used HATU or HBTU, the reagent itself reacted with the amine because the coupling was too slow.

  • Fix: Switch to PyAOP (Phosphonium salt), which cannot guanidinylate the amine.

Q: Should I worry about racemization of the D-center? A: Generally, no. The D-center is on the amine component (nucleophile). Racemization usually occurs on the activated carboxyl component (the incoming amino acid) via oxazolone formation. However, if you are coupling to the carboxyl of the D-Pen derivative (activating the D-Pen), racemization is a major risk. Use Collidine or TMP as bases to minimize proton abstraction.

Q: Why is the solution turning yellow/orange during coupling? A: If using HATU/HOAt, a yellow color is normal (liberation of HOAt anion). If it turns dark red/brown, it may indicate oxidation of the sulfur if it is unprotected. Ensure your reaction is under Nitrogen/Argon.

References & Authoritative Grounding

  • Albericio, F., & Boulanger, L. (2001). Coupling Reagents and Solvents. In Solid-Phase Synthesis: A Practical Guide. Focuses on the superiority of PyAOP/HOAt for hindered systems.

  • Carpino, L. A., et al. (1994). The 7-azabenzotriazole system: Effects of structure and substitution on the efficiency of peptide coupling reagents. Journal of the American Chemical Society. Establishes the "HOAt effect" for steric hindrance.

  • Thakur, V. V., et al. (2008). Efficient Coupling of Sterically Hindered Amino Acids. Discusses the use of acid fluorides and microwave assistance.[2]

  • PubChem Compound Summary. (2025). Methyl 3-mercapto-D-valinate (D-Penicillamine Methyl Ester).

Sources

Optimization

Technical Support Center: Stabilizing Free Thiols in Methyl 3-mercapto-D-valinate Solutions

Introduction Welcome to the Technical Support Center for Methyl 3-mercapto-D-valinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this thiol-containing compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center for Methyl 3-mercapto-D-valinate. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this thiol-containing compound in their experimental workflows. The free thiol (-SH) group in Methyl 3-mercapto-D-valinate is a highly reactive functional group, making it invaluable for a variety of applications, including bioconjugation, drug delivery, and materials science. However, this reactivity also presents a significant challenge: the propensity of the thiol group to oxidize, primarily forming disulfide bonds (-S-S-). This oxidation can lead to a loss of reactivity, inconsistent experimental results, and compromised product quality.

Due to the limited availability of specific stability data for Methyl 3-mercapto-D-valinate, this guide synthesizes established principles of thiol chemistry and best practices for handling similar thiol-containing small molecules. The troubleshooting guides and protocols provided herein are grounded in fundamental chemical principles to ensure their broad applicability and scientific soundness.

Scientific Background: The Challenge of Thiol Instability

The primary pathway for the degradation of free thiols in solution is oxidation to disulfides. This process is often spontaneous in the presence of atmospheric oxygen and can be accelerated by several factors.

Mechanism of Oxidation: The oxidation of thiols to disulfides is a redox reaction where two thiol molecules each lose a proton and an electron to form a disulfide bond.[1][2] This process can be initiated by various oxidizing agents, with molecular oxygen being the most common culprit in a laboratory setting.[3] The reaction is particularly favorable under neutral to alkaline pH conditions, where the thiol group is deprotonated to the more nucleophilic thiolate anion (-S⁻).[4][5]

Key Factors Influencing Thiol Stability:

  • pH: Higher pH increases the concentration of the reactive thiolate anion, accelerating the rate of oxidation.[5][6] Acidic solutions can help to stabilize thiols by keeping them in their protonated (-SH) form.[7]

  • Oxygen: Dissolved oxygen in solvents is a major contributor to thiol oxidation.[8][9]

  • Metal Ions: Trace metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[6][10]

  • Temperature and Light: Elevated temperatures and exposure to light can also increase the rate of degradation.[11][12]

Troubleshooting Guide

This section addresses common issues encountered when working with Methyl 3-mercapto-D-valinate solutions.

Issue 1: Low or No Detectable Free Thiol Content in a Freshly Prepared Solution

  • Question: I just dissolved my Methyl 3-mercapto-D-valinate, but a quantification assay (e.g., Ellman's test) shows a significantly lower concentration of free thiols than expected. What could be the cause?

  • Answer:

    • Potential Cause 1: Rapid Oxidation During Dissolution. If the solvent was not deoxygenated, significant oxidation could have occurred as the compound dissolved.

      • Solution: Always use deoxygenated solvents for preparing your stock and working solutions. A detailed protocol for deoxygenating solvents via sparging is provided in the "Experimental Protocols" section.

    • Potential Cause 2: Inappropriate Solvent pH. If your solvent is neutral or alkaline, the deprotonated thiolate is more susceptible to rapid oxidation.

      • Solution: Prepare your stock solution in a slightly acidic buffer (e.g., pH 5.0-6.5) to maintain the thiol in its more stable protonated form.[7]

    • Potential Cause 3: Contamination with Metal Ions. Your buffer or water may contain trace metal ions that are catalyzing the oxidation.

      • Solution: Incorporate a chelating agent, such as Ethylenediaminetetraacetic acid (EDTA), at a low concentration (e.g., 1-5 mM) in your buffers to sequester metal ions.[13][14]

Issue 2: Free Thiol Concentration Decreases Over a Short Period

  • Question: My solution of Methyl 3-mercapto-D-valinate shows a good initial concentration of free thiols, but the concentration drops significantly after a few hours at room temperature. Why is this happening?

  • Answer:

    • Potential Cause 1: Ongoing Oxidation. Even in a seemingly stable solution, slow oxidation can occur if proactive measures are not taken.

      • Solution:

        • Work on Ice: Keep your solutions on ice as much as possible to slow down the rate of oxidation.

        • Inert Atmosphere: If your experiment is lengthy, consider working under an inert atmosphere (e.g., in a glove box or by overlaying your solution with argon or nitrogen gas).[3][15]

        • Use of Reducing Agents: For applications where it won't interfere with downstream reactions, consider adding a mild reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) to your solution. TCEP is known for its stability and effectiveness in preventing disulfide bond formation.[12]

Issue 3: Inconsistent Results in Conjugation Reactions

  • Question: I am using Methyl 3-mercapto-D-valinate for a conjugation reaction, but my yields are highly variable between experiments. Could thiol instability be the problem?

  • Answer:

    • Potential Cause: Variable Free Thiol Content. The inconsistency in your results is very likely due to a fluctuating concentration of the reactive free thiol at the start of your reaction.

      • Solution:

        • Standardize Solution Preparation: Follow a strict, standardized protocol for preparing your Methyl 3-mercapto-D-valinate solution immediately before each experiment. This includes using freshly deoxygenated buffers, controlling the pH, and adding a chelating agent.

        • Quantify Thiols Pre-Reaction: Perform a quick thiol quantification assay (like Ellman's test) on an aliquot of your solution right before you initiate the conjugation reaction. This will give you the actual concentration of reactive thiol and allow you to adjust the stoichiometry of your reactants accordingly for more consistent results.[16]

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for solid Methyl 3-mercapto-D-valinate?

    • A1: Solid Methyl 3-mercapto-D-valinate should be stored at -20°C in a tightly sealed container to protect it from moisture and air.[11][15] For added protection, consider storing it under an inert atmosphere (argon or nitrogen).

  • Q2: What is the best way to prepare a stock solution?

    • A2: Prepare a concentrated stock solution in a deoxygenated, anhydrous organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) and store it at -20°C under an inert atmosphere.[17] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[18]

  • Q3: Can I use buffers containing Tris or other primary amines?

    • A3: It depends on your application. If you are performing a maleimide-based conjugation, it is best to avoid primary amine-containing buffers like Tris, as they can compete with the thiol for reaction with the maleimide at higher pH values.[5][17] Phosphate or HEPES buffers are generally a better choice.

  • Q4: How can I reverse disulfide bond formation in my sample?

    • A4: If your sample has already oxidized, you can often reduce the disulfide bonds back to free thiols by treating the solution with a reducing agent such as Dithiothreitol (DTT) or TCEP.[19] Keep in mind that you will need to remove the excess reducing agent before proceeding with most conjugation reactions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Methyl 3-mercapto-D-valinate Solution

This protocol outlines the steps for preparing an aqueous solution of Methyl 3-mercapto-D-valinate with enhanced stability.

Materials:

  • Methyl 3-mercapto-D-valinate

  • High-purity water

  • Phosphate buffer components (e.g., sodium phosphate monobasic, sodium phosphate dibasic)

  • EDTA

  • Inert gas (Argon or Nitrogen) with a sparging tube

  • Sterile, sealed vials

Procedure:

  • Prepare the Buffer:

    • Prepare a 100 mM phosphate buffer and adjust the pH to 6.5.

    • Add EDTA to a final concentration of 1 mM.

  • Deoxygenate the Buffer:

    • Place the buffer in a suitable container and sparge with an inert gas (argon or nitrogen) for at least 30 minutes to remove dissolved oxygen.[20][21]

  • Weigh the Compound:

    • Quickly weigh the required amount of Methyl 3-mercapto-D-valinate in a clean, dry vial.

  • Dissolution:

    • Under a gentle stream of the inert gas, add the deoxygenated buffer to the vial containing the compound to achieve the desired concentration.

    • Mix gently until fully dissolved.

  • Storage:

    • Immediately cap the vial tightly. For short-term storage (a few hours), keep the vial on ice. For longer-term storage, aliquot into smaller, sealed vials, flush the headspace with inert gas, and store at -20°C or -80°C.

G cluster_prep Solution Preparation A Prepare Acidic Buffer (pH 6.5) with EDTA B Deoxygenate Buffer (Sparging) A->B Remove O2 D Dissolve in Deoxygenated Buffer B->D C Weigh Methyl 3-mercapto-D-valinate C->D E Store on Ice or Freeze under Inert Gas D->E

Caption: Workflow for preparing a stabilized thiol solution.

Protocol 2: Quantification of Free Thiols using Ellman's Test

This protocol provides a method for determining the concentration of free thiols in your solution using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).[7][13]

Materials:

  • DTNB solution (4 mg/mL in 0.1 M phosphate buffer, pH 7.4)

  • Reaction buffer (0.1 M phosphate buffer, pH 8.0, containing 1 mM EDTA)

  • Your Methyl 3-mercapto-D-valinate solution (the "sample")

  • A standard thiol solution for calibration (e.g., L-cysteine)

  • UV-Vis spectrophotometer and cuvettes

Procedure:

  • Prepare a Blank:

    • In a cuvette, mix 100 µL of the reaction buffer with 10 µL of the solvent used for your sample.

    • Add 5 µL of the DTNB solution.

    • Use this to zero the spectrophotometer at 412 nm.

  • Prepare the Sample Measurement:

    • In a new cuvette, mix 100 µL of the reaction buffer with 10 µL of your Methyl 3-mercapto-D-valinate solution.

    • Add 5 µL of the DTNB solution.

    • Mix gently and incubate for 5-10 minutes at room temperature.

  • Measure Absorbance:

    • Measure the absorbance of the sample at 412 nm.

  • Calculation:

    • Calculate the concentration of free thiols using the Beer-Lambert law (A = εcl), where:

      • A is the measured absorbance.

      • ε (epsilon) is the molar extinction coefficient of the product (TNB²⁻), which is 14,150 M⁻¹cm⁻¹.[22]

      • c is the concentration of the thiol in Molarity (M).

      • l is the path length of the cuvette in cm (usually 1 cm).

    • Concentration (M) = (Absorbance at 412 nm) / 14,150

G Thiol Free Thiol (R-SH) TNB TNB²⁻ (Yellow Product) Thiol->TNB + DTNB Disulfide Mixed Disulfide (R-S-S-Ar) Thiol->Disulfide DTNB DTNB (Ellman's Reagent) DTNB->TNB DTNB->Disulfide Spectro Measure Absorbance at 412 nm TNB->Spectro

Caption: Principle of the Ellman's test for thiol quantification.

Data Summary Table

Stabilization MethodProsCons
Acidic pH (5.0-6.5) Simple, cost-effective.May not be compatible with all downstream reactions.
Deoxygenation (Sparging) Highly effective at removing a primary oxidant.Requires a source of inert gas; can be time-consuming.
Chelating Agents (EDTA) Effectively removes catalytic metal ions.May interfere with metal-dependent downstream processes.
Reducing Agents (TCEP) Actively reverses disulfide formation.Must be removed before many conjugation reactions.
Low Temperature Storage Slows the rate of all degradation pathways.Not suitable for reactions that require higher temperatures.

References

  • Wikipedia. (2023). Sparging (chemistry). Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Reaction mechanism of thiol to disulfide oxidation under basic conditions? Retrieved from [Link]

  • Linde Gas. (n.d.). Inerting, purging, sparging, pressure transfer in pharma/biotech. Retrieved from [Link]

  • Nagy, P. (2013). Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways. Antioxidants & Redox Signaling, 18(13), 1623-1641. Retrieved from [Link]

  • University of Utah. (n.d.). A Protocol for the Determination of Free Thiols. Retrieved from [Link]

  • Air Products. (n.d.). Inerting, Sparging, Pressurizing and Purging. Retrieved from [Link]

  • RayBiotech. (n.d.). Total Thiol Quantification Assay Kit. Retrieved from [Link]

  • JoVE. (2023). Preparation and Reactions of Thiols. Retrieved from [Link]

  • Fiveable. (n.d.). Thiol Oxidation Definition. Retrieved from [Link]

  • Khetan, S., & Aimetti, A. A. (2012). Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers. Journal of Biomedical Materials Research Part A, 100A(10), 2651-2657. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]

  • Welch, L. E., et al. (2018). Facile Quantitation of Free Thiols in a Recombinant Monoclonal Antibody by Reversed-Phase High Performance Liquid Chromatography With Hydrophobicity-Tailored Thiol Derivatization. Journal of Chromatography B, 1092, 313-319. Retrieved from [Link]

  • del Álamo-Sanza, M., & Nevares, I. (2023). Dissolved Oxygen Removal in Wines by Gas Sparging, Its Optimization and Chemical Impact. Foods, 12(2), 398. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Thiols and Sulfides. Retrieved from [Link]

  • Wang, S., et al. (2017). Aquatic indirect photochemical transformations of natural peptidic thiols. Environmental Science: Processes & Impacts, 19(12), 1518-1527. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Thiols. Retrieved from [Link]

  • Linde LienHwa. (n.d.). Solutions-Inerting, Purging, Sparging. Retrieved from [Link]

  • Bernkop-Schnürch, A., et al. (2002). Thiolated polymers: Stability of thiol moieties under different storage conditions. Scientia Pharmaceutica, 70(4), 331-339. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of thiol groups at different pH environments at 37°C. Retrieved from [Link]

  • Bjørklund, G., et al. (2019). A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Molecules, 24(18), 3247. Retrieved from [Link]

  • Balık, A. R. (2021). Effects of storage conditions on thiol disulfide homeostasis. Medicine Science | International Medical Journal, 10(2), 450-454. Retrieved from [Link]

  • Zhang, T., & Schöneich, C. (2020). The role of thiols and disulfides in protein chemical and physical stability. Pharmaceutical Research, 37(12), 248. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 18.8: Thiols and Sulfides. Retrieved from [Link]

  • Monahan, F. J., German, J. B., & Kinsella, J. E. (1995). Effect of pH and temperature on protein unfolding and thiol/disulfide interchange reactions during heat-induced gelation of whey proteins. Journal of Agricultural and Food Chemistry, 43(1), 46-52. Retrieved from [Link]

  • OpenStax. (n.d.). 18.7 Thiols and Sulfides. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

  • Procter, D. J., et al. (2021). Accessing and Utilizing Thiols in Organic Chemistry. ChemRxiv. Retrieved from [Link]

  • Wu, X., et al. (2015). Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. International Journal of Molecular Sciences, 16(4), 7881-7897. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. Retrieved from [Link]

  • Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. Retrieved from [Link]

  • Winther, J. R., & Thorpe, C. (2014). Quantification of Thiols and Disulfides. Biochimica et Biophysica Acta (BBA) - General Subjects, 1840(2), 838-846. Retrieved from [Link]

  • Wikipedia. (2024). Glutathione. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 3-Mercapto-D-valine | 52-67-5. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 3-mercaptopropionate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Ethyl 3-(Methyl-d3-mercapto)propionate. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 3-mercaptopropionate. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Technical Guide to the Mass Spectrometry Fragmentation of H-D-Pen-OMe·HCl: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction: The Analytical Significance of D-Penicillamine Derivatives D-penicillamine is a chelating agent used in the treatment of Wilson's disease and...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Significance of D-Penicillamine Derivatives

D-penicillamine is a chelating agent used in the treatment of Wilson's disease and rheumatoid arthritis.[1] Its methyl ester derivative, H-D-Pen-OMe·HCl, is a crucial compound in synthetic and metabolic studies. Accurate and reliable analytical methods are paramount for its characterization and quantification in various matrices. Mass spectrometry (MS) stands out as a powerful tool for this purpose due to its high sensitivity and specificity. Understanding the fragmentation pattern is fundamental to developing robust MS-based assays. This guide will elucidate the predicted fragmentation pathways of H-D-Pen-OMe·HCl, providing a foundational understanding for method development and data interpretation.

Chemical Structure and Predicted Fragmentation Loci

H-D-Pen-OMe·HCl possesses several key functional groups that dictate its fragmentation behavior under mass spectrometric conditions: a primary amine, a carboxylic acid methyl ester, and a thiol group. The hydrochloride salt will typically dissociate in the ion source, and the protonated molecule [M+H]⁺ will be the precursor ion for fragmentation analysis.

Molecular Formula: C6H14ClNO2S[2] Formula Weight: 199.7 g/mol [2] Structure of the Protonated Molecule:

The primary sites for fragmentation will be the bonds adjacent to the carbonyl group, the C-S bond, and the bonds of the amino acid backbone.

Predicted Fragmentation Pathway of H-D-Pen-OMe·HCl

Based on established fragmentation patterns of amino acid methyl esters and thiol-containing compounds, the following pathway is proposed for the collision-induced dissociation (CID) of the protonated molecule ([M+H]⁺, m/z 164.08).[3][4]

Primary Fragmentation Events

The initial fragmentation of the precursor ion is expected to proceed through several key pathways:

  • Loss of Methanol (CH₃OH): A common fragmentation for methyl esters, this neutral loss of 32 Da is facilitated by the presence of a protonated amine.[3]

  • Loss of the Methoxycarbonyl Group (·COOCH₃): Cleavage of the bond between the alpha-carbon and the carbonyl carbon results in the loss of the methoxycarbonyl radical, a neutral loss of 59 Da.

  • Loss of the Thiol Group (·SH): Cleavage of the C-S bond can lead to the loss of the thiol radical, a neutral loss of 33 Da.

  • Loss of the entire side chain: Cleavage of the Cα-Cβ bond would result in a significant fragment.

Visualizing the Fragmentation Pathway

The predicted fragmentation cascade is illustrated in the following diagram:

Fragmentation_Pathway cluster_frags Fragment Ions [M+H]+ (m/z 164.08) [M+H]+ (m/z 164.08) m/z 132.05 [M+H - CH3OH]+ [M+H]+ (m/z 164.08)->m/z 132.05 - CH3OH (32 Da) m/z 105.07 [M+H - COOCH3]+ [M+H]+ (m/z 164.08)->m/z 105.07 - ·COOCH3 (59 Da) m/z 131.05 [M+H - SH]+ [M+H]+ (m/z 164.08)->m/z 131.05 - ·SH (33 Da) m/z 74.06 [CH(NH2)COOCH3]+ [M+H]+ (m/z 164.08)->m/z 74.06 - C4H9S (89 Da)

Caption: Predicted Fragmentation Pathway of H-D-Pen-OMe·HCl.

Tabulated Summary of Predicted Fragments
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Proposed Structure of Neutral LossProposed Structure of Fragment Ion
164.08132.0532.03CH₃OH (Methanol)Cyclic imine/oxazoline
164.08105.0759.01·COOCH₃ (Methoxycarbonyl radical)[C₅H₁₂NS]⁺
164.08131.0533.03·SH (Thiol radical)[C₆H₁₂NO₂]⁺
164.0874.0689.04C₄H₉S (tert-butylthiol)[C₃H₈NO₂]⁺ (Iminium ion)

Comparison with Alternative Analytical Approaches

While mass spectrometry offers unparalleled sensitivity and specificity, it is beneficial to consider alternative and complementary analytical techniques.

Analytical TechniqueAdvantagesDisadvantagesRelevance to H-D-Pen-OMe·HCl
High-Performance Liquid Chromatography (HPLC) with UV detection Robust, widely available, good for quantification.Lower sensitivity than MS, requires a chromophore for good detection.Suitable for purity analysis and quantification at higher concentrations. Derivatization may be needed to enhance UV absorbance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides definitive structural information.Lower sensitivity than MS, requires larger sample amounts, complex for quantitative analysis in complex matrices.Essential for initial structure confirmation of the synthesized compound.
Gas Chromatography-Mass Spectrometry (GC-MS) High chromatographic resolution for volatile compounds.Requires derivatization to increase the volatility of the amino acid ester.A viable alternative to LC-MS, especially if a suitable derivatization protocol is established.

Experimental Protocol: Acquiring the Mass Spectrum of H-D-Pen-OMe·HCl

This section provides a general workflow for acquiring a tandem mass spectrum of H-D-Pen-OMe·HCl. Instrument parameters should be optimized for the specific mass spectrometer being used.

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of H-D-Pen-OMe·HCl in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in the protonation of the analyte.

Liquid Chromatography-Mass Spectrometry (LC-MS) Parameters
  • LC System: A standard reverse-phase HPLC or UHPLC system.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 5% to 95% B over 5 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

Mass Spectrometry Parameters
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS1 Scan: Scan for the protonated precursor ion [M+H]⁺ at m/z 164.08.

  • MS/MS (Tandem MS):

    • Precursor Ion Selection: Isolate the ion at m/z 164.08.

    • Collision Gas: Argon.

    • Collision Energy: Varies by instrument type. Start with a range of 10-40 eV to observe the different fragmentation pathways.

    • MS2 Scan: Scan for the resulting product ions.

Conclusion: A Framework for Analysis

The predicted fragmentation pattern of H-D-Pen-OMe·HCl, centered on the characteristic losses of methanol and the methoxycarbonyl group, provides a solid foundation for the development of selective and sensitive mass spectrometric methods. By understanding the underlying fragmentation mechanisms, researchers can more effectively interpret mass spectra, troubleshoot analytical methods, and confidently identify and quantify this important molecule. This guide serves as a practical and scientifically rigorous resource for professionals in the field, enabling them to leverage the full power of mass spectrometry in their research and development endeavors.

References

  • Wikipedia. Penicillamine. Available at: [Link]

  • ResearchGate. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. Available at: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • PubMed. Mass spectra of cysteine derivates. Available at: [Link]

  • PubMed Central (PMC). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. Available at: [Link]

Sources

Comparative

comparing binding affinity of Methyl 3-mercapto-D-valinate vs L-cysteine methyl ester

Executive Summary: The Steric Imperative In drug development and coordination chemistry, the choice between Methyl 3-mercapto-D-valinate (M3MDV) and L-Cysteine Methyl Ester (LCME) is rarely about cost—it is about steric...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Steric Imperative

In drug development and coordination chemistry, the choice between Methyl 3-mercapto-D-valinate (M3MDV) and L-Cysteine Methyl Ester (LCME) is rarely about cost—it is about steric control .[1]

While both compounds present a bidentate (


) ligand system after esterification blocks the carboxylate, they represent two distinct thermodynamic philosophies:
  • L-Cysteine Methyl Ester (LCME): The "kinetic" choice.[1] It offers rapid binding and minimal steric hindrance but suffers from high oxidation susceptibility (disulfide bridging) and promiscuous metal coordination.[1]

  • Methyl 3-mercapto-D-valinate (M3MDV): The "thermodynamic/stable" choice.[1] The gem-dimethyl group on the

    
    -carbon introduces the Thorpe-Ingold effect , significantly retarding oxidation, restricting rotation to lock conformation, and providing steric selectivity for specific metal ions (e.g., Hg²⁺, Cu²⁺) over others.
    

Verdict: Use LCME for general peptide synthesis or when rapid nucleophilic attack is required.[1] Use M3MDV for designing stable metal chelators, radiopharmaceuticals, or scaffolds requiring resistance to in vivo oxidation.[1]

Molecular Architecture & Mechanism

The functional divergence of these two molecules stems directly from the substitution at the


-carbon.
The Gem-Dimethyl Effect (Thorpe-Ingold)

M3MDV is structurally the methyl ester of D-Penicillamine.[1] It possesses two methyl groups at the


-position, whereas LCME has protons.[1]
  • LCME (Unrestricted): The thiol group has free rotation. This allows it to easily bridge two metal centers (forming polymers) or approach another thiol to form Cystine (disulfide) rapidly.[1]

  • M3MDV (Restricted): The bulky methyl groups restrict the bond angles (compressing the internal angle), which pre-organizes the molecule for chelation (entropy benefit) but sterically blocks the approach of large hydrated metal ions or oxidizing agents (kinetic barrier).

Decision Matrix: Sterics vs. Kinetics[1]

LigandSelection Start Select Ligand Requirement HighAffinity High Binding Kinetics (Fast On-Rate) Start->HighAffinity HighStability High Oxidative Stability (Shelf-life/In-vivo) Start->HighStability LCME L-Cysteine Methyl Ester (Low Steric Bulk) HighAffinity->LCME M3MDV Methyl 3-mercapto-D-valinate (Gem-Dimethyl Bulk) HighStability->M3MDV Outcome1 Risk: Disulfide Dimerization Benefit: Accessible Thiol LCME->Outcome1 Outcome2 Benefit: Selective Chelation Benefit: Resists Oxidation M3MDV->Outcome2

Figure 1: Decision pathway based on steric requirements. The gem-dimethyl group in M3MDV acts as a "steric shield."[1]

Comparative Binding Analysis

The following data synthesizes binding trends for soft metals (Hg, Cd, Zn). Note that esterification removes the carboxylate oxygen as a donor, shifting coordination to the Nitrogen and Sulfur atoms (


-bidentate).
Physicochemical Profile[1]
FeatureL-Cysteine Methyl Ester (LCME)Methyl 3-mercapto-D-valinate (M3MDV)Impact on Development
Formula


M3MDV is more lipophilic (higher LogP).[1]
Thiol pKa ~8.3~7.9 - 8.1M3MDV thiol is slightly more acidic, ionizing easier at physiological pH.[1]
Oxidation Rate High (Rapid dimerization to Cystine)Low (Sterically hindered)M3MDV is superior for storage and long-duration assays.[1]
Coordination Often forms

or polymers (bridging)
Favors monomeric

or

M3MDV prevents aggregation of metal complexes.[1]
Chirality L-isomer (Natural)D-isomer (Unnatural)M3MDV resists enzymatic degradation (proteases).[1]
Binding Affinity ( ) Trends

Values are comparative approximations based on parent amino acid chelation chemistry.

  • Zinc (

    
    ): [2][3]
    
    • LCME: High affinity, but promiscuous.[1] Can extract Zn from zinc-finger proteins.[1]

    • M3MDV: Lower affinity than LCME.[1] The steric bulk clashes with the rigid coordination sphere of structural Zinc sites. Advantage:[1][4] Less toxic interference with endogenous enzymes.[1]

  • Mercury (

    
    ) & Lead (
    
    
    
    ):
    • LCME: Forms stable complexes, but often precipitates as polymers.[1]

    • M3MDV: Forms highly soluble, stable monomeric complexes.[1] The "bite angle" of the

      
       chelate is optimized by the gem-dimethyl group, creating a "molecular pincer" that holds large soft metals tightly.
      

Experimental Validation: ITC Protocol

Objective: To quantify the binding affinity (


) and stoichiometry (

) of M3MDV vs. LCME with a target metal (e.g.,

) without oxidative interference.

Why ITC? Isothermal Titration Calorimetry measures the heat of binding directly. Unlike fluorescence, it does not require a reporter probe, which could be displaced by the thiol.

Critical Pre-Experiment: Thiol Handling
  • The Trap: Both compounds oxidize.[1] LCME oxidizes within minutes in aerated buffer.[1]

  • The Fix: All buffers must be degassed and contain 0.5 mM TCEP (Tris(2-carboxyethyl)phosphine). TCEP is chosen over DTT because TCEP does not bind metals as aggressively as DTT.[1]

Step-by-Step Workflow

ITC_Protocol Prep 1. Preparation Degas Buffer (HEPES pH 7.4) Add 0.5mM TCEP Solubilization 2. Solubilization Cell: 50µM Metal (ZnCl2) Syringe: 500µM Ligand (M3MDV or LCME) Prep->Solubilization Titration 3. Titration Loop Inject 2µL Ligand -> Wait 180s Measure Heat (µcal/sec) Solubilization->Titration Correction 4. Blank Subtraction Titrate Ligand into Buffer (No Metal) Subtract Heat of Dilution Titration->Correction Analysis 5. Data Fitting Fit to One-Set-of-Sites Model Extract Kd, dH, dS Correction->Analysis

Figure 2: ITC Workflow for Thiol-Metal Binding.[1] TCEP is critical to prevent disulfide artifacts.

Protocol Details
  • Buffer Matching: Dissolve the ester hydrochloride salts directly into the exact same buffer batch used for the metal salt to prevent heat of mixing artifacts.

  • Concentration:

    • Cell: 20-50

      
       Metal Chloride.[1]
      
    • Syringe: 200-500

      
       Ligand (10x concentration).[1]
      
  • Execution: Perform 18-20 injections of 2

    
     each at 25°C.
    
  • Data Interpretation:

    • LCME: Expect a steep curve (fast saturation) but potentially noisy baseline due to oxidation if TCEP is insufficient.[1]

    • M3MDV: Expect a cleaner baseline. If the curve is shallow (low c-value), increase concentrations.

Applications in Drug Development[5]

Chelation Therapy

M3MDV (as a derivative of Penicillamine) is the template for heavy metal detoxifiers.

  • Why: Its resistance to metabolic degradation (D-isomer) and its ability to form soluble complexes that the kidneys can excrete make it superior to LCME, which might redistribute metals to other tissues.

Peptide Macrocyclization

In constructing cyclic peptides (e.g., disulfide-rich venoms or stapled peptides):

  • LCME: Used for native chemical ligation (NCL).[1]

  • M3MDV: Used to create "sterically protected" disulfide bridges.[1] A disulfide bond involving M3MDV is significantly more resistant to reduction by glutathione in the blood, increasing the in vivo half-life of the peptide drug.

References

  • Comparison of Cysteine and Penicillamine Ligands in Metalloprotein Design. Inorganic Chemistry, 2004.[1][5]

    • Demonstrates the coordination geometry differences (3-coordinate vs 4-coordin
  • Isothermal Titration Calorimetry of Metal Ions Binding to Proteins. Methods in Enzymology, 2016.[1][6]

    • The authoritative protocol for measuring metal-thiol thermodynamics.[1]

  • Orthogonal Cysteine-Penicillamine Disulfide Pairing. Scientific Reports, 2015.[1]

    • Validates the stability of Pen-based disulfides against reduction compared to Cys-Cys.
  • L-Cysteine Methyl Ester Properties.PubChem CID 29145.

    • Physicochemical data and toxicity profiles.[1][7][8][9]

  • D-Penicillamine: Pharmacological Perspective. MDPI Pharmaceuticals, 2021.[1]

    • Reviews the metabolic stability and chelation mechanism of the D-valine deriv

Sources

Validation

A Comparative Guide to the Infrared (IR) Spectroscopy of Methyl 3-mercapto-D-valinate Hydrochloride

This guide provides an in-depth analysis and comparative guide to the infrared (IR) spectroscopy of Methyl 3-mercapto-D-valinate hydrochloride. Designed for researchers, scientists, and professionals in drug development,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis and comparative guide to the infrared (IR) spectroscopy of Methyl 3-mercapto-D-valinate hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document elucidates the characteristic spectral features of this molecule, offers a comparison with related compounds, and provides a robust experimental protocol for data acquisition. Our approach is grounded in established spectroscopic principles to ensure technical accuracy and practical utility.

Introduction: The Molecular Portrait of Methyl 3-mercapto-D-valinate Hydrochloride

Infrared spectroscopy is an indispensable tool for the structural elucidation of organic molecules.[1] By probing the vibrational frequencies of covalent bonds, it provides a unique molecular "fingerprint."[2][3] Methyl 3-mercapto-D-valinate hydrochloride is a chiral amino acid derivative possessing several key functional groups that give rise to a distinct and interpretable IR spectrum. The molecule's structure includes:

  • A primary amine hydrochloride (-NH₃⁺), resulting from the protonation of the amino group.

  • A methyl ester (-COOCH₃), a carbonyl-containing group.

  • A thiol (mercaptan) group (-SH).

  • An aliphatic backbone with characteristic C-H bonds.

Understanding the expected absorption peaks for each of these groups is paramount for confirming the identity and purity of the compound. This guide will systematically break down the spectrum, compare it to analogs, and provide a clear workflow for analysis.

Core Spectral Analysis: Predicted IR Peaks

The IR spectrum of Methyl 3-mercapto-D-valinate hydrochloride is a composite of the vibrational modes of its constituent functional groups. The table below summarizes the expected characteristic absorption bands, their intensities, and the molecular vibrations responsible.

Wavenumber (cm⁻¹)IntensityFunctional Group & Vibrational ModeRationale and Comparative Notes
~3200–2800Strong, Broad-NH₃⁺ (Amine Salt) - N-H StretchingThis very broad and intense feature arises from the stretching vibrations of the protonated amine.[4] The breadth is due to strong intermolecular hydrogen bonding and the ionic character of the salt.[4] This band will overlap with the C-H stretching vibrations.
~2960–2850Medium to Strong-CH, -CH₂, -CH₃ - C-H StretchingThese peaks, often appearing as sharp features superimposed on the broad -NH₃⁺ band, are characteristic of the aliphatic isopropyl and methyl groups in the valinate structure.[5][6]
~2570Weak, Sharp-SH (Thiol) - S-H StretchingThe S-H stretch is characteristically weak and appears in a relatively uncongested region of the spectrum.[7][8] Its presence is a key diagnostic marker for this molecule, distinguishing it from non-thiolated analogs like methyl valinate. The peak may be shifted to lower wavenumbers due to hydrogen bonding.[9]
~1745Strong, SharpC=O (Ester) - Carbonyl StretchingAliphatic esters typically exhibit a strong, sharp absorption band in the 1750-1735 cm⁻¹ range.[10][11][12] This is one of the most prominent and easily identifiable peaks in the spectrum.[13][14]
~1620 & ~1510Medium to Weak-NH₃⁺ (Amine Salt) - N-H BendingPrimary amine salts show asymmetric and symmetric N-H bending (scissoring) vibrations in the 1625-1500 cm⁻¹ region.[4] These bands are typically much weaker than the N-H stretching envelope.
~1470 & ~1370Medium-CH, -CH₃ - C-H BendingThese absorptions correspond to the bending vibrations of the alkyl groups. The gem-dimethyl group of the valine side chain may show a characteristic doublet around 1385-1365 cm⁻¹.[11]
~1250–1020Medium to StrongC-O (Ester) - C-O StretchingEsters display two distinct C-O stretching bands.[10][13] One is typically a strong, broad band around 1250-1150 cm⁻¹ (asymmetric stretch), and the other is a medium band around 1100-1000 cm⁻¹ (symmetric stretch).

Comparative Spectral Analysis

To fully appreciate the unique spectral features of Methyl 3-mercapto-D-valinate hydrochloride, it is instructive to compare its expected spectrum with those of structurally related molecules.

CompoundKey Differentiating Peak(s) (cm⁻¹)Absent Peak(s) (cm⁻¹)Structural Rationale
Methyl 3-mercapto-D-valinate HCl ~2570 (weak) -The weak S-H stretch is the definitive feature.
Methyl D-valinate HCl [15]-~2570Lacks the thiol group, so the S-H stretch is absent. The rest of the spectrum (amine salt, ester, alkyl peaks) will be very similar.
D-Valine [16]~3000-2500 (very broad O-H), ~1710 (C=O)~1745 (ester C=O)As a zwitterionic amino acid, it has a carboxylic acid instead of an ester. This results in a very broad O-H stretch and a C=O stretch at a lower frequency (~1710 cm⁻¹) compared to the ester.

This comparison underscores the diagnostic power of the weak S-H stretching vibration around 2570 cm⁻¹. Its unambiguous identification is critical for confirming the presence of the mercapto group.

Experimental Protocol: Acquiring a High-Quality IR Spectrum

The following protocol details the preparation of a solid sample for Fourier Transform Infrared (FTIR) spectroscopy using the potassium bromide (KBr) disc method. This technique is standard for obtaining high-quality spectra of crystalline organic compounds.[1][2]

Objective: To obtain a transmission FTIR spectrum of Methyl 3-mercapto-D-valinate hydrochloride.

Materials:

  • Methyl 3-mercapto-D-valinate hydrochloride (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • KBr pellet die set

  • Hydraulic press (capable of 8-10 tons of pressure)

  • FTIR Spectrometer

Methodology:

  • Sample Preparation:

    • Gently grind ~200 mg of dry KBr powder in the agate mortar for 1 minute to create a fine, uniform powder. This step eliminates crystalline lattice effects in the KBr.

    • Add 1-2 mg of the sample to the mortar.

    • Grind the sample and KBr together vigorously for 2-3 minutes until the mixture is a homogenous, fine powder. The quality of the final spectrum is highly dependent on achieving a uniform dispersion of the sample in the KBr matrix.

  • Pellet Formation:

    • Carefully transfer a portion of the powdered mixture into the KBr pellet die.

    • Assemble the die and place it in the hydraulic press.

    • Apply pressure of 8-10 tons for approximately 2 minutes. The pressure causes the KBr to flow and form a transparent or semi-transparent disc, trapping the sample within its matrix.

  • Data Acquisition:

    • Carefully remove the KBr disc from the die and place it in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a good signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be plotted as Transmittance (%) versus Wavenumber (cm⁻¹).

    • Perform peak picking to identify the precise wavenumbers of the absorption maxima.

experimental_workflow cluster_prep Sample Preparation cluster_pellet Pellet Formation cluster_acq Data Acquisition P1 Grind KBr (200mg) P2 Add Sample (1-2mg) P1->P2 P3 Homogenize Mixture P2->P3 F1 Load Die P3->F1 F2 Apply Pressure (8 tons) F1->F2 F3 Form Transparent Disc F2->F3 A1 Acquire Background F3->A1 A2 Run Sample Scan A1->A2 A3 Process Data A2->A3 Result Final Spectrum A3->Result

Caption: KBr Pellet Preparation and FTIR Analysis Workflow.

A Logic-Based Approach to Spectral Interpretation

Interpreting an IR spectrum should be a systematic process. The following diagram illustrates a logical workflow for analyzing the spectrum of Methyl 3-mercapto-D-valinate hydrochloride, moving from the most prominent features to the finer details.

interpretation_flow Start Begin with Full Spectrum C_O_Check Look for Strong, Sharp Peak ~1745 cm⁻¹? Start->C_O_Check NH_Check Identify Broad Band ~3200-2800 cm⁻¹? Start->NH_Check SH_Check Scan for Weak, Sharp Peak ~2570 cm⁻¹? Start->SH_Check C_O_Yes Ester C=O Confirmed C_O_Check->C_O_Yes NH_Yes Amine Salt (-NH₃⁺) Confirmed NH_Check->NH_Yes SH_Yes Thiol (-SH) Confirmed SH_Check->SH_Yes Fingerprint Analyze Fingerprint Region (1500-900 cm⁻¹) C_O_Yes->Fingerprint NH_Yes->Fingerprint SH_Yes->Fingerprint CO_Bends Confirm C-O Stretches (~1250-1020 cm⁻¹) and N-H Bends (~1620 cm⁻¹) Fingerprint->CO_Bends Conclusion Structure Consistent with Methyl 3-mercapto-D-valinate HCl CO_Bends->Conclusion

Caption: Logical Workflow for IR Spectral Interpretation.

Conclusion

The infrared spectrum of Methyl 3-mercapto-D-valinate hydrochloride is rich with information, providing clear and distinct signatures for its key functional groups. The strong, sharp ester carbonyl peak around 1745 cm⁻¹, the broad amine hydrochloride N-H stretch from 3200-2800 cm⁻¹, and the weak but highly diagnostic S-H thiol stretch near 2570 cm⁻¹ are the primary features for structural confirmation. By following a systematic experimental and interpretive approach, and by comparing the spectrum to related compounds, researchers can confidently verify the molecular identity and integrity of this important chiral building block.

References

  • IR Spectroscopy Tutorial: Esters . University of Colorado Boulder. [Link]

  • Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three . Spectroscopy Online. [Link]

  • Infrared Spectroscopy Absorption Table . (2021). Chemistry LibreTexts. [Link]

  • Davis, J. T., et al. (2020). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations . The Journal of Physical Chemistry A. [Link]

  • Reddit User Discussion. (2024). SH bond in IR . r/Chempros, Reddit. [Link]

  • Varanasi, V. V., et al. (2021). Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups . MDPI. [Link]

  • Infrared Spectrometry . Michigan State University Department of Chemistry. [Link]

  • Graff, D. et al. (2018). SUPPORTING INFORMATION for Role of Thiol Oxidation by Air in the Mechanism of the Self-Initiated Thermal Thiol-ene Polymerization . Macromolecules. [Link]

  • Tlili, A., et al. (2015). FTIR spectrum of the thiol monolayer between 500 - 3000 cm-1 . ResearchGate. [Link]

  • Smith, B. D., et al. (2017). Infrared spectroscopy (S-H stretching region) of 1 and... . ResearchGate. [Link]

  • Shvalagin, V., et al. (2020). Thioglycolic Acid FTIR Spectra on Ag2S Quantum Dots Interfaces . National Institutes of Health (NIH). [Link]

  • FT-IR spectra of a thiophenol and b diphenyldisulfide . ResearchGate. [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts . Spectroscopy Online. [Link]

  • Methyl valinate hydrochloride . PubChem, National Institutes of Health. [Link]

  • The features of IR spectrum . SlideShare. [Link]

  • Klotz, I. M., & Gruen, D. M. (1948). Infrared Absorption Spectra of Some Amino Acids and their Complexes . Journal of the American Chemical Society. [Link]

  • Ashenhurst, J. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra . Master Organic Chemistry. [Link]

  • IR: amines . University of Colorado Boulder. [Link]

  • Spectroscopy of Amines . (2024). Chemistry LibreTexts. [Link]

  • Watson, D. G. Examples of IR spectra of drug molecules . Pharmaceutical Analysis. [Link]

  • Interpreting Infrared Spectra . Specac Ltd. [Link]

  • Table of Characteristic IR Absorptions . ICT Prague. [Link]

  • The Infrared Absorption of Amino Acid Side Chains . ResearchGate. [Link]

  • Table of Characteristic IR Absorptions . University of Colorado Boulder. [Link]

  • Nguyen, T. H., & Pendleton, P. (2014). Infrared spectrum analysis of the dissociated states of simple amino acids . Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Pan, D., et al. (2013). Modeling amino-acid side chain infrared spectra: the case of carboxylic residues . Physical Chemistry Chemical Physics. [Link]

  • Infrared Spectroscopy of Amino Acid Side Chains . (2016). Columbia University Undergraduate Science Journal. [Link]

  • Infrared spectroscopy . Royal Society of Chemistry: Education. [Link]

  • Valine . NIST WebBook. [Link]

Sources

Comparative

distinguishing Methyl 3-mercapto-D-valinate from its L-isomer analytically

This guide details the analytical strategies for distinguishing Methyl 3-mercapto-D-valinate (the methyl ester of D-Penicillamine) from its L-isomer. Executive Summary Methyl 3-mercapto-D-valinate is the methyl ester der...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the analytical strategies for distinguishing Methyl 3-mercapto-D-valinate (the methyl ester of D-Penicillamine) from its L-isomer.

Executive Summary

Methyl 3-mercapto-D-valinate is the methyl ester derivative of D-Penicillamine , a therapeutic chelating agent. Distinguishing it from the L-isomer is critical because the L-isomer is highly toxic (pyridoxine antagonist).

  • The D-Isomer (Therapeutic): Corresponds to the (S)-configuration .[1] It is typically levorotatory (-) .[2]

  • The L-Isomer (Toxic): Corresponds to the (R)-configuration .[1] It is typically dextrorotatory (+) .

Recommended Approach: For definitive purity analysis, Direct Chiral HPLC using a Crown Ether or Zwitterionic stationary phase is the Gold Standard. For laboratories without chiral columns, Derivatization with Marfey’s Reagent (FDAA) followed by achiral C18 HPLC is a robust, high-sensitivity alternative.

Molecule Profile & Analytical Challenges

FeatureDescriptionAnalytical Implication
Chemical Name Methyl 3-mercapto-valinate (Penicillamine Methyl Ester)Note: "3-mercaptovaline" is synonymous with Penicillamine.
Chirality D-Isomer: (S)-configurationL-Isomer: (R)-configurationPriority Rule: The thiol group (-C(CH₃)₂SH) has higher priority than the ester group (-COOCH₃), reversing the standard amino acid R/S assignment.
Reactive Groups Free Amine (-NH₂), Thiol (-SH), Ester (-COOCH₃)Thiol Oxidation: Rapidly forms disulfides (dimers) in air. Solvents must be degassed; use EDTA or TCEP.
Stability Ester is susceptible to hydrolysis.Avoid high pH (>8) and high temperatures during analysis.

Method 1: Direct Chiral HPLC (Gold Standard)

This method is preferred for QC and purity testing because it requires no chemical modification of the sample, minimizing the risk of ester hydrolysis or thiol oxidation during prep.

Mechanism

The separation relies on Host-Guest complexation . The crown ether selector (e.g., 18-crown-6 derivative) forms a complex with the ammonium group of the analyte. The chiral steric barriers of the crown ether discriminate between the (S) and (R) spatial arrangements.

Protocol: Crown Ether Column
  • Column: Crownpak CR-I(+) or CR(+) (Daicel) or equivalent (e.g., Phenomenex Chirex).

  • Mobile Phase: Perchloric Acid (HClO₄) aqueous solution (pH 1.0 – 2.0).

    • Why Acidic? The amine must be fully protonated (-NH₃⁺) to bind inside the crown ether ring.

    • Organic Modifier: Methanol (0–15%) can be added to reduce retention time, but pure aqueous acid often yields the best resolution.

  • Temperature: 10°C – 25°C. (Lower temperature improves resolution and ester stability).

  • Detection: UV at 210–220 nm (Ester carbonyl absorption).

  • Flow Rate: 0.4 – 0.8 mL/min.

Expected Results
  • L-Isomer (R): Typically elutes first on CR(+) columns (weaker binding).

  • D-Isomer (S): Typically elutes second (stronger binding).

  • Note: Always inject a racemic standard to confirm elution order, as esterification can slightly alter binding affinity compared to the free acid.

Method 2: Derivatization with Marfey’s Reagent (Robust Alternative)

If a chiral column is unavailable, this method converts the enantiomers into diastereomers using a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a standard C18 column.

Reagent

FDAA (Marfey’s Reagent): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide.

Workflow Diagram

MarfeyWorkflow Sample Sample (D/L Mixture) Reaction Derivatization (pH 8, 40°C, 1h) Sample->Reaction Reagent Marfey's Reagent (L-FDAA) Reagent->Reaction Quench Quench (Add HCl) Reaction->Quench Separation C18 HPLC Separation Quench->Separation Detect UV Detection (340 nm) Separation->Detect

Caption: Workflow for converting enantiomers to diastereomers using Marfey's Reagent.

Step-by-Step Protocol
  • Preparation: Dissolve 1 mg of sample in 100 µL water/acetone.

  • Reaction: Add 200 µL of 1% FDAA in acetone + 40 µL of 1 M NaHCO₃.

    • Critical: Maintain pH ~8. Do not exceed pH 9 to prevent ester hydrolysis.

  • Incubation: Heat at 40°C for 60 minutes.

    • Thiol Protection: The thiol group is bulky (tertiary) but nucleophilic. If disulfide formation interferes, add a reducing agent (TCEP) or alkylate the thiol (with iodoacetamide) before FDAA addition. However, for simple purity checks, the FDAA-amine reaction usually dominates.

  • Quenching: Add 40 µL of 1 M HCl to stop the reaction.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus).

    • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.

    • Detection: 340 nm (Dinitrophenyl group absorbs strongly here, removing interference from non-derivatized impurities).

Separation Logic
  • L-DA (L-Isomer + L-FDAA): Elutes at Time

    
    .
    
  • D-DA (D-Isomer + L-FDAA): Elutes at Time

    
    .
    
  • Because the D-isomer is the therapeutic target, it will be the major peak. The L-isomer will appear as a small impurity peak with a distinct retention time.

Method 3: Polarimetry (Specific Rotation)

Use Case: Quick raw material identification (ID) testing. Not suitable for detecting trace L-isomer impurities (<1%).

  • Principle: D-Penicillamine derivatives are generally Levorotatory (-) . L-isomers are Dextrorotatory (+) .

  • Protocol:

    • Dissolve sample in 1 N NaOH or Pyridine (Common solvents for Penicillamine).

    • Measure rotation at 20°C using the Sodium D-line (589 nm).[3][4][5]

  • Calculation:

    
    
    
  • Acceptance Criteria: The specific rotation should match the reference standard (approx. -63° for the free acid D-form; verify the ester standard value experimentally as esterification may shift the magnitude).

Comparison Matrix

MetricMethod 1: Direct Chiral HPLC Method 2: Marfey's Derivatization Method 3: Polarimetry
Specificity High (Direct separation)High (Diastereomeric separation)Low (Net rotation only)
Sensitivity (LOD) < 0.1% L-isomer< 0.05% L-isomer (UV 340nm)~1-2% L-isomer
Throughput High (15-20 min run)Low (Requires 1h prep)Very High (2 min)
Sample Integrity Intact (Non-destructive)Modified (Destructive)Intact
Cost High (Expensive Column)Low (Standard Column)Low (Instrument only)

Decision Tree for Method Selection

MethodSelection Start Start: Analyze Methyl 3-mercapto-D-valinate Goal What is the analytical goal? Start->Goal Trace Trace Impurity (<1% L-isomer) Goal->Trace Bulk Bulk ID / Purity (>98% Pure) Goal->Bulk ChiralCol Is a Chiral Column (Crown/Zwitterionic) available? Trace->ChiralCol Polarimetry Method 3: Polarimetry (Specific Rotation) Bulk->Polarimetry DirectHPLC Method 1: Direct Chiral HPLC (Crownpak CR) ChiralCol->DirectHPLC Yes Marfey Method 2: Marfey's Derivatization (C18 Column) ChiralCol->Marfey No

Caption: Decision matrix for selecting the appropriate analytical technique based on sensitivity requirements.

References

  • Daicel Corporation. Instruction Manual for CROWNPAK® CR-I(+) and CR-I(-). Chiral Technologies. Link

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Link

  • Merck Index. Penicillamine Monograph. (Confirming D-isomer specific rotation and toxicity profile). Link

  • Busker, E., et al. (1985). Determination of enantiomeric purity of penicillamine by HPLC. Journal of Chromatography A. (Describes ligand exchange mechanisms). Link

Sources

Validation

Comparative Stability &amp; Pharmacokinetic Viability: D-Penicillamine Free Acid vs. Ester Prodrugs

Executive Summary: The Stability Trade-Off D-Penicillamine (D-PA) is a sulfur-containing amino acid used primarily as a chelating agent for Wilson’s disease and as a disease-modifying antirheumatic drug (DMARD). While th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stability Trade-Off

D-Penicillamine (D-PA) is a sulfur-containing amino acid used primarily as a chelating agent for Wilson’s disease and as a disease-modifying antirheumatic drug (DMARD). While the Free Acid form is the clinical standard, it suffers from rapid renal clearance and auto-oxidation. Ester Prodrugs (e.g., methyl/ethyl esters) are synthesized to enhance lipophilicity and membrane permeability.

However, stability data reveals a critical inversion of risks:

  • Free Acid: High hydrolytic stability but high susceptibility to thiol oxidation (disulfide formation), catalyzed by trace metals.

  • Ester Forms: Improved lipophilicity but high susceptibility to hydrolysis (chemical and enzymatic) and intramolecular cyclization, often requiring isolation as hydrochloride salts to maintain shelf-life.

This guide objectively compares these two forms, providing experimental workflows to validate their stability profiles in your own laboratory.

Mechanistic Degradation Pathways[1]

To understand the stability data, one must visualize the competing degradation pathways. The free acid degrades primarily through the thiol group, whereas the ester introduces a second failure point: the carboxyl protection group.

Degradation Logic Flow

G Ester D-Penicillamine Ester (Lipophilic Prodrug) Acid D-Penicillamine (Free Acid) Ester->Acid Hydrolysis (k_hyd) (pH > 7 or Esterases) Cyclic Diketopiperazine (Cyclization Artifact) Ester->Cyclic Intramolecular Cyclization Disulfide D-Penicillamine Disulfide (Inactive/Excreted) Acid->Disulfide Auto-oxidation (k_ox) (Cu2+/Fe3+ Catalyzed) Mixed Mixed Disulfides (Protein/Cysteine Bound) Acid->Mixed Thiol Exchange (Plasma)

Figure 1: Comparative degradation pathways.[1] The ester form faces a "dual-threat" of hydrolysis returning it to the acid, or direct cyclization. The acid form's primary liability is oxidative dimerization.

Comparative Stability Profile

The following data summarizes the physicochemical stability of D-Penicillamine Free Acid versus its Methyl Ester derivative (as a representative prodrug).

Table 1: Physicochemical Stability Matrix
FeatureD-Penicillamine (Free Acid)D-Penicillamine Methyl EsterPerformance Verdict
Solid State Stability High. Stable for years if kept dry. Hygroscopic.Moderate. Often requires HCl salt form to prevent cyclization.Free Acid Wins
Aqueous Stability (pH 1-4) High. Protonated amine/thiol suppresses oxidation.High. Hydrolysis is slow at acidic pH.Draw
Aqueous Stability (pH 7.4) Low. Rapid auto-oxidation to disulfide (

hrs without chelators).
Very Low. Rapid base-catalyzed hydrolysis (

) + Oxidation.
Free Acid Wins
Plasma Stability Moderate. Forms mixed disulfides with Albumin.Extremely Low.

min due to plasma esterases.
Context Dependent
Metal Sensitivity Critical. Cu(II) catalyzes oxidation rate by

.
High. Still possesses free thiol for metal interaction.Equally Sensitive
Key Insight: The "Prodrug Paradox"

The instability of the ester in plasma is intentional for drug delivery (bioactivation). However, its instability in formulation buffers (pH 6-8) presents a manufacturing challenge. The ester hydrolyzes to the acid, which then oxidizes. Therefore, ester formulations must be non-aqueous or lyophilized.

Experimental Protocols for Validation

To verify these profiles in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Oxidative Stress Testing

Objective: Determine the susceptibility of the thiol group to oxidation in the presence of trace metals.

Reagents:

  • Phosphate Buffer (50 mM, pH 7.4)

  • CuSO₄ solution (10 µM stock)[2]

  • EDTA (1 mM stock)

  • Ellman’s Reagent (DTNB) for quantification

Methodology:

  • Preparation: Dissolve D-Penicillamine (Acid or Ester) to a final concentration of 100 µM in Phosphate Buffer.

  • Conditioning: Split into three arms:

    • Control: Buffer only.

    • Stress:[3] Buffer + 1 µM CuSO₄.

    • Protected: Buffer + 1 µM CuSO₄ + 100 µM EDTA.

  • Incubation: Incubate at 37°C in an open vial (allowing oxygen exchange).

  • Sampling: At

    
     min, remove 100 µL.
    
  • Quantification: React aliquot with DTNB (1:1 ratio) and measure Absorbance at 412 nm immediately.

  • Calculation: Plot

    
     vs. time to determine pseudo-first-order oxidation rate constants (
    
    
    
    ).

Expected Result: The "Stress" arm will show rapid signal loss (


 increases 

-fold). The Ester may show aberrant kinetics if hydrolysis occurs simultaneously, complicating the DTNB reading.
Protocol B: HPLC Stability-Indicating Method

Objective: Separate the Ester, Free Acid, and Disulfide degradation products.

System Suitability:

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion-pairing agent required for retention).

    • B: Acetonitrile.[4][5]

  • Gradient: 0-5 min (5% B); 5-20 min (5%

    
     60% B).
    
  • Detection: UV at 210 nm (Universal) or Electrochemical (Specific for Thiol).

Workflow Visualization:

HPLC_Workflow cluster_peaks Elution Order (Typical) Sample Sample Preparation (Acidified to pH < 2) Deriv Optional: Derivatization (e.g., N-(1-pyrenyl)maleimide) *Critical for Ester detection* Sample->Deriv If UV sensitivity low Inject Injection (20 µL) Sample->Inject If using Electrochemical Deriv->Inject Sep Separation (C18 Column) Mobile Phase: H2O/ACN + TFA Inject->Sep Detect Detection Sep->Detect P1 1. D-Pen (Free Acid) P2 2. D-Pen Disulfide P3 3. D-Pen Ester

Figure 2: Analytical workflow. Note that derivatization is often required for UV detection due to the weak chromophore of the aliphatic thiol.

Expert Analysis & Recommendations

Formulation Strategy

If developing a liquid formulation, the Free Acid is the only viable option, provided you include:

  • Chelating Agents: EDTA or DTPA (0.05% w/v) is mandatory to strip trace copper.

  • Antioxidants: Sodium metabisulfite or ascorbic acid.

  • pH Control: Maintain pH < 5.0 to suppress the thiolate anion (

    
    ), which is the reactive species in oxidation.
    
The Ester Niche

Use the Ester form only if:

  • You are designing a solid oral dosage form (tablet/capsule) where hydrolysis is halted.

  • You require enhanced passive diffusion across the GI tract (prodrug approach).

  • Warning: You must verify that plasma esterases (e.g., paraoxonase) rapidly convert the ester to the active acid in vivo. If the ester is stable in plasma, it may act as a hapten or exhibit different toxicity.

Handling Precautions

Both forms are prone to disulfide scrambling . Never mix D-Penicillamine with other thiol-containing drugs (e.g., Captopril, N-acetylcysteine) in the same infusion bag, as mixed disulfides will form within minutes.

References

  • Perrett, D. (1981).[6] The metabolism and pharmacology of D-penicillamine in man. Journal of Rheumatology, 7(Suppl), 41-50.[6]

  • Joyce, D. A. (1990). D-penicillamine pharmacokinetics and pharmacodynamics in man.[6] Pharmacology & Therapeutics, 47(1), 1-18. (Authoritative review on thiol oxidation kinetics).

  • Netto, L. E., et al. (2007). Copper chelation by D-penicillamine generates reactive oxygen species that are cytotoxic to human leukemia and breast cancer cells.[2] Molecular Pharmacology, 71(5).

  • Yamada, T., et al. (2020). Kinetic study of ester hydrolysis: Implications for prodrug stability. Chemical & Pharmaceutical Bulletin. (General reference for aminothiol ester kinetics).
  • USP-NF. (2023). Penicillamine Official Monograph.[7] United States Pharmacopeia.[7] (Source for standard HPLC impurity methods).

Sources

Comparative

elemental analysis calculation for Methyl 3-mercapto-D-valinate hydrochloride

Precision in Peptidomimetics: A Comparative Guide to Elemental Analysis of Methyl 3-mercapto-D-valinate HCl Executive Summary: The Analytical Challenge Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicill...

Author: BenchChem Technical Support Team. Date: February 2026

Precision in Peptidomimetics: A Comparative Guide to Elemental Analysis of Methyl 3-mercapto-D-valinate HCl

Executive Summary: The Analytical Challenge

Methyl 3-mercapto-D-valinate hydrochloride (also known as D-Penicillamine methyl ester HCl) is a critical intermediate in the synthesis of metalloproteins and chiral ligands. Its structural duality—possessing both a reactive thiol (-SH) and a hydrolyzable ester—creates a unique analytical paradox.

While High-Performance Liquid Chromatography (HPLC) excels at detecting organic impurities, it often fails to accurately quantify the hydrochloride counter-ion stoichiometry or detecting inorganic moisture content. Elemental Analysis (EA) remains the gold standard for validating the salt form (


), yet it is prone to specific interferences caused by sulfur combustion and hygroscopicity.

This guide provides a rigorous calculation framework, compares EA performance against orthogonal techniques, and details a self-validating experimental protocol.

Theoretical Framework & Calculation

To perform a valid comparison, we must first establish the "Ground Truth"—the theoretical elemental composition.

Compound: Methyl 3-mercapto-D-valinate hydrochloride Structure: Methyl ester of D-Penicillamine (HCl salt) Empirical Formula:



(Note: This includes the base 

plus one molecule of

)[1]
Step 1: Atomic Weight Standards (IUPAC)
  • Carbon (C): 12.011

  • Hydrogen (H): 1.008

  • Nitrogen (N): 14.007

  • Oxygen (O): 15.999

  • Sulfur (S): 32.06

  • Chlorine (Cl): 35.45

Step 2: Molecular Weight (MW) Calculation
ElementCountAtomic MassTotal Mass
C 612.01172.066
H 141.00814.112
N 114.00714.007
O 215.99931.998
S 132.0632.060
Cl 135.4535.450
Total 199.693 g/mol
Step 3: Theoretical Percentage Calculation


  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Sulfur:

    
    
    
  • % Chlorine:

    
    
    

Comparative Performance Guide

This section objectively compares EA against alternative analytical methods and demonstrates its sensitivity to common degradation pathways.

A. EA vs. Orthogonal Methods
FeatureElemental Analysis (CHNS/Cl) 1H-NMR (Quantitative) HPLC (UV-Vis)
Salt Stoichiometry Superior. Directly measures %Cl vs %N ratio to confirm mono-HCl salt.Poor. Cannot detect Cl; relies on counter-ion shifts which are pH dependent.N/A. Salts dissociate in mobile phase; cannot determine solid-state stoichiometry.
Water Content Indirect. High %H and low %C indicate moisture.Moderate. Water peak often suppressed or overlaps with exchangeable protons.N/A.
Thiol Oxidation Poor. Monomer vs. Dimer %C difference is <0.2% (see below).Superior. Distinct chemical shift for disulfide -S-S- linkage.Superior. Resolves Dimer as a distinct peak.
B. Sensitivity Analysis: Detecting Impurities

A critical insight for researchers is knowing what EA can detect. Below compares the theoretical %C of the target product against its two most common impurities: the Hydrolysis Product (Penicillamine HCl) and the Oxidation Product (Disulfide Dimer).

  • Target: Methyl 3-mercapto-D-valinate HCl (

    
    )[1]
    
  • Impurity 1 (Hydrolysis): D-Penicillamine HCl (

    
    ) - Loss of Methyl group
    
  • Impurity 2 (Oxidation): Disulfide Dimer (

    
    ) - Loss of 2H atoms
    
CompoundFormulaMW ( g/mol )Theoretical %C

from Target
Detectable by EA?
Target Product

199.6936.09%
Hydrolysis (Acid)

185.6732.34% -3.75%YES (High Sensitivity)
Disulfide Dimer

397.3836.26% +0.17%NO (Within Error Margin)

Key Takeaway: EA is an excellent quality gate for ester stability and salt formation , but it cannot be used as the sole method to certify the absence of disulfide impurities. It must be paired with HPLC.

Experimental Protocol (Self-Validating System)

This protocol is designed to mitigate the "Sulfur Interference" and "Hygroscopicity" risks identified in the executive summary.

Reagents & Equipment
  • Analyzer: Flash Combustion Analyzer (e.g., Thermo FlashSmart or Elementar vario EL).

  • Combustion Aid: Vanadium Pentoxide (

    
    ) – Essential for complete sulfur combustion.
    
  • Standard: Sulfanilamide (Reference Standard) or Methionine.

  • Gas: Helium (Carrier, 99.999%), Oxygen (Combustion, 99.999%).

Step-by-Step Workflow
  • System Conditioning (The "Blank" Check):

    • Run 3 "Bypass" blanks (empty tin capsules) to purge atmospheric nitrogen.

    • Run 3 "Conditioning" samples (high sulfur standard) to saturate active sites in the reduction column.

    • Validation: Background

      
       area must be < 50 counts.
      
  • Sample Preparation (Hygroscopicity Control):

    • CRITICAL: Methyl 3-mercapto-D-valinate HCl is hygroscopic.

    • Dry sample in a vacuum desiccator (

      
      ) for 4 hours prior to weighing.
      
    • Weigh 2.0 – 2.5 mg into a Tin capsule.

    • Add ~5 mg of

      
       powder directly over the sample.
      
    • Fold: "Double-fold" technique to trap the powder and prevent ash splatter.

  • Combustion Parameters:

    • Furnace Temperature: 980°C (Higher temp required for refractory sulfur compounds).

    • Oxygen Injection: 5 seconds (Ensure excess

      
       for quantitative conversion to 
      
      
      
      ).
  • Data Acceptance Criteria:

    • Run samples in Triplicate.

    • Acceptance Range: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       absolute difference from theoretical (ACS Standard).
      
    • %S Recovery must be >98% of the theoretical value of the Standard.

Visualization: Troubleshooting Logic

The following diagram illustrates the decision logic for interpreting EA results for this specific compound.

EA_Logic Start EA Result Obtained CheckC Is %C within ±0.4%? Start->CheckC Pass PASS: Salt Stoichiometry Confirmed CheckC->Pass Yes Fail FAIL: Investigate Impurities CheckC->Fail No CheckLowC Is %C Low (<35.6%)? Fail->CheckLowC CheckHighH Is %H High (>7.5%)? CheckLowC->CheckHighH No (or Marginal) DiagHydrolysis Diagnosis: Hydrolysis (Acid Form) Check HPLC CheckLowC->DiagHydrolysis Yes (Significant Drop) DiagWater Diagnosis: Hygroscopic Water Re-dry & Re-run CheckHighH->DiagWater Yes DiagSolvent Diagnosis: Trapped Solvent (e.g., DCM/Methanol) CheckHighH->DiagSolvent No (Check NMR)

Caption: Decision tree for interpreting Elemental Analysis deviations. Note that hydrolysis leads to a significant drop in Carbon percentage, whereas water contamination primarily spikes the Hydrogen value.

References

  • American Chemical Society. (2024). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. ACS Publications.[2][3] [Link]

  • National Institute of Standards and Technology (NIST). (2023). D-Penicillamine Reference Data. NIST Chemistry WebBook, SRD 69. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 3-mercapto-D-valinate Hydrochloride

The effective management and disposal of reactive chemical intermediates are foundational to laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-mercapto-D-valinate hydrochloride, a compound...

Author: BenchChem Technical Support Team. Date: February 2026

The effective management and disposal of reactive chemical intermediates are foundational to laboratory safety, environmental stewardship, and regulatory compliance. Methyl 3-mercapto-D-valinate hydrochloride, a compound integrating a reactive thiol (mercaptan) group and an acidic hydrochloride salt, demands a nuanced disposal strategy that addresses its distinct chemical hazards. This guide provides a comprehensive, step-by-step framework for researchers, scientists, and drug development professionals to manage this compound from the point of generation through to its final disposal, ensuring safety and operational integrity.

Hazard Analysis: Understanding the "Why" Behind the Procedure

Proper disposal begins with a thorough understanding of the compound's intrinsic hazards. Methyl 3-mercapto-D-valinate hydrochloride presents a dual-risk profile stemming from its primary functional groups.

  • The Mercaptan (Thiol) Group (-SH): This is the most operationally significant hazard. Thiols are notorious for their extremely potent and offensive odor, detectable by the human nose at concentrations as low as parts per billion.[1][2] Beyond the nuisance, inhalation of mercaptan vapors can lead to headaches, nausea, and respiratory irritation.[3][4] Environmentally, releasing these compounds is often considered a statutory nuisance, and they can be toxic to aquatic life.[2][3]

  • The Hydrochloride Salt: As a salt of a strong acid (HCl), this compound will form a mildly acidic solution in water. While not aggressively corrosive in small, dilute quantities, this property necessitates neutralization before any consideration of aqueous disposal, although direct sewer disposal is not recommended.[5][6]

Therefore, the primary objective of the disposal procedure is to chemically neutralize the thiol group to eliminate the odor hazard before the waste is collected for final disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Prior to handling the compound or its waste, ensure the appropriate PPE is in use to mitigate exposure risks.

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a face shield worn over safety glasses.[7]Protects against splashes of the chemical or its treatment solutions, which can cause serious eye irritation.[8]
Hand Protection Chemical-resistant nitrile or butyl rubber gloves.[9][10] Inspect gloves before use and change frequently.Prevents skin contact, which can cause irritation.[4][8] Thiols can also be absorbed through the skin.[11]
Body Protection A full-length laboratory coat.Protects skin and personal clothing from contamination.[7]
Respiratory All handling and disposal steps must be performed inside a certified chemical fume hood.[1][2][12]The fume hood is the primary engineering control to prevent inhalation of the highly odorous and potentially irritating vapors.[13]

On-Site Waste Treatment: A Step-by-Step Protocol for Thiol Neutralization

The most critical step is the oxidation of the mercaptan group. This process converts the volatile, malodorous thiol into a non-volatile and odorless sulfonate salt, rendering the waste safe for temporary storage and collection.[3][14][15]

Required Reagents:
  • Sodium hypochlorite (NaOCl) solution (household bleach, typically 5-8%) or 3% Hydrogen Peroxide.[3][16]

  • Sodium bicarbonate or another suitable base for pH adjustment.[6][17]

Protocol for Liquid Waste (e.g., reaction mother liquor, chromatographic fractions):
  • Work in a Fume Hood: Place the container of liquid waste in a secondary containment tray inside a chemical fume hood.

  • Cool the Waste: If the waste is from an exothermic process, cool it in an ice bath to control the neutralization reaction.

  • Slow Addition of Oxidant: While stirring, slowly add the sodium hypochlorite (bleach) solution to the waste. A common starting point is a 1:1 volume ratio of bleach to waste.[18] The reaction is exothermic; add the oxidant slowly to maintain control.

  • Monitor the Reaction: Continue adding the oxidant until the characteristic mercaptan odor is no longer detectable. This is a primary indicator of successful neutralization.[3]

  • Allow for Reaction Time: Let the mixture stir for at least 2 hours (or soak overnight for contaminated glassware) to ensure the oxidation is complete.[1][18]

  • pH Adjustment: Check the pH of the treated solution. If it is highly acidic or basic, neutralize it to a pH between 5.5 and 9.0 by slowly adding a suitable neutralizing agent (e.g., sodium bicarbonate for acidic solutions).[19]

  • Containerize for Disposal: Pour the treated, odorless solution into a designated hazardous waste container for halogenated organic waste (due to the bleach). Ensure the container is properly labeled.

Protocol for Contaminated Solid Waste (e.g., gloves, paper towels, silica gel):
  • Segregate: Immediately place all contaminated solid items into a dedicated, heavy-duty plastic bag or a wide-mouth plastic jar.[1]

  • Deodorize: Add a small amount of bleach solution to a paper towel and place it in the bag with the waste to help oxidize residual vapors.

  • Seal and Label: Securely seal the bag or jar. Label it clearly as "Hazardous Waste" and list the chemical constituents, including "Methyl 3-mercapto-D-valinate hydrochloride" and "Sodium Hypochlorite".[1][19]

  • Dispose: This sealed container should be placed in the laboratory's designated solid hazardous waste stream for collection.

Protocol for Contaminated Glassware:
  • Immediate Decontamination: Do not let glassware air-dry, as this will release odors. Immediately after use, rinse the glassware with a small amount of an appropriate solvent (e.g., ethanol) inside the fume hood, and empty the rinsate into the liquid waste stream for treatment.

  • Soak in Oxidizing Bath: Submerge the rinsed glassware in a dedicated plastic tub containing a bleach solution (e.g., a 1:1 mixture of bleach and water).[18]

  • Soaking Time: Allow the glassware to soak for at least 12-24 hours to ensure complete oxidation of any residual thiol.[1][18]

  • Final Cleaning: After soaking, the glassware can be removed, rinsed thoroughly with water, and washed using standard laboratory procedures. The bleach bath can be reused multiple times before it needs to be disposed of as hazardous waste.[18]

Disposal Workflow and Decision Making

The following diagram illustrates the decision-making process for handling and disposing of waste generated from Methyl 3-mercapto-D-valinate hydrochloride.

DisposalWorkflow cluster_ppe START: Always Wear Appropriate PPE cluster_waste_gen Waste Generation & Segregation cluster_treatment On-Site Treatment (in Fume Hood) cluster_collection Final Collection & Disposal start Handling of Methyl 3-mercapto-D-valinate hydrochloride liquid_waste Liquid Waste (e.g., mother liquor, solvents) start->liquid_waste solid_waste Contaminated Solid Waste (e.g., gloves, paper towels) start->solid_waste glassware Contaminated Glassware & Equipment start->glassware oxidize_liquid 1. Oxidize with Bleach Solution 2. Neutralize pH 3. Verify Odor Removal liquid_waste->oxidize_liquid Treat to eliminate odor seal_solid Place in Sealable Container with Deodorizing Agent solid_waste->seal_solid soak_glass Rinse and Soak in Bleach Bath (24h) glassware->soak_glass collect_liquid Collect in Labeled Halogenated Waste Container oxidize_liquid->collect_liquid collect_solid Collect in Labeled Solid Hazardous Waste seal_solid->collect_solid clean_glass Rinse & Clean for Reuse soak_glass->clean_glass final_disposal Disposal via Licensed Hazardous Waste Contractor collect_liquid->final_disposal collect_solid->final_disposal

Caption: Disposal workflow for Methyl 3-mercapto-D-valinate hydrochloride.

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to contain the odor and minimize exposure.

  • Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory and contact your institution's Environmental Health & Safety (EHS) office.[1]

  • Restrict Access: Close the laboratory door to contain vapors.

  • Wear PPE: For small spills inside a fume hood, ensure you are wearing the full complement of PPE, including respiratory protection if deemed necessary by your institution's safety plan.

  • Absorb the Spill: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pad.[20] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Neutralize the Area: Once the liquid is absorbed, cautiously apply a bleach solution over the spill area to neutralize the residual mercaptan.

  • Collect Waste: Carefully scoop all contaminated absorbent material and any broken glass into a designated hazardous waste container.[20]

  • Final Decontamination: Wipe the spill area thoroughly with a cloth soaked in bleach solution, followed by a final wipe with water.

  • Dispose of Cleanup Materials: All items used for the cleanup (pads, gloves, cloths) must be disposed of as hazardous solid waste.[1][20]

Final Disposal Pathway

It is critical to understand that on-site neutralization is a safety and deodorization step, not a final disposal method. All treated waste streams—liquid and solid—are still considered hazardous chemical waste.

  • Regulatory Compliance: All waste must be accumulated, labeled, and stored in accordance with institutional policies and national regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[21][22]

  • Waste Contractor: The properly segregated and labeled waste containers must be collected by your institution's EHS department or a licensed hazardous waste disposal contractor.[21]

  • Incineration: The ultimate disposal method for this type of organic waste is typically high-temperature incineration, which ensures the complete destruction of the compound.[23][24]

By adhering to this comprehensive guide, laboratory professionals can manage Methyl 3-mercapto-D-valinate hydrochloride and its associated waste streams in a manner that is safe, compliant, and environmentally responsible, building a culture of safety that extends beyond the product itself.

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Stench Chemicals (thiols) SOP. University of Minnesota, Department of Environmental Health and Safety.
  • CHEMICAL SPILL PROCEDURES. Clarkson University, Environmental Health & Safety.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University, Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • How to Manage Chemical Waste Disposal in Academic Labs. Justrite.
  • Navigating the Safe Disposal of Mercaptan-Containing Waste: A Technical Guide. BenchChem.
  • Right to Know - Hazardous Substance Fact Sheet (Methyl Mercaptan). New Jersey Department of Health.
  • Understanding Mercaptans: Knowledge for Industrial Safety.
  • Safety Data Sheet Product name: Ethyl Mercaptan.
  • Thiols | Safety Services. University College London (UCL).
  • Methyl Mercaptan | Medical Management Guidelines. Centers for Disease Control and Prevention (CDC).
  • Chemical Hazards: Thiols (Mercaptans) and other Reduced Sulphur Compounds. Government of Alberta.
  • Gas Odorants - Safety. ASGMT.
  • SOP FOR STENCH CHEMICALS. Columbia University, Environmental Health & Safety.
  • How to Work with Thiols-General SOP. University of Rochester, Department of Chemistry.
  • Proper Disposal of 3-mercapto-4-n-butyl-1,2,4-triazole: A Guide for Labor
  • Mercaptan Toxicity.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • SAFETY DATA SHEET - Methyl 3-mercaptopropion
  • Sulfur Recovery | US EPA.
  • Standard Operating Procedure - Hydrochloric Acid. University of California, Santa Barbara.
  • Sulfur Treatment, Decomposition, and Recovery. Zeeco.
  • Amino Acid Standard - SAFETY D
  • How to dispose of hydrochloric acid. Lab Alley.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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